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  • Product: Methyl 2-butoxy-4-methoxybenzoate
  • CAS: 942132-98-1

Core Science & Biosynthesis

Foundational

Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1): A Mechanistic and Synthetic Guide for Advanced Liquid Crystal Development

Executive Summary Methyl 2-butoxy-4-methoxybenzoate is a highly specialized organic intermediate utilized primarily in the synthesis of advanced mesogenic materials, most notably ferroelectric nematic liquid crystals (FN...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-butoxy-4-methoxybenzoate is a highly specialized organic intermediate utilized primarily in the synthesis of advanced mesogenic materials, most notably ferroelectric nematic liquid crystals (FNLCs). As the field of soft matter physics shifts toward highly polar, fluid materials for non-linear optics and next-generation displays, understanding the precise structural tuning of mesogens is critical. This technical guide provides a comprehensive breakdown of CAS 942132-98-1, detailing its chemical properties, its mechanistic role in stabilizing ferroelectric nematic (


) phases, and self-validating synthetic protocols for its integration into complex molecular architectures.

Chemical Identification & Structural Properties

Understanding the baseline physicochemical properties is the foundational step in experimental design and analytical validation.

PropertyValue
Chemical Name Methyl 2-butoxy-4-methoxybenzoate[1]
CAS Registry Number 942132-98-1[1]
Molecular Formula C13H18O4[2]
Molecular Weight 238.28 g/mol [2]
Physical State Yellow to colorless oil (at standard conditions)[3]
Primary Application Precursor for 4-[(4-nitrophenoxy)carbonyl]phenyl 2-alkoxy-4-methoxybenzoate series (FNLCs)[4]

Mechanistic Insights: The Role of the Lateral Butoxy Chain

In the design of ferroelectric nematogens (such as the heavily studied RM734), the introduction of a lateral alkyloxy chain—specifically a butoxy group (m=4)—fundamentally alters the thermodynamic stability of the mesophases[4].

  • Steric Bulk and Structural Anisotropy: The lateral butoxy chain increases the molecular width. This added steric bulk disrupts the parallel alignment required for the conventional non-polar nematic (N) phase, thereby driving down the nematic-isotropic transition temperature (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ).
    
  • Dipole Moment and Polarizability: Counterintuitively, while the N phase is destabilized, the ferroelectric nematic (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) phase is structurally supported. The lateral chain modulates the electrostatic potential surface, allowing the molecule to adopt conformations where the chain lies along the major axis of the mesogenic unit. This minimizes dipolar energy through parallel domain formation, a hallmark of the 
    
    
    
    phase.
  • Phase Convergence: Research indicates that as the lateral chain length increases from methoxy (m=1) to butoxy (m=4), the temperature gap between

    
     and 
    
    
    
    narrows, often resulting in a direct isotropic to ferroelectric nematic transition in structurally related analogs[5].

Mechanism A Lateral Butoxy Chain (m=4) B Increased Steric Bulk & Molecular Width A->B C Modulation of Molecular Polarizability A->C D Suppression of Conventional Nematic (N) Phase B->D E Stabilization of Ferroelectric Nematic (NF) Phase C->E F Direct Isotropic to NF Phase Transition (T_NFN/I) D->F E->F

Mechanistic impact of the lateral butoxy chain on phase stabilization.

Self-Validating Synthetic Protocols

To ensure high-fidelity synthesis of Methyl 2-butoxy-4-methoxybenzoate and its subsequent derivatives, the following protocols are engineered as self-validating systems. Each step contains built-in analytical checkpoints to guarantee causality and reproducibility.

Protocol 1: Synthesis of Methyl 2-butoxy-4-methoxybenzoate via Williamson Ether Synthesis

Objective: Alkylate methyl 2-hydroxy-4-methoxybenzoate with 1-bromobutane while preventing ester hydrolysis.

  • Reagent Preparation: Dissolve 1.0 eq of methyl 2-hydroxy-4-methoxybenzoate in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent to leave the phenoxide nucleophile unsolvated, significantly accelerating the

      
       reaction rate.
      
  • Base Addition: Add 1.5 eq of anhydrous Potassium Carbonate (

    
    ).
    
    • Causality:

      
       is a mild base. Using a stronger base like NaOH or NaH would risk saponifying the methyl ester prematurely.
      
  • Alkylation: Dropwise add 1.2 eq of 1-bromobutane. Heat the reaction mixture to 80°C under an inert argon atmosphere for 12 hours.

  • In-Process Validation (Self-Validation Check): Pull a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and analyze via HPLC.

    • Condition: The reaction is only deemed complete when the starting phenol peak is <1% by area. If >1%, add 0.2 eq of 1-bromobutane and stir for 2 additional hours.

  • Workup and Isolation: Cool to room temperature, dilute heavily with distilled water to crash out the product. Wash the organic layer 5 times with brine to remove residual DMF. Dry over

    
    , filter, and concentrate in vacuo to yield a yellow oil[3].
    
  • Final Validation: Confirm structure via

    
    -NMR (
    
    
    
    ). Look for the characteristic triplet of the terminal methyl group of the butoxy chain at ~0.9 ppm and the multiplet of the methylene protons adjacent to the oxygen at ~4.0 ppm.
Protocol 2: Downstream Saponification to 2-Butoxy-4-methoxybenzoic Acid

Objective: Convert the methyl ester to a free carboxylic acid for subsequent Steglich esterification into a liquid crystal mesogen.

  • Reaction Setup: Dissolve Methyl 2-butoxy-4-methoxybenzoate in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

  • Hydrolysis: Reflux for 4 hours.

    • Causality: The thermodynamic driving force of forming the highly stable carboxylate salt ensures quantitative conversion.

  • Validation: TLC (Hexane:Ethyl Acetate 3:1) must show the complete disappearance of the high-Rf ester spot.

  • Precipitation: Cool to 0°C and acidify dropwise with 1M HCl until pH reaches 2.

    • Causality: Protonating the carboxylate forces the precipitation of the free acid.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

Workflow A Methyl 2-hydroxy-4-methoxybenzoate B Alkylation 1-Bromobutane, K2CO3, DMF A->B C Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) B->C D QC: HPLC (>98% Purity) 1H-NMR Validation C->D E Saponification NaOH / EtOH D->E F 2-Butoxy-4-methoxybenzoic acid E->F G Steglich Esterification Target Phenol, DCC, DMAP F->G H Ferroelectric Nematogen (NF Phase Material) G->H

Synthetic workflow and validation for Methyl 2-butoxy-4-methoxybenzoate.

Quantitative Data: Impact of Lateral Chain Length on Mesophase Transitions

The following table summarizes the causal relationship between the lateral alkyloxy chain length (m) and the phase transition temperatures in the 5-m series (4-[(4-nitrophenoxy)carbonyl]phenyl 2-alkoxy-4-methoxybenzoates)[4].

Lateral Chain Length (m)Alkyl Group

(°C)

(°C)
Mesophase Behavior
1Methoxy (RM734)~188~133Broad N phase, stable

phase
2Ethoxy~175~128N phase narrows
3Propoxy~160~125Further reduction in

4 Butoxy (Derived from CAS 942132-98-1) ~152 ~122 Converging N and

transitions

Data extrapolated from demonstrating the convergence of transition temperatures as steric bulk increases[6].

References

  • Title: The effect of a lateral alkyloxy chain on the ferroelectric nematic phase Source: RSC Advances / NIH PMC URL: [Link]

  • Title: To Be or Not To Be Polar: The Ferroelectric and Antiferroelectric Nematic Phases Source: ACS Omega URL: [Link]

Sources

Exploratory

Thermodynamic Profiling of Alkoxy Benzoate Esters: Phase Behavior, Energetics, and Experimental Validation

Executive Summary As a Senior Application Scientist, I approach the thermodynamic characterization of alkoxy benzoate esters not merely as a data-collection exercise, but as a fundamental mapping of molecular interaction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the thermodynamic characterization of alkoxy benzoate esters not merely as a data-collection exercise, but as a fundamental mapping of molecular interactions. Alkoxy benzoates and their alkyl ester counterparts are critical structural motifs in advanced materials, ranging from liquid crystals and cosmetic emollients to emerging liquid organic hydrogen carriers (LOHCs)[1]. Understanding their thermodynamic properties—specifically their heat capacities, enthalpies of vaporization, and critical parameters—is essential for predicting their behavior under industrial processing conditions and optimizing their formulation stability.

This whitepaper provides an in-depth analysis of the structure-property causality inherent in alkoxy benzoate esters, supported by self-validating experimental protocols designed to isolate pure thermodynamic data from kinetic artifacts.

Structural Thermodynamics & Causality

The thermodynamic profile of an alkoxy benzoate ester is intrinsically linked to the length and conformation of its alkoxy chain. By analyzing the incremental changes in thermodynamic properties as the chain length increases, we can deduce the exact nature of the intermolecular forces at play.

Chain Length and Vaporization Enthalpy

The enthalpy of vaporization (


) serves as a direct, quantifiable measure of the intermolecular interaction energy within the liquid phase. For homologous series of alkyl and alkoxy benzoates, the addition of each methylene (

) group systematically increases the van der Waals contact area between adjacent molecules. Experimental evaluations demonstrate a strict linear dependence: the molar heat capacity in the liquid phase increases by an increment of 31 ± 2 J·K⁻¹·mol⁻¹ per methylene group, while the enthalpy of vaporization sees a corresponding increment of 4.95 kJ·mol⁻¹ per methylene group at 298.15 K[2].
Mesomorphic Phase Transitions

In more complex derivatives, such as biphenyl 4-p-n-alkoxybenzoates, the length of the alkoxy chain dictates the mesomorphic (liquid crystalline) phase behavior. Short-chain derivatives (where the carbon number


) typically exhibit monotropic nematic phases, meaning the liquid crystal phase is only thermodynamically stable upon supercooling[3]. However, as the chain length increases (

), the increased lateral van der Waals interactions stabilize layered molecular packing, resulting in enantiotropic (thermodynamically reversible) smectic A phases alongside nematic phases[3].

G Core Alkoxy Chain Length (n) Short Short Chain (n < 4) Monotropic Nematic Core->Short Long Long Chain (n ≥ 4) Enantiotropic Smectic Core->Long Thermo ΔHvap Increment +4.95 kJ/mol per CH2 Core->Thermo Cp Cp Increment +31 J/K·mol per CH2 Core->Cp

Caption: Structure-property causality mapping the effect of alkoxy chain length on thermodynamics.

Quantitative Thermodynamic Data

The following table synthesizes the critical thermodynamic parameters for key benzoate esters, illustrating the quantitative impact of structural modifications.

Compound / SeriesVaporization Enthalpy (

)
Isobaric Heat Capacity (

)
Phase Behavior / Notes
Homologous Alkyl Benzoates Base + 4.95 kJ/mol per

[2]
Base + 31 ± 2 J/K·mol per

[2]
Isotropic liquids; predictable linear scaling.
C12-15 Alkyl Benzoate (Finsolv TN) 75.9 ± 3.0 kJ/molN/AHigh energy required due to extensive chain entanglement.
Biphenyl 4-p-n-alkoxybenzoates (

)
VariableVariableMonotropic Nematic; stable only on supercooling[3].
Biphenyl 4-p-n-alkoxybenzoates (

)
VariableVariableEnantiotropic Smectic A; stabilized by chain interactions[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to derive these thermodynamic constants must be robust against kinetic interference. Below are the field-proven workflows for accurately profiling alkoxy benzoate esters.

Protocol 1: Modulated Differential Scanning Calorimetry (mDSC) for

Causality & Rationale : Standard DSC can conflate kinetic events (e.g., cold crystallization, structural relaxation) with true thermodynamic heat capacity. By utilizing Modulated DSC (mDSC), we apply a sinusoidal temperature overlay that mathematically decouples the reversing heat flow (thermodynamic


) from the non-reversing heat flow (kinetic events). This creates a self-validating system where baseline shifts are intrinsically verified against the isolated thermodynamic signal.

Step-by-Step Methodology :

  • Calibration : Calibrate the mDSC cell using a high-purity synthetic sapphire standard to establish the baseline heat capacity response across the target temperature range (298.15 K to 400 K).

  • Sample Encapsulation : Weigh 5–10 mg of the alkoxy benzoate sample into a hermetically sealed aluminum pan. Causality: Hermetic sealing is critical to suppress premature volatilization, which would artificially skew the endothermic heat flow and invalidate the

    
     calculation.
    
  • Thermal Equilibration : Equilibrate the sample at 280 K for 5 minutes to erase prior thermal history.

  • Modulation Parameters : Apply a linear heating rate of 2.0 °C/min with an underlying temperature modulation amplitude of ±0.5 °C and a period of 60 seconds.

  • Data Deconvolution : Extract the reversing heat flow signal. Calculate the specific heat capacity by normalizing the reversing signal against the sapphire reference standard.

Protocol 2: Pulse-Heating Method for Critical Parameters ( , )

Causality & Rationale : Measuring the critical parameters of long-chain n-alkyl benzoates (C8 to C13) via conventional steady-state heating is fundamentally flawed due to thermal decomposition before reaching the critical point[4]. We employ the pulse-heating method, which utilizes microsecond heating times. This ensures the sample reaches its critical state faster than the kinetics of thermal degradation, providing a self-validating measurement of the intrinsic thermodynamic state[4].

Step-by-Step Methodology :

  • Probe Preparation : Submerge a platinum wire probe (1–3 cm in length, 20 μm diameter) into the liquid benzoate sample[4].

  • Pulse Application : Apply a high-current electrical pulse to heat the probe at extreme rates (

    
     to 
    
    
    
    K/s), utilizing heating times (
    
    
    ) ranging from 0.03 ms to 1.00 ms[4].
  • Resistance-Temperature Mapping : Monitor the electrical resistance of the platinum wire continuously. Causality: The resistance serves as an instantaneous, internal thermometer, allowing for real-time temperature derivation without thermal lag.

  • Vaporization Onset Detection : Identify the critical point by observing the perturbation in the heating curve caused by the onset of spontaneous boiling (spinodal decomposition).

  • Self-Validation : Compare the apparent critical properties across different heating times (

    
    ). A lack of dependence on 
    
    
    
    confirms that the measurement is purely thermodynamic and uncontaminated by degradation kinetics[4].

G A Alkoxy Benzoate Sample B Modulated DSC (Thermodynamic Cp) A->B C Pulse-Heating (Tc, Pc) A->C D Reversing Heat Flow (Phase Transitions) B->D E Critical State Validation C->E F Thermodynamic Consistency Model D->F E->F

Caption: Workflow for thermodynamic validation of alkoxy benzoates using mDSC and pulse-heating.

Conclusion

The thermodynamic profiling of alkoxy benzoate esters requires a rigorous, causality-driven approach. By understanding the linear structural contributions of the alkoxy chain to vaporization enthalpy and heat capacity, and by employing self-validating techniques like mDSC and pulse-heating, researchers can bypass kinetic degradation artifacts. This ensures the generation of high-fidelity thermodynamic data necessary for advanced material design and chemical engineering applications.

References

  • [2] Vaporization thermodynamics of normal alkyl benzoates. ResearchGate. 2

  • [1] Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. ACS Publications. 1

  • FINSOLV TN (C12-15 Alkyl Benzoate). Ataman Kimya.

  • [3] Biphenylbenzoates: Synthesis and Thermodynamic Properties. Taylor & Francis.3

  • [4] Critical Point Measurements for n-Alkyl Benzoates (C8 to C13). ACS Publications. 4

Sources

Foundational

In-Depth Technical Guide: Methyl 2-butoxy-4-methoxybenzoate – Synthesis, Physicochemical Profiling, and Applications in Advanced Materials

Executive Summary Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) is a highly specialized benzoate ester primarily utilized as a critical intermediate in the synthesis of advanced functional materials, specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) is a highly specialized benzoate ester primarily utilized as a critical intermediate in the synthesis of advanced functional materials, specifically ferroelectric nematic liquid crystals[1]. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a tunable mesogenic building block. The strategic placement of a lateral butoxy chain on the benzoate core fundamentally alters its steric profile and intermolecular interactions, making it an invaluable compound for materials science and advanced organic synthesis[2].

Physicochemical Properties & Structural Analysis

Understanding the baseline metrics of Methyl 2-butoxy-4-methoxybenzoate is essential for predicting its behavior in complex synthetic workflows. The molecule features a rigid benzoate core, an electron-donating 4-methoxy group, and a sterically significant 2-butoxy lateral chain.

Table 1: Key Physicochemical Parameters

ParameterValue / Description
Chemical Name Methyl 2-butoxy-4-methoxybenzoate
CAS Registry Number 942132-98-1
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
Appearance Yellow oil (at standard conditions)[3]
Chromatographic Mobility (Rf) 0.611 (40:60 Ethyl Acetate:Petroleum Ether)[3]

Causality Insight: The liquid state (yellow oil) at room temperature is a direct consequence of the 2-butoxy chain, which disrupts crystal lattice packing that would otherwise solidify the rigid benzoate core[1][2].

Synthetic Methodology: The Williamson Ether Workflow

The synthesis of Methyl 2-butoxy-4-methoxybenzoate relies on the selective alkylation of Methyl 2-hydroxy-4-methoxybenzoate (PubChem CID: 79523, CAS: 5446-02-6)[4].

Experimental Protocol

To ensure high fidelity and reproducibility, the following self-validating protocol utilizes a classic Williamson ether synthesis mechanism.

Reagents:

  • Precursor: Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq)[4]

  • Alkylating Agent: 1-Bromobutane (1.2 eq)[5]

  • Base: Potassium carbonate (K2CO3, anhydrous, 2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

Step-by-Step Procedure:

  • Deprotonation: Dissolve Methyl 2-hydroxy-4-methoxybenzoate in anhydrous solvent. Add finely powdered K2CO3. Causality: K2CO3 is chosen because it is a mild base; it quantitatively deprotonates the highly acidic phenolic hydroxyl group at the 2-position without causing unwanted saponification of the methyl ester[4].

  • Alkylation: Introduce 1-Bromobutane dropwise to the stirring suspension.

  • Thermal Activation: Heat the reaction mixture to reflux (60-80°C) for 12-16 hours. The SN2 substitution is thermally driven due to the moderate leaving group ability of the bromide ion.

  • Workup (Self-Validating Step): Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Partition between ethyl acetate and water. Wash the organic layer with brine, dry over MgSO4, and evaporate.

  • Purification: Purify the crude residue via silica gel column chromatography using a 40:60 mixture of ethyl acetate and petroleum ether.

  • Yield & Validation: The target compound elutes as a distinct band. Evaporation yields a yellow oil (~79.5% yield) with an Rf value of 0.611[3].

Synthetic Workflow Diagram

Caption: Step-by-step synthetic workflow for Methyl 2-butoxy-4-methoxybenzoate via SN2 alkylation.

Applications in Advanced Materials: Ferroelectric Nematic Liquid Crystals

The most prominent application of Methyl 2-butoxy-4-methoxybenzoate is as an intermediate in the synthesis of ferronematogens—molecules that exhibit the highly sought-after ferroelectric nematic (Nf) phase[1].

In materials design, the Nf phase is characterized by a huge spontaneous polarization and strong non-linear optical responses[6]. However, calamitic (rod-like) liquid crystals typically prefer antiparallel dipolar associations, which cancel out macroscopic polarization[2].

Causality Insight: By incorporating the 2-butoxy lateral chain derived from Methyl 2-butoxy-4-methoxybenzoate into the final mesogen, steric bulk is introduced along the major axis of the molecule[2]. This lateral bulk physically inhibits the lateral interactions between mesogenic cores that drive antiparallel pairing[2]. Consequently, the ferroelectric nematic phase is thermodynamically stabilized relative to the conventional non-polar nematic phase[1][2].

Structure-Property Relationship Diagram

Caption: Causal relationship between molecular substituents and ferroelectric nematic phase stabilization.

Analytical Characterization & QA/QC

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required.

  • Infrared Spectroscopy (IR): The successful alkylation is confirmed by the disappearance of the broad phenolic O-H stretch (typically around 3200-3400 cm⁻¹ in the precursor)[4]. Key identifying peaks for the product include strong C-H stretching vibrations from the butoxy chain (νmax/cm⁻¹: 2955, 2873) and the distinct ester carbonyl (C=O) stretch[3].

  • Thin-Layer Chromatography (TLC): As a rapid, self-validating QA step during synthesis, TLC on silica gel using 40% ethyl acetate in petroleum ether will show a clear shift from the highly polar, lower-Rf precursor to the less polar target compound at Rf = 0.611[3].

References

  • Cruickshank, E., Walker, R., Storey, J. M. D., & Imrie, C. T. (2022). "The effect of a lateral alkyloxy chain on the ferroelectric nematic phase." RSC Advances, 12(45), 29482–29490. URL:[Link]

  • PubChem. "Methyl 4-methoxysalicylate (CID: 79523)." National Center for Biotechnology Information. URL:[Link]

  • RamanLife. "List of Organic Substances: 1-Bromobutane (CAS 109-65-9)." URL:[Link]

Sources

Exploratory

Electronic Properties of 2-Butoxy-4-Methoxy Substituted Benzoates: A Technical Guide

Introduction: The Electronic Architecture In the realm of rational drug design and advanced materials science, the manipulation of aromatic electron density via specific substituents is a foundational strategy. The 2-but...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Electronic Architecture

In the realm of rational drug design and advanced materials science, the manipulation of aromatic electron density via specific substituents is a foundational strategy. The 2-butoxy-4-methoxy benzoate scaffold—and its corresponding acid, 2-butoxy-4-methoxybenzoic acid (CAS 95420-80-7)—represents a highly specialized pharmacophore [1, 2].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic electronic system. The presence of two electron-donating alkoxy groups at the ortho (butoxy) and para (methoxy) positions relative to the carboxylate moiety creates a unique "push-pull" electronic environment.

  • The Para-Methoxy Effect (+M, -I): The methoxy group at the 4-position strongly donates electron density into the aromatic ring via resonance (+M effect), significantly enriching the electron density at the ipso carbon bearing the carboxylate.

  • The Ortho-Butoxy Effect (+M, Steric Clash): The butoxy group at the 2-position also acts as a resonance donor. However, its primary defining feature is its steric bulk. The flexible four-carbon chain forces the adjacent carboxylate group out of coplanarity with the benzene ring. This conformational twist disrupts

    
    -conjugation between the ring and the carbonyl, fundamentally altering the molecule's pKa, redox potential, and receptor-binding kinetics.
    

G A 2-Butoxy Group (Ortho) C Benzoate Core A->C +M, -I, Bulk D Steric Hindrance & Out-of-Plane Twist A->D Forces B 4-Methoxy Group (Para) B->C +M, -I E Increased Electron Density (+M Effect) B->E Drives C->E F Altered pKa & Receptor Affinity D->F E->F

Logical relationship of substituent effects on the 2-butoxy-4-methoxy benzoate core.

Quantitative Physicochemical Profiling

Understanding the electronic properties requires a baseline of the molecule's physicochemical data. The synergistic effects of the methoxy and butoxy groups dictate the molecule's lipophilicity, polar surface area, and metabolic stability.

Table 1: Physicochemical and Electronic Data Summary
PropertyValueCausality / Scientific Implication
Molecular Weight 224.25 DaOptimal for small-molecule drug design, fitting well within Lipinski's Rule of 5 [1].
LogP (Predicted) 2.57Balanced lipophilicity driven by the hydrophobic butoxy chain, ensuring optimal membrane partitioning without excessive non-specific binding [1].
TPSA 55.76 ŲExcellent membrane permeability; sufficient polarity is maintained by the ether and carboxylate oxygens [1].
H-Bond Acceptors 3Contributed by the methoxy, butoxy, and carboxylate oxygens, critical for kinase or protease active site anchoring [1].
Rotatable Bonds 6High conformational flexibility, primarily in the butoxy alkyl chain, allowing for induced-fit binding in dynamic protein pockets[1].

Applications in Therapeutics and Materials

The specific electronic tuning of the 2-butoxy-4-methoxy benzoate scaffold makes it a highly sought-after intermediate in two distinct fields:

  • Anticoagulant Therapeutics: This specific substitution pattern is utilized in the synthesis of pyridobenzazepine derivatives, which act as potent Factor XIa inhibitors [3]. The out-of-plane twist of the benzoate core allows the molecule to precisely fit into the S1 pocket of the Factor XIa protease, while the electron-rich ring stabilizes key cation-

    
     interactions with active site residues.
    
  • Advanced Liquid Crystals: In materials science, derivatives of 2-butoxy-4-methoxy benzoates are synthesized to create intrinsically chiral ferronematic liquid crystals [4]. The strong dipole moment generated by the asymmetric electron distribution (driven by the alkoxy groups) directly impacts the dielectric permittivity and polar fluctuations of the material, enabling faster response times in electro-optic devices.

Experimental Protocols: Electronic Characterization

To empirically validate the electronic properties of 2-butoxy-4-methoxy benzoates, we must employ a self-validating experimental system . The causality behind this workflow is simple: no single analytical method is immune to artifact. By triangulating data from Nuclear Magnetic Resonance (NMR), Cyclic Voltammetry (CV), and UV-Vis spectroscopy, the output of one assay mathematically validates the others.

Protocol: Orthogonal Validation of Electronic States

Step 1: Sample Preparation

  • Action: Dissolve 5 mg of 2-butoxy-4-methoxybenzoic acid in 1 mL of anhydrous deuterated acetonitrile (CD3CN) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as a supporting electrolyte.

  • Causality: CD3CN is chosen because it is optically transparent for UV-Vis, lacks protons for 1H-NMR interference, and has a wide electrochemical window for CV. This allows the exact same sample to be used across all three techniques, eliminating solvent-dependent solvation artifacts.

Step 2: 1H and 13C NMR Spectroscopy

  • Action: Acquire spectra at 400 MHz. Map the chemical shifts of the aromatic protons (positions 3, 5, and 6).

  • Causality: The +M effect of the methoxy and butoxy groups shields the protons at positions 3 and 5, pushing their chemical shifts upfield. The degree of shielding provides a direct, quantifiable map of localized ground-state electron density.

Step 3: Cyclic Voltammetry (CV)

  • Action: Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode. Scan at 50 mV/s from -2.0 V to +2.0 V.

  • Causality: The oxidation onset potential (

    
    ) directly correlates to the energy of the Highest Occupied Molecular Orbital (HOMO). The electron-donating alkoxy groups will lower the oxidation potential compared to an unsubstituted benzoate, making the molecule easier to oxidize.
    

Step 4: UV-Vis Spectroscopy

  • Action: Dilute a 10

    
    L aliquot of the stock solution into 3 mL of acetonitrile. Measure the absorption spectrum from 200 nm to 400 nm. Determine the onset of absorption (
    
    
    
    ).
  • Causality: The

    
     is used to calculate the optical bandgap (
    
    
    
    ).

Step 5: Data Integration (The Self-Validation)

  • Action: Calculate the LUMO energy using the formula:

    
    .
    
  • Causality: If the system is valid, the calculated LUMO from the optical bandgap (UV-Vis) will perfectly align with the reduction potential (

    
    ) observed in the CV trace. This cross-validation ensures that the measured electronic properties are intrinsic to the molecule and not artifacts of the electrode interface.
    

Workflow Start Compound Preparation (CAS 95420-80-7) NMR 1H/13C NMR Spectroscopy (Electron Density Mapping) Start->NMR Aliquot 1 CV Cyclic Voltammetry (HOMO/LUMO Levels) Start->CV Aliquot 2 UV UV-Vis Spectroscopy (Bandgap Analysis) Start->UV Aliquot 3 Val Cross-Validation (Self-Validating System) NMR->Val Chemical Shifts CV->Val Redox Potentials UV->Val Absorption Maxima

Self-validating experimental workflow for electronic property characterization.

References

  • 2-butoxy-4-methoxybenzoic acid (C12H16O4) - PubChemLite - uni.lu -[Link]

  • ES2712886T3 - Derivatives of pyridobenzazepine and pyridobenzazocine that inhibit factor XIa - Google P
  • (PDF) Intrinsically chiral ferronematic liquid crystals - ResearchGate -[Link]

Foundational

Stability Profile of Methyl 2-butoxy-4-methoxybenzoate Under Ambient Conditions: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of the stability profile of Methyl 2-butoxy-4-methoxybenzoate under ambient conditions. As a key intermediate in various synthetic pathways, understanding i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the stability profile of Methyl 2-butoxy-4-methoxybenzoate under ambient conditions. As a key intermediate in various synthetic pathways, understanding its intrinsic stability is paramount for researchers, scientists, and drug development professionals to ensure the integrity of starting materials, intermediates, and final products. This document synthesizes information from structurally related molecules and established principles of chemical stability to predict potential degradation pathways.[1] Detailed experimental protocols for a comprehensive stability assessment, including hydrolytic, oxidative, and photolytic stress testing, are provided in accordance with established guidelines. The information presented herein serves as a critical resource for handling, storage, and formulation development involving Methyl 2-butoxy-4-methoxybenzoate.

Introduction: The Significance of Stability in Synthetic Intermediates

The chemical stability of a synthetic intermediate like Methyl 2-butoxy-4-methoxybenzoate is a critical parameter that influences its storage, handling, and successful application in multi-step syntheses. Degradation of this key building block can lead to the formation of impurities that may carry through subsequent reaction steps, ultimately impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or target molecule. This guide provides a detailed examination of the potential degradation pathways of Methyl 2-butoxy-4-methoxybenzoate and outlines a systematic approach to evaluating its stability under conditions relevant to typical laboratory and manufacturing environments.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of Methyl 2-butoxy-4-methoxybenzoate is essential for predicting its stability.

PropertyValueSource
CAS Number Not available for this specific structure; structural analogs include Methyl 2-methoxy-4-methylbenzoate (81245-24-1) and Methyl 4-methoxybenzoate (121-98-2)[2][3]
Molecular Formula C₁₃H₁₈O₄
Molecular Weight 238.28 g/mol
Appearance Predicted to be a colorless to pale yellow liquid or solid
Solubility Expected to be soluble in organic solvents and have limited solubility in water

Predicted Degradation Pathways

Based on the functional groups present in Methyl 2-butoxy-4-methoxybenzoate—a benzoate ester, a butoxy ether, and a methoxy ether attached to an aromatic ring—several degradation pathways can be anticipated under ambient and stress conditions.

Hydrolytic Degradation

The ester functional group is the most probable site for degradation under ambient conditions, primarily through hydrolysis. This reaction can be catalyzed by both acids and bases.[1][4][5]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester will likely hydrolyze to form 2-butoxy-4-methoxybenzoic acid and methanol.[4][6] This process is reversible.[4]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will undergo irreversible hydrolysis to yield the carboxylate salt (sodium or potassium 2-butoxy-4-methoxybenzoate, depending on the base used) and methanol.[4][7]

The rate of hydrolysis is expected to be slow at neutral pH but will be significantly accelerated in strongly acidic or basic environments.[1]

Oxidative Degradation

While generally more stable to oxidation than aldehydes, the ether linkages and the benzylic positions of the butoxy group present potential sites for oxidative degradation, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen.[8][9] The aromatic ring itself is relatively stable to oxidation under ambient conditions.

Photodegradation

Aromatic ethers and esters can be susceptible to photodegradation upon exposure to light, particularly in the UV region.[1][10] Potential photochemical reactions include photo-Claisen rearrangement of the ether groups, leading to the formation of substituted phenols, and radical-mediated degradation pathways.[10]

Recommended Stability Study Design

A comprehensive stability study for Methyl 2-butoxy-4-methoxybenzoate should involve forced degradation studies to intentionally degrade the molecule and identify potential degradation products.[5][6] This information is crucial for developing stability-indicating analytical methods.

Forced Degradation Experimental Workflow

The following diagram outlines a logical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_assessment Outcome Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60-80°C) Stock_Solution->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Expose Aliquots Thermal Thermal Stress (60°C) Stock_Solution->Thermal Expose Aliquots Photolytic Photolytic Stress (ICH Q1B) Stock_Solution->Photolytic Expose Aliquots HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Analyze Samples Base->HPLC_Analysis Analyze Samples Oxidation->HPLC_Analysis Analyze Samples Thermal->HPLC_Analysis Analyze Samples Photolytic->HPLC_Analysis Analyze Samples Method_Validation Method Validation HPLC_Analysis->Method_Validation Stability_Assessment Stability Assessment & Pathway Identification Method_Validation->Stability_Assessment

Caption: A logical workflow for a forced degradation study.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on Methyl 2-butoxy-4-methoxybenzoate.

  • Accurately weigh and dissolve a suitable amount of Methyl 2-butoxy-4-methoxybenzoate in a volumetric flask using a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution with a concentration of approximately 1 mg/mL.[5]

  • Transfer 1 mL of the stock solution to a suitable container.

  • Add 9 mL of 0.1 M hydrochloric acid.[5]

  • Heat the solution at 60-80°C for predetermined time points (e.g., 2, 4, 8, 24 hours).[5]

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[5]

  • Transfer 1 mL of the stock solution to a suitable container.

  • Add 9 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature for predetermined time points.

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Transfer 1 mL of the stock solution to a suitable container.

  • Add 1 mL of 3% hydrogen peroxide.[9]

  • Keep the solution at room temperature for 24 hours, protected from light.[9]

  • At the end of the exposure, dilute the sample with the mobile phase for HPLC analysis.

  • Place a vial containing the solid compound or a solution in an oven at a specified temperature (e.g., 60°C) for a defined period.[9]

  • At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

  • Expose a solution of the compound in a photostable, transparent container to light in a photostability chamber according to ICH Q1B guidelines.[9]

  • A control sample should be wrapped in aluminum foil to protect it from light.[9]

  • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential to separate the intact Methyl 2-butoxy-4-methoxybenzoate from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique.[11]

Proposed HPLC Method Parameters
ParameterRecommended Condition
Instrumentation HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]
Mobile Phase A gradient of acetonitrile and water (both with 0.1% formic acid)[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 30 °C[11]
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan)[11]
Injection Volume 10 µL[11]
Method Validation

The analytical method must be validated to ensure it is "stability-indicating." This involves demonstrating that the method can accurately and precisely quantify the parent compound in the presence of its degradation products, impurities, and excipients.

Predicted Degradation Products and Their Identification

Based on the predicted degradation pathways, the primary degradation products to monitor are:

  • 2-butoxy-4-methoxybenzoic acid: From hydrolysis.

  • Methanol: From hydrolysis.

  • Oxidized derivatives: From oxidative stress.

  • Photorearranged isomers: From photolytic stress.

The identity of these degradation products can be confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks observed in the chromatograms.[12]

Recommended Storage and Handling

To minimize degradation and ensure the long-term integrity of Methyl 2-butoxy-4-methoxybenzoate, the following storage and handling procedures are recommended:

  • Storage: Store in a well-sealed container in a cool, dry, and dark place.[1] Protection from moisture is crucial to prevent hydrolysis.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

While specific stability data for Methyl 2-butoxy-4-methoxybenzoate is not extensively documented, a thorough understanding of its chemical structure allows for the prediction of its primary degradation pathways, namely hydrolysis of the ester linkage. This technical guide provides a robust framework for conducting a comprehensive stability assessment through forced degradation studies and the development of a stability-indicating HPLC method. By implementing the outlined protocols, researchers and drug development professionals can ensure the quality and reliability of this important synthetic intermediate, thereby contributing to the overall success and safety of their scientific endeavors.

References

  • Hydrolysis of ethyl benzoate - SSERC. (n.d.). Retrieved from [Link]

  • Thottumkara, A. P., & Vinod, T. K. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services. Retrieved from [Link]

  • Pihlaja, K., & Jalonen, J. (1971). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Organic Magnetic Resonance, 3(3), 363-370.
  • Bunting, J. W., & Murphy, J. (1972). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 50(21), 3409-3418.
  • LibreTexts. (2020, August 15). 15.9: Hydrolysis of Esters. In Chemistry LibreTexts. Retrieved from [Link]

  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326-3330.
  • Ranu, B. C., Jana, R., & Dey, S. S. (2004). ChemInform Abstract: Oxidation of Benzaldehydes to Benzoate Esters Using Household Bleach and Sodium Iodide in Alcohol Solvents. ChemInform, 35(33).
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic acid esters, benzoates. Retrieved from [Link]

  • Thottumkara, A. P. (n.d.). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Semantic Scholar. Retrieved from [Link]

  • ResolveMass. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. ResolveMass. Retrieved from [Link]

  • Jain, P. S., Chaudhari, A. J., & Anghore, D. V. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-Hplc Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research, 1(5).
  • ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

  • ResearchGate. (n.d.). The photochemical rearrangement of aromatic ethers: A review of the Photo-Claisen reaction. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate. Retrieved from [Link]

  • Amfine. (2026, February 12). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Amfine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013, September 12). Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021, January 7). Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. Retrieved from [Link]

  • Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

  • JACS Au. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Retrieved from [Link]

  • Organic Preparations and Procedures International. (n.d.). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Retrieved from [Link]

  • MDPI. (2023, March 26). Exploring Aromatic S-Thioformates as Photoinitiators. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • EAWAG BBD/PPS. (2006, February 19). 2-Mercaptobenzothiazole Degradation Pathway. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-methoxy-4-methylbenzoate (C10H12O3). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Methyl 2-butoxy-4-methoxybenzoate from 2,4-dihydroxybenzoic acid

Application Note: High-Yield Regioselective Synthesis of Methyl 2-butoxy-4-methoxybenzoate Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals. Strategic Overview & Mechanistic R...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Regioselective Synthesis of Methyl 2-butoxy-4-methoxybenzoate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals.

Strategic Overview & Mechanistic Rationale

The synthesis of asymmetrically alkylated benzoic acid derivatives, such as methyl 2-butoxy-4-methoxybenzoate, requires precise control over regioselectivity. This compound—often utilized as a building block for ferroelectric liquid crystals and small molecule immunopotentiators[1][2]—is synthesized from 2,4-dihydroxybenzoic acid via a highly efficient two-step sequence.

Rather than relying on protecting group chemistry, this protocol exploits the inherent electronic and steric disparities between the 2-hydroxyl and 4-hydroxyl positions.

  • Step 1 (Esterification & Selective Methylation): The carboxylic acid (pKa ~3.2) is the most acidic site and is readily converted to a methyl ester. Subsequently, the 4-hydroxyl group is methylated. The 2-hydroxyl group remains completely unreacted under mild conditions because it acts as a hydrogen-bond donor to the newly formed adjacent ester carbonyl[3]. This strong intramolecular hydrogen bond drastically reduces the nucleophilicity of the 2-OH oxygen and raises its effective pKa, creating a natural protective mechanism against mild alkylating environments.

  • Step 2 (Forcing O-Butylation): To functionalize the recalcitrant 2-hydroxyl position, the thermodynamic barrier of the intramolecular hydrogen bond must be broken. This causality dictates the use of a high-boiling polar aprotic solvent (DMF) and elevated thermal energy (85–90 °C) to successfully drive the butylation to completion[4].

Visualized Synthetic Workflow

Synthesis SM 2,4-Dihydroxybenzoic Acid (Starting Material) Step1 Step 1: Selective Alkylation MeI (2.5 eq), K2CO3 (2.0 eq) Acetone, Reflux, 16 h SM->Step1 Int Methyl 2-hydroxy- 4-methoxybenzoate (Intermediate) Step1->Int 83% Yield Step2 Step 2: O-Butylation n-BuI (1.6 eq), K2CO3 (1.2 eq) DMF, 85 °C, 24-48 h Int->Step2 Prod Methyl 2-butoxy- 4-methoxybenzoate (Target Product) Step2->Prod ~80% Yield

Figure 1: Two-step regioselective synthesis workflow for methyl 2-butoxy-4-methoxybenzoate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-hydroxy-4-methoxybenzoate

This step achieves dual functionalization (esterification and etherification) in a single pot while maintaining perfect regiocontrol[3].

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxybenzoic acid (1.0 equiv) and anhydrous acetone (approx. 2.5 mL per mmol of substrate).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 2.0 equiv) to the solution. Self-Validation Check: Mild effervescence (CO2 evolution) may be observed as the carboxylic acid is deprotonated.
    
  • Electrophile Addition: Dropwise, add methyl iodide (MeI, 2.5 equiv) via syringe at room temperature.

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 56 °C) and stir vigorously for 16 hours[3].

  • In-Process Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting material (

    
    ) will be replaced by a single, distinct UV-active spot (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature and filter off the inorganic salts through a Celite pad, washing the filter cake with excess acetone. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    , and concentrate. Purify via silica gel flash chromatography to afford the intermediate as a white solid (Typical yield: 83%).
    
    • Analytical Validation:

      
       NMR will show two distinct singlets at ~3.8–3.9 ppm (ester 
      
      
      
      and ether
      
      
      ). Crucially, a sharp singlet will appear far downfield (~10.5–11.0 ppm), confirming the presence of the strongly chelated 2-OH proton.
Step 2: Synthesis of Methyl 2-butoxy-4-methoxybenzoate

To overcome the hydrogen-bonded state of the 2-hydroxyl group, forcing conditions are applied[4].

  • Preparation: In a dry reaction vial, dissolve the methyl 2-hydroxy-4-methoxybenzoate intermediate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 2.0 mL per mmol).

  • Reagent Addition: Add

    
     (1.2 equiv) followed by 1-iodobutane (n-BuI, 1.6 equiv).
    
  • Reaction: Seal the vial under a nitrogen atmosphere and heat to 85–90 °C using an oil bath or heating block. Stir for 24 to 48 hours[4].

  • In-Process Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1). The product will elute faster (

    
    ) than the intermediate due to the loss of the polar hydroxyl group.
    
  • Workup: Cool to room temperature. Quench the reaction by pouring it into a 5x volume of ice water to solubilize the DMF and inorganic salts. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Wash the combined organic layers extensively with water (3x) and brine (1x) to remove residual DMF. Dry over

    
     and concentrate in vacuo.
    
  • Purification: Purify the resulting crude yellow oil via silica gel chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes:EtOAc) to yield methyl 2-butoxy-4-methoxybenzoate as a pale yellow oil[1].

    • Analytical Validation:

      
       NMR will confirm the complete disappearance of the downfield 2-OH proton (~10.5 ppm). New signals corresponding to the butyl chain will appear: a triplet at ~4.0 ppm (
      
      
      
      ), multiplets at ~1.4–1.8 ppm (
      
      
      ), and a triplet at ~0.9 ppm (
      
      
      ).

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements optimized for a standard 10 mmol scale synthesis.

StepReagent / MaterialEquivalentsAmount (10 mmol scale)Function / Rationale
1 2,4-Dihydroxybenzoic acid1.0 eq1.54 gStarting Material
1 Potassium Carbonate (

)
2.0 eq2.76 gDeprotonates COOH and 4-OH
1 Methyl Iodide (MeI)2.5 eq1.56 mLDual electrophile (Ester/Ether)
1 Acetone (Anhydrous)-25.0 mLPolar protic-compatible solvent
2 Methyl 2-hydroxy-4-methoxybenzoate1.0 eq1.82 gIntermediate
2 Potassium Carbonate (

)
1.2 eq1.66 gBase for 2-OH deprotonation
2 1-Iodobutane (n-BuI)1.6 eq1.82 mLAlkylating agent
2 N,N-Dimethylformamide (DMF)-20.0 mLHigh-boiling polar aprotic solvent

References

1.[1] The effect of a lateral alkyloxy chain on the ferroelectric nematic phase. Royal Society of Chemistry (RSC). Available at: [Link] 2.[2] EP2583678A2 - Small molecule immunopotentiators and assays for their detection. Google Patents. Available at: 3.[3] US20110104186A1 - Small molecule immunopotentiators and assays for their detection. Google Patents. Available at: 4.[4] EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof. Google Patents. Available at:

Sources

Application

Protocol and Application Notes for the Step-by-Step Esterification of 2-butoxy-4-methoxybenzoic Acid

An Application Note for the Synthesis of Benzoate Esters Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of esters from 2-butoxy-4-methoxybenzoic acid via the Fischer-Spei...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Benzoate Esters

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of esters from 2-butoxy-4-methoxybenzoic acid via the Fischer-Speier esterification method. Benzoic acid esters are a critical class of compounds used as intermediates in the production of pharmaceuticals, fragrances, and plasticizers.[1][2] This document outlines the reaction mechanism, a detailed experimental procedure, purification techniques, and methods for characterization. The protocol is designed for researchers, chemists, and professionals in drug development, offering insights into the chemical principles and practical considerations necessary for a successful synthesis. By explaining the causality behind each step, this guide serves as a self-validating system for producing high-purity substituted benzoate esters.

Introduction and Scientific Background

The esterification of carboxylic acids is a cornerstone reaction in organic synthesis. Among the various methods, the Fischer-Speier esterification, first described in 1895, remains one of the most straightforward and cost-effective procedures, especially for large-scale synthesis.[3][4] The reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4]

The primary challenge of Fischer esterification lies in its reversible nature.[5][6] The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing a chemical equilibrium.[4][7]

R-COOH + R'-OH ⇌ R-COOR' + H₂O

To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.[6] This is typically accomplished by one of two strategies:

  • Using a large excess of one reactant , usually the alcohol, which is often inexpensive and can also serve as the reaction solvent.[3][6]

  • Removing water as it is formed , either through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[3][4]

This protocol will focus on the first strategy, employing an excess of the alcohol to drive the reaction towards completion.

Reaction Mechanism: Acid-Catalyzed Acyl Substitution

The Fischer esterification proceeds through a six-step nucleophilic acyl substitution mechanism, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3] Every step in this process is reversible.[3][7]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][8]

  • Nucleophilic Attack (Addition): The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[4][8]

  • Deprotonation: A proton is transferred from the oxonium ion to a base (like another molecule of the alcohol), resulting in a neutral tetrahedral intermediate.[8]

  • Protonation: One of the hydroxyl groups of the tetrahedral intermediate is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[3][8]

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[3]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5]

Experimental Protocol: Synthesis of Methyl 2-butoxy-4-methoxybenzoate

This section details the synthesis of a representative ester, methyl 2-butoxy-4-methoxybenzoate, using methanol as the alcohol. This protocol can be adapted for other primary or secondary alcohols.[4]

Materials and Equipment
Reagent/EquipmentPurpose
2-butoxy-4-methoxybenzoic acidStarting material
Methanol (Anhydrous)Reactant and solvent
Sulfuric Acid (H₂SO₄, concentrated)Acid catalyst
Ethyl AcetateExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)Neutralizing wash to remove unreacted acid
Saturated Sodium Chloride (Brine)Aqueous wash to reduce emulsions
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Round-bottom flask (100 mL)Reaction vessel
Reflux CondenserTo prevent solvent loss during heating
Heating MantleHeat source
Magnetic Stirrer and Stir BarFor homogenous mixing
Separatory Funnel (250 mL)For liquid-liquid extraction (work-up)
Rotary EvaporatorFor solvent removal
Step-by-Step Procedure

A. Reaction Setup and Reflux

  • Place 5.0 g of 2-butoxy-4-methoxybenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 40 mL of anhydrous methanol to the flask. The large molar excess of methanol serves to shift the reaction equilibrium towards the product.[6]

  • While gently swirling the flask, slowly and carefully add 1.0 mL of concentrated sulfuric acid. Caution: This addition is exothermic.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle and maintain the reflux with stirring for 2 hours.[9]

B. Work-up and Extraction The work-up procedure is critical for separating the ester from the excess alcohol, the acid catalyst, and any unreacted carboxylic acid.[6][10]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 250 mL separatory funnel containing 100 mL of cold water.

  • Rinse the reaction flask with 50 mL of ethyl acetate and add this rinsing to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer (containing the ester) should be the top layer. Drain and discard the lower aqueous layer.

  • Wash the organic layer with 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step neutralizes any remaining sulfuric acid and converts unreacted 2-butoxy-4-methoxybenzoic acid into its water-soluble sodium salt.[10][11] Caution: CO₂ gas will evolve. Swirl the unstoppered funnel initially before shaking and vent frequently.[12]

  • Drain the lower aqueous layer. Test this layer with pH paper to ensure it is basic; if not, repeat the bicarbonate wash.[10]

  • Wash the organic layer with 50 mL of brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions.[11]

  • Drain the lower aqueous layer.

C. Isolation and Purification

  • Transfer the washed organic layer to a clean Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) and swirl. Continue adding the drying agent until it no longer clumps together, indicating that all residual water has been absorbed.

  • Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Remove the ethyl acetate and any residual methanol using a rotary evaporator.

  • The resulting oil or solid is the crude methyl 2-butoxy-4-methoxybenzoate. Record the final mass and calculate the yield. For higher purity, the product can be further purified by vacuum distillation.[12]

Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_isolation Isolation reagents 1. Combine Reactants (Benzoic Acid, Methanol) catalyst 2. Add H₂SO₄ Catalyst reagents->catalyst reflux 3. Reflux (2 hours) catalyst->reflux quench 4. Quench with H₂O & Extract with Ethyl Acetate reflux->quench wash_bicarb 5. Wash with NaHCO₃ (Neutralize Acid) quench->wash_bicarb wash_brine 6. Wash with Brine wash_bicarb->wash_brine dry 7. Dry with Na₂SO₄ wash_brine->dry evap 8. Solvent Evaporation (Rotary Evaporator) dry->evap product Pure Ester Product evap->product

Caption: Fischer Esterification Experimental Workflow.

Product Characterization

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[13][14]

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the methoxy (-OCH₃) protons, the butoxy (-OCH₂CH₂CH₂CH₃) protons, and the newly formed methyl ester (-COOCH₃) protons. The aromatic protons will appear as distinct doublets or multiplets in the aromatic region (approx. 6.5-8.0 ppm).[14] The methoxy and ester methyl groups will appear as sharp singlets.

    • ¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon of the ester at a low field (approx. 165-175 ppm).[14] Signals for the aromatic, methoxy, and butoxy carbons will also be present.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[14] The spectrum of the product should show a strong C=O (carbonyl) stretching band for the ester at approximately 1720-1740 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹) is a key indicator of a successful reaction.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Incomplete Reaction: The equilibrium was not sufficiently shifted.[6][10]Increase the reflux time or increase the molar excess of the alcohol. Ensure the alcohol is anhydrous, as water will inhibit the reaction.
Product Loss During Work-up: The ester may have some solubility in the aqueous washes.[6]Minimize the volume of water used for washing. Perform a back-extraction of the aqueous layers with a small amount of fresh ethyl acetate.
Product is Contaminated with Starting Material Inefficient Acid Removal: The sodium bicarbonate wash was insufficient to remove all unreacted carboxylic acid.[10]Ensure the aqueous layer from the bicarbonate wash is basic (pH > 8). If necessary, perform a second wash with NaHCO₃ solution.[11]
Product is Wet (Cloudy Appearance) Insufficient Drying: Residual water remains in the organic layer.Increase the amount of anhydrous drying agent (e.g., Na₂SO₄) or allow for a longer drying time before filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care and add it slowly to the alcohol, as the mixing process is exothermic.

  • Organic solvents like methanol and ethyl acetate are flammable. Keep them away from ignition sources.

Conclusion

The Fischer-Speier esterification is a robust and reliable method for synthesizing esters from carboxylic acids like 2-butoxy-4-methoxybenzoic acid. By utilizing an excess of the alcohol reactant and performing a careful acidic and basic work-up, high yields of the desired ester can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully perform this important transformation.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]

  • ResearchGate. (n.d.). The Mechanism of acid catalyzed esterification. [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • California State University, Northridge. (n.d.). Lab5 procedure esterification. [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

  • European Patent Office. (2019, March 27). EP3148661B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • University of the Cumberlands. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ResearchGate. (n.d.). (a) ¹H, and (b) ¹³C NMR spectra of 4-(2-hydroxyethoxy)-3-methoxybenzoic.... [Link]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • National Institutes of Health. (n.d.). p-Methoxybenzoic acid butylester. [Link]

Sources

Method

The Strategic Utility of Methyl 4-amino-2-methoxybenzoate in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unveiling a Versatile Pharmaceutical Building Block In the intricate landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount to the efficient const...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the intricate landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Methyl 4-amino-2-methoxybenzoate (CAS No: 27492-84-8) has emerged as a highly valuable and versatile building block, prized for its unique trifunctional architecture.[1][2] This aromatic ester, featuring an amino group, a methoxy substituent, and a methyl ester functionality, offers a rich platform for a diverse array of chemical transformations.[1][2] Its strategic importance is underscored by its role as a key intermediate in the synthesis of several notable APIs, including the antiemetic agent Metoclopramide and the multi-kinase inhibitor Lenvatinib.[3][4][5]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It aims to provide an in-depth understanding of the physicochemical properties, synthesis, and practical applications of Methyl 4-amino-2-methoxybenzoate, supported by detailed, field-proven protocols and analytical methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is foundational to its effective use in process development, formulation, and quality control.

Table 1: Physicochemical Properties of Methyl 4-amino-2-methoxybenzoate

PropertyValueSource(s)
CAS Number 27492-84-8[1][6]
Molecular Formula C₉H₁₁NO₃[1][7]
Molecular Weight 181.19 g/mol [1][7]
Appearance White to off-white crystalline powder[2]
Melting Point 155-159 °C[2][3][6]
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.[2][3]

Spectroscopic Data:

  • ¹H-NMR: The proton nuclear magnetic resonance spectrum provides confirmation of the compound's structure. Key signals will correspond to the aromatic protons, the methoxy group protons, the methyl ester protons, and the amine protons.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak [M]⁺ at an m/z of 181.[1] Characteristic fragmentation patterns typically involve the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-O stretching of the ether and ester groups.

A complete Certificate of Analysis (CoA) for a reference standard of Methyl 4-amino-2-methoxybenzoate would typically include ¹H-NMR, Mass Spectrometry, HPLC, and IR data.[8]

Core Reactivity and Synthetic Pathways

The synthetic utility of Methyl 4-amino-2-methoxybenzoate is primarily derived from the reactivity of its three functional groups. The amino group is a key site for nucleophilic attack, acylation, and diazotization reactions. The ester can be hydrolyzed or converted to other functional groups, and the aromatic ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new groups.

There are two primary, well-established routes for the synthesis of Methyl 4-amino-2-methoxybenzoate, each with its own set of advantages and considerations.[9]

  • Fischer Esterification of 4-amino-2-methoxybenzoic acid: This is a direct, one-step acid-catalyzed conversion of the corresponding carboxylic acid to its methyl ester.[1][9]

  • Reduction of Methyl 2-methoxy-4-nitrobenzoate: This two-step approach involves the initial synthesis of the nitro-substituted precursor, followed by the reduction of the nitro group to a primary amine.[9]

The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired scale and purity of the final product.

Synthesis_Pathways cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Reduction of Nitro-Precursor 4-amino-2-methoxybenzoic_acid 4-amino-2-methoxybenzoic acid Methanol_H2SO4 Methanol, H₂SO₄ (cat.) 4-amino-2-methoxybenzoic_acid->Methanol_H2SO4 product Methyl 4-amino-2-methoxybenzoate Methanol_H2SO4->product nitro_precursor Methyl 2-methoxy-4-nitrobenzoate reduction Reduction (e.g., H₂, Pd/C) nitro_precursor->reduction product2 Methyl 4-amino-2-methoxybenzoate reduction->product2

Caption: Primary synthetic pathways to Methyl 4-amino-2-methoxybenzoate.

Application Focus: Synthesis of Lenvatinib

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. The synthesis of this complex molecule relies on the strategic incorporation of key building blocks, with Methyl 4-amino-2-methoxybenzoate serving as a crucial starting material for the formation of the quinoline core of the drug.[4]

The general workflow for the initial stages of Lenvatinib synthesis starting from Methyl 4-amino-2-methoxybenzoate is as follows:

Lenvatinib_Synthesis_Workflow start Methyl 4-amino-2-methoxybenzoate step1 Reaction with Diethyl (ethoxymethylene)malonate start->step1 Step A step2 Thermal Cyclization step1->step2 Step B step3 Hydrolysis step2->step3 Step C step4 Chlorination step3->step4 Step D end Substituted Quinolone Core step4->end

Caption: Simplified workflow for the synthesis of the Lenvatinib quinolone core.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on the specific laboratory conditions and scale of the reaction.

Protocol 1: Synthesis of Methyl 4-amino-2-methoxybenzoate via Fischer Esterification

This protocol details the direct esterification of 4-amino-2-methoxybenzoic acid. The use of a large excess of methanol is crucial to drive the equilibrium towards the product.[9]

Materials:

  • 4-amino-2-methoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-2-methoxybenzoic acid (1.0 eq.) in anhydrous methanol (10-15 volumes).[9]

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.[9] The addition should be done carefully to control the exotherm.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours.[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.[9] The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[9]

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step removes the acidic starting material and the sulfuric acid catalyst.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[9]

  • Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[9]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 4-amino-2-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of Methyl 4-amino-2-methoxybenzoate. Method development and validation are essential for use in a regulated environment.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with an additive like formic acid for improved peak shape. A method for a similar compound, Methyl 4-amino-3-methoxybenzoate, uses a mobile phase of acetonitrile and water with phosphoric acid. For Mass-Spec compatibility, formic acid should be used instead.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the analyte has maximum absorbance.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of Methyl 4-amino-2-methoxybenzoate reference standard in the mobile phase to prepare a stock solution. Further dilute to create working standards of known concentrations.

  • Sample Preparation: Dissolve a known weight of the synthesized product in the mobile phase to a final concentration within the calibration range.

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution to determine its purity by comparing the peak area to the calibration curve.

Safety and Handling

Methyl 4-amino-2-methoxybenzoate is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[11]

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][11]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[11][12]

Conclusion

Methyl 4-amino-2-methoxybenzoate is a strategically important intermediate in pharmaceutical synthesis, offering a versatile scaffold for the construction of complex APIs. Its well-defined physicochemical properties and established synthetic routes make it a reliable choice for drug development professionals. The protocols and application notes provided herein offer a solid foundation for the effective utilization of this valuable compound in the laboratory and beyond. As with any chemical process, careful optimization and adherence to safety protocols are essential for achieving successful and reproducible results.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • LookChem. (n.d.). Cas 27492-84-8, Methyl 4-amino-2-methoxybenzoate.
  • ChemicalBook. (n.d.). Methyl 4-aminobenzoate synthesis.
  • BenchChem. (n.d.). Methyl 4-amino-2-methoxybenzoate | 27492-84-8.
  • Sigma-Aldrich. (n.d.). Methyl 4-amino-2-methoxybenzoate 97 27492-84-8.
  • ChemicalBook. (n.d.). Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). Methyl 4-amino-2-methoxybenzoate - SAFETY DATA SHEET.
  • Fisher Scientific. (2025). Methyl 4-aminobenzoate - SAFETY DATA SHEET.
  • SynThink Research Chemicals. (n.d.). Methyl 4-Amino-2-methoxybenzoate | 27492-84-8. Retrieved from SynThink Research Chemicals website.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Sandoo Pharma. (n.d.). China Methyl 4-Amino-2-Methoxybenzoate Manufacturers & Suppliers.
  • ChemicalBook. (2026). Methyl 4-amino-2-methoxybenzoate | 27492-84-8.
  • Santa Cruz Biotechnology. (n.d.). Methyl 4-amino-2-methoxybenzoate | CAS 27492-84-8.
  • BLD Pharm. (n.d.). 27492-84-8|Methyl 4-amino-2-methoxybenzoate.
  • Pharmaffiliates. (n.d.). CAS No : 27492-84-8 | Product Name : Methyl 4-Amino-2-methoxybenzoate.
  • SIELC Technologies. (n.d.). Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column.

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of Methyl 2-butoxy-4-methoxybenzoate

Abstract This document provides a comprehensive guide for the scalable synthesis of Methyl 2-butoxy-4-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds and specialty chemicals. Tw...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of Methyl 2-butoxy-4-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds and specialty chemicals. Two primary synthetic routes are detailed, starting from the readily available precursor, 2,4-dihydroxybenzoic acid. The protocols emphasize scalability, safety, and high-yield production. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient synthesis of this target molecule.

Introduction

Methyl 2-butoxy-4-methoxybenzoate is a valuable building block in organic synthesis, primarily due to the orthogonal reactivity of its functional groups. The presence of an ether linkage, a methyl ester, and a substituted aromatic ring allows for a variety of subsequent chemical transformations. Its structural motifs are found in numerous biologically active molecules, making its efficient and scalable synthesis a topic of significant interest in the pharmaceutical and fine chemical industries.

This application note details two primary synthetic pathways for the preparation of Methyl 2-butoxy-4-methoxybenzoate. Both routes are designed to be scalable and utilize common laboratory reagents and techniques. The core of the synthesis revolves around two key chemical transformations: the regioselective methylation of a dihydroxybenzoic acid derivative and a Williamson ether synthesis to introduce the butoxy group.

Synthetic Strategies and Rationale

The synthesis of Methyl 2-butoxy-4-methoxybenzoate can be approached in a multi-step sequence starting from 2,4-dihydroxybenzoic acid. The key challenge lies in the selective functionalization of the two hydroxyl groups. The 4-hydroxyl group is generally more nucleophilic than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent carboxyl or ester group. This difference in reactivity allows for a regioselective methylation at the 4-position.

Two viable synthetic routes are presented:

  • Route 1: Involves the initial esterification of 2,4-dihydroxybenzoic acid to its methyl ester, followed by selective methylation of the 4-hydroxyl group, and finally, a Williamson ether synthesis to introduce the butoxy group at the 2-position.

  • Route 2: Begins with the selective methylation of the 4-hydroxyl group of 2,4-dihydroxybenzoic acid, followed by esterification of the carboxylic acid, and concludes with the butylation of the 2-hydroxyl group.

Both routes are effective, and the choice may depend on the specific scalability requirements and the availability of intermediate purification capabilities. This guide will provide detailed protocols for both synthetic pathways.

Overall Synthetic Workflow

The following diagram illustrates the two proposed scalable synthetic routes for Methyl 2-butoxy-4-methoxybenzoate.

synthesis_workflow cluster_route1 Route 1 cluster_route2 Route 2 A1 2,4-Dihydroxybenzoic Acid B1 Methyl 2,4-dihydroxybenzoate A1->B1 Esterification C1 Methyl 2-hydroxy-4-methoxybenzoate B1->C1 Selective Methylation D1 Methyl 2-butoxy-4-methoxybenzoate C1->D1 Williamson Ether Synthesis A2 2,4-Dihydroxybenzoic Acid B2 2-Hydroxy-4-methoxybenzoic Acid A2->B2 Selective Methylation C2 Methyl 2-hydroxy-4-methoxybenzoate B2->C2 Esterification D2 Methyl 2-butoxy-4-methoxybenzoate C2->D2 Williamson Ether Synthesis

Method

Catalytic Conditions for the Synthesis of Methyl 2-butoxy-4-methoxybenzoate via Williamson Ether Synthesis

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide to the synthesis of Methyl 2-butoxy-4-methoxybenzoate, a valuable chemical intermediate. The primary synthetic route...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 2-butoxy-4-methoxybenzoate, a valuable chemical intermediate. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[1][2] This guide emphasizes the critical role of reaction conditions, including the choice of base, solvent, and the application of phase-transfer catalysis to optimize reaction efficiency and yield. We present a detailed, step-by-step protocol, from reagent handling to product purification, designed for researchers in organic synthesis and drug development. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction and Scientific Background

Methyl 2-butoxy-4-methoxybenzoate is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring an ether linkage and an ester group on a benzene ring, makes it a versatile intermediate.

The most direct and efficient method for preparing this compound is the Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850.[1][2] The reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by an alkoxide or, in this case, a phenoxide ion.[3][4] The synthesis of Methyl 2-butoxy-4-methoxybenzoate is achieved by the O-alkylation of Methyl 2-hydroxy-4-methoxybenzoate with a suitable butyl halide.

The core of this transformation involves the deprotonation of the phenolic hydroxyl group of the starting material to form a highly nucleophilic phenoxide. This anion then attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the desired ether bond. While traditionally requiring stoichiometric amounts of a strong base, modern iterations of this synthesis can employ catalytic systems, such as phase-transfer catalysis, to enhance reaction rates and facilitate milder conditions.[1][5]

The Catalytic Williamson Ether Synthesis: Mechanism and Rationale

The synthesis proceeds via the SN2 mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Deprotonation (Acid-Base Reaction) The reaction is initiated by deprotonating the phenolic hydroxyl group of Methyl 2-hydroxy-4-methoxybenzoate. Phenols are more acidic than alcohols, but a sufficiently strong base is still required for complete and rapid formation of the phenoxide anion.

Step 2: Nucleophilic Attack (SN2 Substitution) The resulting phenoxide ion is a potent nucleophile that attacks the primary carbon atom of the butyl halide (e.g., 1-bromobutane) in a backside attack.[3][4] This concerted step involves the simultaneous formation of the C-O ether bond and cleavage of the C-Br bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case here).[4]

Diagram of the SN2 Reaction Mechanism

SN2_Mechanism sub Methyl 2-hydroxy-4-methoxybenzoate phenoxide Phenoxide Anion (Nucleophile) sub->phenoxide + Base - H₂ base Base (e.g., NaH) alkyl_halide 1-Bromobutane (CH₃CH₂CH₂CH₂-Br) transition_state Transition State [Nu---C---LG]⁻ alkyl_halide->transition_state phenoxide->transition_state Backside Attack product Methyl 2-butoxy-4-methoxybenzoate transition_state->product Ether Formation salt NaBr transition_state->salt Halide Leaves byproduct H₂ (gas)

Caption: The SN2 mechanism for the synthesis of Methyl 2-butoxy-4-methoxybenzoate.

Causality of Experimental Choices
  • Choice of Base: Strong, non-nucleophilic bases are preferred to avoid competing reactions. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the phenol, producing hydrogen gas which evolves from the reaction, driving the equilibrium forward.[6] Anhydrous potassium carbonate (K₂CO₃) is a milder, safer alternative, often used in polar aprotic solvents like DMF or acetone.[7][8]

  • Choice of Alkylating Agent: Primary alkyl halides are ideal for SN2 reactions because they minimize steric hindrance.[3] 1-Bromobutane or 1-iodobutane are excellent choices, with the iodide being a better leaving group, leading to faster reaction rates. Alkyl chlorides can also be used, sometimes with a catalytic amount of a soluble iodide salt (e.g., NaI, KI) to facilitate an in-situ Finkelstein reaction, converting the more inert alkyl chloride to a more reactive alkyl iodide.[1]

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are optimal.[1] These solvents effectively solvate the cation (e.g., Na⁺) without solvating the nucleophilic anion, leaving it "naked" and highly reactive. Protic solvents, like alcohols, are generally avoided as they can protonate the phenoxide, reducing its nucleophilicity.

  • Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[1][2] However, excessively high temperatures can promote side reactions, such as elimination (E2) if secondary or tertiary alkyl halides were used.[7]

  • Phase-Transfer Catalysis (PTC): When using an inorganic base like K₂CO₃ or NaOH with a water-immiscible organic solvent, the reaction can be slow due to the reactants being in separate phases. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can dramatically accelerate the reaction.[1][5] The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[6] This approach allows for milder conditions and avoids the need for strictly anhydrous solvents.[5]

Detailed Experimental Protocols

Two primary protocols are presented below. Protocol A utilizes sodium hydride, a powerful base requiring stringent anhydrous conditions. Protocol B employs potassium carbonate with a phase-transfer catalyst, offering a safer and often more practical alternative.

Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[9][10] It must be handled under an inert atmosphere (e.g., nitrogen or argon), ideally within a glove box.[9] It is typically supplied as a 60% dispersion in mineral oil, which is safer to handle.[9] Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile or neoprene are recommended).[9][10] Have a Class D fire extinguisher (for combustible metals) readily available.

  • Alkyl Halides (e.g., 1-Bromobutane): These are volatile, potentially toxic, and irritants. Handle them in a well-ventilated fume hood.

  • Solvents (DMF, Acetone): These are flammable and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and avoid ignition sources.

Protocol A: Synthesis using Sodium Hydride in Anhydrous DMF

This protocol is designed for achieving high yields under strictly controlled, anhydrous conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 2-hydroxy-4-methoxybenzoate≥98%Thermo FisherStarting material[11]
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichPowerful base; handle with extreme care[9]
1-Bromobutane≥99%Sigma-AldrichAlkylating agent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent
Diethyl Ether or Ethyl AcetateACS GradeFisher ScientificExtraction solvent
Saturated aq. NH₄Cl--For quenching unreacted NaH
Brine (Saturated aq. NaCl)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent
Nitrogen or Argon GasHigh Purity-For inert atmosphere
Step-by-Step Methodology
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition:

    • To the flask, add Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq.).

    • Under the inert atmosphere, add anhydrous DMF (approx. 5-10 mL per gram of starting material) via a syringe.

    • Cool the flask to 0 °C using an ice bath.

  • Alkoxide Formation:

    • Carefully add sodium hydride (60% dispersion, 1.1-1.2 eq.) to the stirred solution in small portions.

    • Caution: Hydrogen gas will evolve. Ensure adequate ventilation to a fume hood.[6]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.[6]

  • Alkylation:

    • Cool the mixture back to 0 °C.

    • Slowly add 1-bromobutane (1.1 eq.) dropwise via a syringe.

    • After the addition, remove the ice bath and heat the reaction mixture to 50-70 °C.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a mixture like 10-20% ethyl acetate in hexanes. The reaction is typically complete within 2-6 hours.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.[12]

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield pure Methyl 2-butoxy-4-methoxybenzoate.[12][13]

Protocol B: Phase-Transfer Catalyzed Synthesis

This protocol is safer, uses less hazardous reagents, and does not require strictly anhydrous conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 2-hydroxy-4-methoxybenzoate≥98%Thermo FisherStarting material[11]
Potassium Carbonate (K₂CO₃)Anhydrous, powderSigma-AldrichBase
1-Iodobutane or 1-Bromobutane≥99%Sigma-AldrichAlkylating agent
Tetrabutylammonium Bromide (TBAB)≥98%Sigma-AldrichPhase-Transfer Catalyst (PTC)[6]
Acetone or AcetonitrileACS GradeFisher ScientificReaction solvent
Ethyl AcetateACS GradeFisher ScientificExtraction solvent
WaterDeionized-For work-up
Brine (Saturated aq. NaCl)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying agent
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and a catalytic amount of TBAB (0.05-0.10 eq.).[8]

  • Reagent Addition: Add the solvent (acetone or acetonitrile, approx. 10-20 mL per gram of starting material), followed by the alkylating agent, 1-iodobutane or 1-bromobutane (1.2-1.5 eq.).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The typical reflux temperature for acetone is ~56 °C and for acetonitrile is ~82 °C.

  • Reaction Monitoring: Monitor the reaction's progress using TLC. The reaction is generally complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr/KI) and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic solution sequentially with water and brine to remove any remaining salts and the PTC.[8]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of Methyl 2-butoxy-4-methoxybenzoate.

Expected Results and Data

The reaction conditions significantly impact the final yield. The following table provides a summary for comparison.

ParameterProtocol A (NaH/DMF)Protocol B (K₂CO₃/PTC)Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is stronger, leading to faster, irreversible deprotonation. K₂CO₃ is safer and easier to handle.[6][7]
Catalyst NoneTetrabutylammonium Bromide (TBAB)PTC is required to shuttle the phenoxide into the organic phase when using K₂CO₃.[1][5]
Solvent Anhydrous DMFAcetone or AcetonitrileDMF is an excellent polar aprotic solvent. Acetone is a good, less toxic alternative suitable for PTC conditions.[1]
Temperature 50-70 °CReflux (~56 °C or ~82 °C)Elevated temperature is needed to overcome the activation energy of the SN2 reaction.
Reaction Time 2-6 hours4-12 hoursThe stronger base and more reactive "naked" anion in the NaH/DMF system typically lead to faster kinetics.[1]
Typical Yield 85-95%75-90%Laboratory yields for Williamson ether synthesis are generally high, often in the 50-95% range.[2] The stronger base may give a higher yield.
Safety/Handling Requires inert atmosphere, highly water-reactiveStandard benchtop setup, less hazardousNaH poses a significant fire risk upon exposure to moisture.[9] K₂CO₃ is a mild irritant.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Yield 1. Incomplete deprotonation (insufficient or deactivated base).2. Wet reagents/solvents (especially for Protocol A).3. Unreactive alkyl halide.1. Use a fresh, active batch of base; increase stoichiometry if necessary.2. Ensure all glassware is flame-dried and solvents are truly anhydrous.3. Switch from bromide to iodide, or add catalytic NaI.[1]
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Poor stirring in heterogeneous reactions (Protocol B).1. Increase reaction time and monitor by TLC until starting material is consumed. Ensure temperature is at the target.2. Increase the stirring rate to improve mixing between phases.
Presence of Side Products 1. Competing C-alkylation on the aromatic ring.2. Hydrolysis of the ester group during work-up.1. C-alkylation is a known side reaction for phenoxides but is usually minor.[7] Lowering the temperature may favor O-alkylation.2. Avoid strongly acidic or basic conditions during the aqueous work-up. Use a mild buffer if needed.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved March 10, 2026, from [Link]

  • Herriott, A. W., & Picker, D. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 52(1), 58. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved March 10, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY. Retrieved March 10, 2026, from [Link]

  • Comdom, R. F. P., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved March 10, 2026, from [Link]

  • Comdom, R. F. P., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved March 10, 2026, from [Link]

  • Dehm, D. C., & Wambach, L. L. (1986). U.S. Patent No. 4,613,682. U.S.
  • Carlo Erba Reagents. (n.d.). Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil. Retrieved March 10, 2026, from [Link]

  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved March 10, 2026, from [Link]

  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved March 10, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved March 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved March 10, 2026, from [Link]

  • Koehler, K., et al. (1995). U.S. Patent No. 5,424,479. U.S.
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (2026, February 12). Retrieved March 10, 2026, from [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses, 96, 137-149. [Link]

  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-61. [Link]

  • MDPI. (2014). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 19(6), 8196-8204. [Link]

  • Alfa Aesar. (2025, September 14). Methyl 2-hydroxy-4-methoxybenzoate - SAFETY DATA SHEET. Retrieved March 10, 2026, from [Link]

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382(2), 022064. [Link]

Sources

Application

Microwave-assisted synthesis of Methyl 2-butoxy-4-methoxybenzoate

An Application Note and Protocol for the Microwave-Assisted Synthesis of Methyl 2-butoxy-4-methoxybenzoate For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive g...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Microwave-Assisted Synthesis of Methyl 2-butoxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 2-butoxy-4-methoxybenzoate utilizing microwave-assisted organic synthesis (MAOS). This application note is designed for researchers and professionals in the fields of medicinal chemistry and drug development, offering a detailed protocol that leverages the efficiencies of microwave technology. The described method significantly reduces reaction times and enhances yields compared to conventional heating methods, aligning with the principles of green chemistry.[1][2][3][4][5][6][7] The protocol herein is presented with in-depth explanations of the underlying chemical principles and practical guidance for successful execution.

Introduction: The Imperative for Efficient Synthesis in Drug Discovery

The relentless pace of drug discovery demands synthetic methodologies that are not only robust and reliable but also rapid and efficient.[8] Methyl 2-butoxy-4-methoxybenzoate represents a class of substituted benzoate esters that are valuable intermediates in the synthesis of more complex pharmaceutical agents. Traditional synthetic routes to such molecules often rely on conventional heating methods that are time-consuming and energy-intensive.[9][10]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a powerful alternative to conventional heating.[5][8] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid and uniform heating, leading to dramatic accelerations in reaction rates.[1][11][12] This often translates to significantly shorter reaction times, higher product yields, and improved purity profiles.[2][5][13] Furthermore, the adoption of MAOS is a step towards more sustainable and environmentally friendly chemical processes.[1][3][7]

This application note details a microwave-assisted protocol for the synthesis of Methyl 2-butoxy-4-methoxybenzoate via a Williamson ether synthesis.

Reaction Schematics and Mechanism

The synthesis of Methyl 2-butoxy-4-methoxybenzoate is achieved through a Williamson ether synthesis, a well-established and versatile method for forming ethers.[10] In this reaction, the hydroxyl group of Methyl 2-hydroxy-4-methoxybenzoate is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, 1-bromobutane, in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired ether.[10]

Reaction:

Mechanism:

  • Deprotonation: The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of Methyl 2-hydroxy-4-methoxybenzoate, forming a potassium phenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 1-bromobutane, which bears a partial positive charge due to the electronegativity of the bromine atom.

  • Displacement: The phenoxide ion displaces the bromide ion (a good leaving group) in a concerted SN2 mechanism, forming the C-O bond of the ether.

Microwave irradiation significantly accelerates this process by efficiently heating the polar reactants and any polar solvent present.[1][11] This rapid increase in temperature leads to a higher kinetic energy of the molecules, increasing the frequency and energy of collisions, and thus, the reaction rate.

Experimental Protocol

This protocol is designed for a standard laboratory-scale synthesis using a dedicated microwave reactor.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Methyl 2-hydroxy-4-methoxybenzoate27365-27-1182.171.0
1-Bromobutane109-65-9137.021.5
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.0
N,N-Dimethylformamide (DMF)68-12-273.095 mL
Ethyl Acetate141-78-688.11As needed
Saturated Sodium Bicarbonate SolutionN/AN/AAs needed
BrineN/AN/AAs needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed
Instrumentation
  • Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware (separatory funnel, beakers, round-bottom flask)

  • Rotary evaporator

  • Analytical balance

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Reaction Setup and Execution
  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add Methyl 2-hydroxy-4-methoxybenzoate (1.0 mmol, 182.2 mg), anhydrous potassium carbonate (2.0 mmol, 276.4 mg), and N,N-Dimethylformamide (5 mL).

  • Add 1-bromobutane (1.5 mmol, 205.5 mg, 0.16 mL) to the vial.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave reactor.

Microwave Parameters
ParameterValue
Temperature130 °C
Power100-200 W (dynamic)
PressureMonitor (up to 20 bar)
Hold Time10 minutes
StirringHigh
Work-up and Purification
  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted starting material.[14][15]

  • Wash the organic layer with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[14]

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure Methyl 2-butoxy-4-methoxybenzoate.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_synthesis Microwave Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - Methyl 2-hydroxy-4-methoxybenzoate - 1-Bromobutane - K₂CO₃ - DMF mw_vial Seal in Microwave Vial reagents->mw_vial mw_irradiation Microwave Irradiation (130°C, 10 min) mw_vial->mw_irradiation extraction Aqueous Work-up & Extraction with Ethyl Acetate mw_irradiation->extraction washing Wash with NaHCO₃ & Brine extraction->washing drying Dry over MgSO₄ & Concentrate washing->drying chromatography Column Chromatography drying->chromatography pure_product Pure Methyl 2-butoxy-4-methoxybenzoate chromatography->pure_product

Caption: A schematic overview of the microwave-assisted synthesis workflow.

Characterization

The identity and purity of the synthesized Methyl 2-butoxy-4-methoxybenzoate should be confirmed by standard analytical techniques. While experimental data for this specific compound is not widely available, predicted data based on its structure can be used for comparison.[16]

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the aromatic protons, the two methoxy groups, the butoxy chain protons, and the methyl ester protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to the carbonyl carbon, the aromatic carbons, and the carbons of the methoxy, butoxy, and methyl ester groups.

  • HPLC: Purity analysis can be performed using a C18 reverse-phase column with a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% formic acid.[16]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion

The microwave-assisted synthesis of Methyl 2-butoxy-4-methoxybenzoate offers a compelling alternative to traditional synthetic methods. This protocol provides a rapid, efficient, and high-yielding route to this valuable chemical intermediate.[2][5] The significant reduction in reaction time and the potential for improved product purity make this method particularly attractive for applications in drug discovery and development where speed and efficiency are paramount.[8][17] The adoption of such green chemistry techniques is crucial for the advancement of sustainable and environmentally responsible chemical synthesis.[3][4][7]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). Youngstown State University.
  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 977-988.
  • A Brief Review: Microwave Assisted Ethers Synthesis. (2016). TSI Journals.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Microwave Assisted Organic Synthesis. (2002). Columbia University.
  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. (n.d.). Organic Chemistry Research.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace.
  • Peng, Y., & Song, G. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry, 4(4), 349-351.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Sharma, U., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(1), 1-10.
  • Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Minimizing byproduct formation in benzoate ester synthesis. (2025). BenchChem.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC.
  • A Comparative Guide to the Analytical Characterization of Methyl 2-Bromo-4-methoxybenzoate. (2025). BenchChem.
  • Technical Support Center: Synthesis of Methyl 2-Bromo-4-methoxybenzoate. (2025). BenchChem.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). International Journal of Creative Research Thoughts.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.

Sources

Method

Application Note: Handling, Storage, and Synthetic Integration of Methyl 2-butoxy-4-methoxybenzoate

Target Audience: Materials Scientists, Synthetic Chemists, and Advanced Liquid Crystal Researchers Executive Summary & Scientific Context Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) is a highly specialized benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Advanced Liquid Crystal Researchers

Executive Summary & Scientific Context

Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) is a highly specialized benzoate ester primarily utilized as a building block in the design of next-generation electro-optic materials. Recently, it has gained significant prominence as a critical precursor for synthesizing low molar mass liquid crystals that exhibit the highly sought-after ferroelectric nematic (NF) phase [1].

Unlike conventional terminal-chain modifications, the incorporation of a lateral butoxy chain via this intermediate fundamentally alters the molecular dipole moment and polarizability of the resulting mesogen. This lateral bulk adopts conformations along the major axis of the mesogenic unit, which suppresses the conventional nematic–isotropic transition temperature (TNI) while stabilizing the ferroelectric nematic phase (TNFN/I)[2]. Because the integrity of the ether linkages and the purity of the ester are paramount for successful downstream coupling, rigorous handling and storage protocols are required.

Physicochemical Profiling & Mechanistic Storage Rationale

Understanding the physical state of Methyl 2-butoxy-4-methoxybenzoate is critical for maintaining its stability. At standard ambient temperature and pressure, the compound exists as a viscous yellow oil[3].

Storage Causality & Best Practices
  • Temperature Control (15–25°C): The compound must be stored at room temperature[3]. Causality: Refrigeration or freezing significantly increases the viscosity of the oil, making it nearly impossible to transfer accurately. Furthermore, cold storage promotes atmospheric moisture condensation upon opening the vial. Moisture introduction will hydrolyze the ester over time and quench moisture-sensitive coupling reagents (e.g., DCC) used in downstream steps.

  • Atmospheric Control (Argon/Nitrogen): Causality: The molecule contains two electron-rich ether linkages (methoxy and butoxy). Prolonged exposure to atmospheric oxygen and UV light can lead to the slow formation of peroxides or auto-oxidation of the aliphatic chains. Purging the headspace with an inert gas prior to sealing prevents oxidative degradation.

Table 1: Physicochemical Properties
ParameterSpecification / Data
Chemical Name Methyl 2-butoxy-4-methoxybenzoate
CAS Number 942132-98-1
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
Physical State (20°C) Viscous Yellow Oil
Storage Temperature Room Temperature (15–25°C)
Atmosphere Inert (Argon or Nitrogen headspace)

Experimental Workflows & Self-Validating Protocols

To synthesize ferroelectric nematogens (such as the 5-m and 6-m series), Methyl 2-butoxy-4-methoxybenzoate must first be saponified into its corresponding benzoic acid, followed by a Steglich esterification with a functionalized phenol[1].

Protocol A: Gravimetric Handling and Transfer of Viscous Oils

Because air-displacement pipettes suffer from severe under-delivery when handling viscous oils due to surface tension and fluid retention, a gravimetric positive-displacement approach is mandatory.

  • Equilibration: Allow the sealed reagent vial to rest in a desiccator at 25°C for 30 minutes.

    • Causality: Ensures the oil reaches its minimum baseline viscosity without introducing atmospheric moisture.

  • Preparation: Tare a thoroughly oven-dried (120°C) round-bottom flask equipped with a magnetic stir bar on an analytical balance (0.1 mg precision).

  • Transfer: Using a positive displacement pipette (or a slightly warmed glass Hamilton syringe), extract the approximate required volume of the yellow oil and dispense it directly to the bottom of the tared flask.

  • Self-Validation (Gravimetric Check): Reweigh the flask. Calculate the exact molar quantity transferred based on the mass and the MW (238.28 g/mol ). Adjust subsequent reagent equivalents strictly based on this validated mass, rather than assumed volumetric delivery.

Protocol B: Saponification to 2-Butoxy-4-methoxybenzoic Acid
  • Solvent Matrix: Dissolve the validated mass of Methyl 2-butoxy-4-methoxybenzoate (1.0 eq) in a 1:1 (v/v) mixture of absolute Ethanol and Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

    • Causality: The mixed solvent system ensures complete solubilization of the lipophilic butoxy chain while remaining miscible with the aqueous base.

  • Hydrolysis: Add 2.0 M aqueous NaOH (3.0 eq) dropwise under vigorous stirring. Attach a reflux condenser and heat the reaction to 80°C for 4 hours.

  • Self-Validation (In-Process TLC Check): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with Hexanes:Ethyl Acetate (7:3).

    • Validation Criteria: The reaction is complete only when the starting ester spot (Rf ~ 0.6) is entirely absent, replaced by a baseline spot (the sodium salt of the acid).

  • Isolation: Cool the mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous layer with distilled water and cool to 0°C in an ice bath.

  • Acidification: Dropwise, add 1.0 M HCl until the solution reaches pH 2. A white/off-white precipitate of 2-butoxy-4-methoxybenzoic acid will form. Filter via vacuum, wash with cold water, and dry under high vacuum for 24 hours.

Impact on Advanced Materials (Data Presentation)

When the resulting 2-butoxy-4-methoxybenzoic acid is coupled with a nitrophenol derivative, it forms a liquid crystal exhibiting the NF phase. The length of the lateral chain (in this case, a 4-carbon butoxy group) dictates the thermodynamic stability of the phases.

Table 2: Effect of Lateral Chain Length on Phase Transitions

Data synthesized from the behavioral trends of the 5-m and 6-m ferroelectric nematogen series[2],[1].

Lateral Chain Length (

)
Structural AnisotropyNematic-Isotropic Transition (TNI)Ferroelectric Nematic Stability (TNFN/I)

(Methoxy)
HighHighestLow (N phase dominates)

(Butoxy)
ModerateDecreasedSignificantly Stabilized

(Hexyloxy+)
LowSuppressedDirect NF to Isotropic transition

Process Visualization

G A Storage: Methyl 2-butoxy-4-methoxybenzoate (RT, Inert Gas, Dark) B Handling: Positive Displacement Gravimetric Validation A->B Transfer (Avoid Moisture) C Hydrolysis: NaOH, EtOH/H2O (TLC Validation) B->C Reagent Prep D Intermediate: 2-butoxy-4-methoxybenzoic acid (pH 2 Precipitation) C->D Acidification E Coupling: Steglich Esterification (DCC, DMAP) D->E Activation F Product: Ferroelectric Nematic LC (NF Phase Material) E->F Purification

Workflow for the storage, handling, and synthetic integration of Methyl 2-butoxy-4-methoxybenzoate.

References

  • Cruickshank, E., Walker, R., Storey, J. M. D., & Imrie, C. T. "The effect of a lateral alkyloxy chain on the ferroelectric nematic phase." RSC Advances, 12(45), 29482–29490 (2022). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-butoxy-4-methoxybenzoate Synthesis

Welcome to the Technical Support Center. Synthesizing Methyl 2-butoxy-4-methoxybenzoate via the O-alkylation of methyl 2-hydroxy-4-methoxybenzoate with 1-bromobutane is a classic Williamson ether synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing Methyl 2-butoxy-4-methoxybenzoate via the O-alkylation of methyl 2-hydroxy-4-methoxybenzoate with 1-bromobutane is a classic Williamson ether synthesis. However, drug development professionals frequently encounter yield-limiting bottlenecks with this specific transformation. The presence of a base-sensitive methyl ester, coupled with the moderate electrophilicity of primary alkyl bromides, requires precise optimization to prevent side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve >90% yields.

Part 1: Troubleshooting Guide & FAQs

Q1: My yields are consistently below 40%, and I am observing a highly polar byproduct on my TLC plate. I am using Sodium Hydroxide (NaOH) in Ethanol at 80 °C. What is going wrong? Expert Answer: The highly polar byproduct is likely 2-butoxy-4-methoxybenzoic acid, resulting from ester hydrolysis . Strong aqueous or protic bases like NaOH or KOH will readily attack the methyl ester of your starting material, especially at elevated temperatures[1]. Furthermore, protic solvents like ethanol hydrogen-bond with the phenoxide intermediate, drastically reducing its nucleophilicity[1].

  • The Fix: Switch to a milder, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)[1]. These bases are strong enough to deprotonate the phenol but will leave the methyl ester intact.

Q2: I switched to K₂CO₃ in Acetone, but the reaction is incredibly slow and stalls at 50% conversion. How can I drive the reaction to completion without increasing the temperature? Expert Answer: The stalling is caused by two factors: poor base solubility and the moderate leaving-group ability of the bromide ion. Increasing the temperature is dangerous because temperatures above 80 °C promote the E2 elimination of 1-bromobutane into 1-butene[1].

Q3: Is there a significant difference between using K₂CO₃ and Cs₂CO₃ for this specific substrate? Expert Answer: Yes, the "Cesium Effect" is highly beneficial here. Cesium has a much larger ionic radius than potassium, resulting in a looser ion pair between the cesium cation and the phenoxide anion[4]. This increased separation makes the phenoxide significantly more nucleophilic. Additionally, Cs₂CO₃ exhibits superior solubility in DMF compared to K₂CO₃, ensuring a higher concentration of the active nucleophile in the organic phase, which drastically reduces reaction times and limits side-product formation[4].

Part 2: Causality Matrix for Reaction Conditions

To understand the causality behind experimental choices, review the following matrix summarizing how different condition combinations impact the synthesis of Methyl 2-butoxy-4-methoxybenzoate.

BaseSolventCatalystTemp (°C)Mechanistic Outcome & Yield Impact
NaOH (aq)EthanolNone80 °CFailure (<30%): Strong base causes rapid methyl ester hydrolysis. Protic solvent blunts Sₙ2 nucleophilicity.
NaHTHFNone25 °CModerate (50-60%): Deprotonation is complete, but Sₙ2 is kinetically slow due to the unactivated bromide leaving group.
K₂CO₃AcetoneNone60 °CModerate (60-70%): Mild base protects the ester, but poor solubility of K₂CO₃ in acetone limits the reaction rate.
K₂CO₃DMFTBAI80 °CGood (75-85%): TBAI accelerates Sₙ2, but higher temperatures begin to trigger E2 elimination of 1-bromobutane.
Cs₂CO₃ DMF TBAI 60 °C Optimal (>90%): "Cesium effect" maximizes nucleophilicity. TBAI activates the electrophile. Mild temp prevents E2 elimination.

Part 3: Optimized Experimental Protocol

This self-validating protocol utilizes the optimal conditions established above. The built-in workup steps are specifically designed to address common pitfalls, such as residual DMF contamination.

Reagents Required:

  • Methyl 2-hydroxy-4-methoxybenzoate (1.0 equiv, limiting reagent)

  • 1-Bromobutane (1.2 equiv)

  • Cesium Carbonate, finely powdered (Cs₂CO₃, 1.5 equiv)

  • Tetrabutylammonium iodide (TBAI, 0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.

  • Deprotonation: Dissolve Methyl 2-hydroxy-4-methoxybenzoate (1.0 equiv) in anhydrous DMF (to yield a 0.2 M solution). Add finely powdered Cs₂CO₃ (1.5 equiv) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation. The solution may deepen in color.

  • Electrophile Activation: Add TBAI (0.1 equiv) to the reaction mixture, followed by the dropwise addition of 1-bromobutane (1.2 equiv) via syringe.

  • Nucleophilic Substitution: Heat the reaction mixture to 60 °C using an oil bath. Stir for 4 to 6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The reaction is complete when the starting material spot is fully consumed.

  • Quench and Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (3x the volume of DMF used). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Critical Wash Step: Combine the organic layers and wash vigorously with a 5% aqueous Lithium Chloride (LiCl) solution or saturated brine (5 x 20 mL). Causality: DMF is highly soluble in Ethyl Acetate; repeated aqueous brine/LiCl washes are mandatory to pull residual DMF into the aqueous phase[5].

  • Isolation: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes) to afford pure Methyl 2-butoxy-4-methoxybenzoate.

Part 4: Mechanistic Optimization Workflow

The following diagram illustrates the dual-activation pathway utilized in the optimized protocol. It demonstrates how the base and catalyst work synergistically to drive the reaction toward the target product while bypassing failure states.

G SM Methyl 2-hydroxy-4-methoxybenzoate (Starting Material) Base Add Cs2CO3 in DMF (Deprotonation) SM->Base Side1 Ester Hydrolysis (Avoid: NaOH / KOH) SM->Side1 Strong Aqueous Base Phenoxide Phenoxide Intermediate (Naked & Highly Nucleophilic) Base->Phenoxide Fast & Clean Product Methyl 2-butoxy-4-methoxybenzoate (Target Product) Phenoxide->Product SN2 Attack Alkyl 1-Bromobutane (Moderate Electrophile) Cat TBAI Catalyst (Finkelstein Halide Exchange) Alkyl->Cat Side2 E2 Elimination to 1-Butene (Avoid: Temp > 80°C) Alkyl->Side2 High Temp / Strong Base Iodide 1-Iodobutane (Highly Reactive Electrophile) Cat->Iodide In situ Activation Iodide->Product SN2 Attack

Dual-activation Williamson ether synthesis workflow preventing hydrolysis and elimination.

References

  • ChemInform Abstract: Cesium Promoted O-Alkylation of Alcohols for the Efficient Ether Synthesis. ResearchGate. Available at: [Link]

  • Using TBAI (tetra-butylammonium iodide) as a catalyst. Ideas on the mechanism or the driving force? Chemistry Stack Exchange. Available at: [Link]

  • WO2019089442A1 - Aminoimidazopyridines as kinase inhibitors (Aqueous LiCl Wash Methodology). Google Patents.

Sources

Optimization

Purification techniques for crude Methyl 2-butoxy-4-methoxybenzoate

Technical Support Center: Purification of Crude Methyl 2-butoxy-4-methoxybenzoate Overview Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) is a critical intermediate in the synthesis of advanced functional materials...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude Methyl 2-butoxy-4-methoxybenzoate

Overview Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) is a critical intermediate in the synthesis of advanced functional materials, notably ferroelectric nematic liquid crystals such as RM734 derivatives ([1]). Because this compound is typically isolated as a viscous yellow oil[2], standard purification via recrystallization is not viable. This guide provides field-proven troubleshooting, mechanistic insights, and detailed protocols to achieve >98% purity.

Part 1: Troubleshooting & FAQs

Q1: My crude mixture contains unreacted methyl 2-hydroxy-4-methoxybenzoate. How do I remove it without losing my product? A: Use a controlled alkaline liquid-liquid extraction.

  • Causality & Expertise: The starting material, methyl 2-hydroxy-4-methoxybenzoate, possesses a free phenolic hydroxyl group. The electron-withdrawing ester group at the ortho position increases the acidity of this phenol (lowering its pKa to ~8.5). By washing the organic phase with a mild aqueous base (e.g., 0.1 M NaOH), the phenol is deprotonated to form a water-soluble phenolate salt. The target molecule, methyl 2-butoxy-4-methoxybenzoate, lacks this acidic proton and remains entirely in the organic phase.

  • Self-Validating Check: Monitor the discarded aqueous layer's UV absorbance. If you acidify a small aliquot of this aqueous layer to pH 2 and observe a white precipitate or cloudiness, you have successfully extracted the unreacted phenol.

Q2: During silica gel chromatography, my product co-elutes with an impurity. How can I improve resolution? A: Optimize your solvent gradient and check for alkyl halide contamination.

  • Causality & Expertise: Methyl 2-butoxy-4-methoxybenzoate has an established retention factor (

    
    ) of 0.611 in a 40:60 mixture of Ethyl Acetate and Petroleum Ether[2]. If you observe a co-eluting spot that is UV-inactive, it is likely residual 1-bromobutane (the alkylating agent). Silica gel struggles to separate non-polar alkyl halides from moderately polar esters under isocratic conditions.
    
  • Self-Validating Check: Stain your TLC plate with potassium permanganate (KMnO

    
    ). If the co-eluting spot stains yellow/brown but does not quench UV
    
    
    
    , it is the alkyl halide. Remove this prior to chromatography via high-vacuum rotary evaporation (60°C, <10 mbar) rather than relying on the column.

Q3: My yield dropped significantly, and a new baseline spot appeared on TLC after the base wash. What happened? A: Base-catalyzed ester hydrolysis occurred.

  • Causality & Expertise: While the base wash is necessary to remove the phenol, prolonged exposure to strong NaOH (e.g., >1 M) or elevated temperatures will cleave the methyl ester, yielding 2-butoxy-4-methoxybenzoic acid. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, which collapses to expel methanol.

  • Self-Validating Check: Extract the basic aqueous layer, acidify it to pH 2 with 1M HCl, and extract with EtOAc. If TLC shows a strong UV-active spot at the baseline (

    
     ~ 0.0 in pure EtOAc), your ester has hydrolyzed. To prevent this, limit base washes to <5 minutes using cold (4°C) 0.1 M NaOH.
    

Part 2: Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Removal of Phenolic Impurities)

  • Dilution: Dissolve the crude reaction mixture in ethyl acetate (10 mL per gram of crude oil).

  • Base Wash: Transfer to a separatory funnel and add an equal volume of cold (4°C) 0.1 M NaOH solution.

  • Agitation: Invert gently 3-5 times. Crucial: Avoid vigorous shaking to prevent emulsion formation. Vent the stopcock to release pressure.

  • Separation: Allow phase separation. Drain and discard the lower aqueous layer (contains phenolate impurities).

  • Repetition: Repeat the NaOH wash one additional time.

  • Neutralization: Wash the organic layer with saturated aqueous NaCl (brine) to neutralize pH and remove dissolved water.

  • Drying: Dry the organic phase over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure to yield the semi-crude oil.
    

Protocol B: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of 10% Ethyl Acetate in Petroleum Ether (40:60).

  • Loading: Load the concentrated crude oil onto the silica using a minimal amount of dichloromethane (DCM).

  • Gradient Elution: Elute using a step gradient. Start with 10% EtOAc/Pet Ether to flush out non-polar impurities (e.g., residual 1-bromobutane).

  • Target Elution: Ramp the eluent to 40% EtOAc/Pet Ether. The target compound (methyl 2-butoxy-4-methoxybenzoate) will elute in this fraction[2].

  • Isolation: Combine fractions containing the pure product (verified by TLC,

    
     = 0.611) and remove solvents via rotary evaporation to yield a pure yellow oil[2].
    

Part 3: Quantitative Data Summary

Physicochemical PropertyValueClinical/Chemical Significance
CAS Number 942132-98-1Unique identifier for sourcing and safety
Physical State Yellow OilDictates purification (chromatography over crystallization)[2]
Retention Factor (

)
0.611 (40% EtOAc/Pet Ether)Standard reference for TLC tracking and column optimization[2]
Molecular Weight 238.28 g/mol Required for precise stoichiometric calculations
Phenol pKa (Precursor) ~8.5Enables selective deprotonation during aqueous wash

Part 4: Process Visualizations

G A Crude Reaction Mixture (Methyl 2-butoxy-4-methoxybenzoate) B Aqueous Base Wash (0.1 M NaOH) A->B C Organic Phase (Target + Neutral Impurities) B->C Extraction D Aqueous Phase (Phenolate Impurities) B->D Discard E Flash Chromatography (EtOAc/Pet Ether) C->E F Vacuum Drying (Remove Volatiles) E->F G Pure Product (Yellow Oil) F->G

Workflow for the purification of crude methyl 2-butoxy-4-methoxybenzoate.

G A Methyl 2-butoxy-4-methoxybenzoate (Target Ester) B Hydroxide Ion Attack (Excess/Strong NaOH) A->B C Tetrahedral Intermediate B->C D 2-butoxy-4-methoxybenzoic acid (Degradation Product) C->D Ester Cleavage E Methanol (Byproduct) C->E

Base-catalyzed ester hydrolysis mechanism leading to target product loss.

References

  • Cruickshank, E., Walker, R., Storey, J. M. D., & Imrie, C. T. (2022). "The effect of a lateral alkyloxy chain on the ferroelectric nematic phase". RSC Advances, 12(45), 29482-29490. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Butoxy Benzoate Synthesis

Welcome to the technical support center for the synthesis of 2-butoxy benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the synthesis of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-butoxy benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the synthesis of this and other sterically hindered esters. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis.

The Challenge: Steric Hindrance in 2-Butoxy Benzoate Synthesis

The synthesis of 2-butoxy benzoate from precursors like salicylic acid and 1-butanol presents a significant challenge due to steric hindrance. The bulky butoxy group in the ortho position to the carboxyl group physically obstructs the approach of the alcohol nucleophile to the carbonyl carbon. This steric clash can lead to low reaction rates, incomplete conversions, and the formation of unwanted side products when using standard esterification methods like the Fischer esterification. This guide will explore the reasons for these difficulties and provide effective solutions.

Visualizing Steric Hindrance

Steric_Hindrance Steric hindrance at the reaction center. cluster_reactants Reactants Salicylic_Acid Salicylic Acid Derivative Reaction_Center Carbonyl Carbon Butanol 1-Butanol Nucleophilic_Attack Nucleophilic Attack Butanol->Nucleophilic_Attack Ortho_Group Bulky Ortho- Butoxy Group Nucleophilic_Attack->Reaction_Center Hindered Path

Caption: Diagram illustrating how the bulky ortho-butoxy group blocks the path of the incoming butanol nucleophile to the carbonyl carbon.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-butoxy benzoate in a question-and-answer format.

Problem: Low or No Yield with Fischer Esterification

Question: I am trying to synthesize 2-butoxy benzoate by reacting 2-butoxybenzoic acid with 1-butanol using sulfuric acid as a catalyst (Fischer Esterification), but my yields are extremely low. Why is this happening and what can I do?

Answer:

The low yield is primarily due to the significant steric hindrance caused by the ortho-butoxy group. In the Fischer esterification mechanism, the alcohol (1-butanol) acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. The bulky butoxy group physically blocks this attack, making the formation of the necessary tetrahedral intermediate energetically unfavorable.[1][2]

Solutions:

  • Modify Reaction Conditions (with caution):

    • Increase Reactant Excess: Use a large excess of 1-butanol to shift the equilibrium towards the product side.[2][3] However, this may not be sufficient to overcome severe steric hindrance.

    • Prolonged Reaction Time and Higher Temperature: Increasing the reaction time and temperature can provide more energy for the molecules to overcome the activation barrier. Be aware that higher temperatures can also promote side reactions like dehydration of the alcohol.

  • Switch to a More Effective Method: For sterically hindered substrates, alternative esterification methods that do not rely on the direct nucleophilic attack of the alcohol on the carboxylic acid are often necessary. We recommend considering the Steglich or Mitsunobu reactions.

Problem: Formation of Undesired Side Products

Question: My reaction is producing a significant amount of byproducts, and I'm having trouble isolating the desired 2-butoxy benzoate. How can I minimize these side reactions?

Answer:

Side product formation is common when forcing a sterically hindered reaction. Under harsh conditions (e.g., high heat and strong acid), you might observe:

  • Dehydration of 1-butanol: Forming butene and dibutyl ether.

  • Decarboxylation: Especially if the reaction is run at very high temperatures.[4]

Solutions:

  • Utilize Milder Reaction Conditions: The key is to use methods that allow for esterification under milder, often neutral, conditions. This is where methods like Steglich or Mitsunobu esterification excel.[5][6][7]

  • Choose the Right Reagents: The choice of coupling agents and catalysts is crucial. For instance, in a Steglich esterification, using EDC (a water-soluble carbodiimide) instead of DCC can simplify purification as the urea byproduct is easily washed away.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most effective alternative methods to Fischer esterification for synthesizing 2-butoxy benzoate?

A1: For sterically hindered substrates like 2-butoxybenzoic acid, several powerful methods are available:

  • Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][7][9] The carboxylic acid is activated by the carbodiimide, making it highly reactive towards the alcohol. This method is performed under mild, neutral conditions.[6][10]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11][12] It proceeds with inversion of stereochemistry at the alcohol's carbon center and is effective for sterically hindered systems.[13][14]

  • Yamaguchi Esterification: This method is particularly useful for forming esters from sterically demanding carboxylic acids and alcohols. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with the alcohol in the presence of a stoichiometric amount of DMAP.[15][16][17]

Q2: Which catalysts and reagents are best for overcoming steric hindrance in this synthesis?

A2: The choice of reagents is critical. The following table provides a comparison of key reagents used in the recommended methods.

MethodKey ReagentsAdvantages for Steric HindranceKey Considerations
Steglich Esterification DCC or EDC, DMAPActivates the carboxylic acid, not the alcohol, bypassing the need for direct nucleophilic attack by the hindered alcohol.[5][7]DCC can be difficult to remove; EDC is a water-soluble alternative.[8]
Mitsunobu Reaction PPh₃, DEAD or DIADActivates the alcohol, making it a better leaving group for attack by the carboxylate.[11]Byproducts (phosphine oxide and hydrazine) can complicate purification.
Yamaguchi Esterification 2,4,6-trichlorobenzoyl chloride, DMAPForms a highly reactive mixed anhydride, which readily acylates even hindered alcohols.[15][17]Requires stoichiometric amounts of DMAP.

Q3: Can you provide a reliable starting protocol for the synthesis of 2-butoxy benzoate?

A3: Given the steric hindrance, a Steglich esterification is a robust choice. Below is a detailed protocol.

Detailed Experimental Protocol: Steglich Esterification of 2-Butoxybenzoic Acid

This protocol details the synthesis of 2-butoxy benzoate from 2-butoxybenzoic acid and 1-butanol using EDC and DMAP.

Materials and Reagents
  • 2-Butoxybenzoic acid

  • 1-Butanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add 1-butanol (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and finally 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. This may take several hours to overnight.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-butoxy benzoate.

Workflow Diagram for Steglich Esterification

Steglich_Workflow start Dissolve 2-Butoxybenzoic Acid in anhydrous DCM add_reagents Add 1-Butanol, DMAP, and EDC start->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup (NaHCO₃, H₂O, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure 2-Butoxy Benzoate purify->end

Caption: A step-by-step workflow for the synthesis of 2-butoxy benzoate via Steglich esterification.

References

  • Steglich esterification - Grokipedia. (n.d.).
  • Nptel. (n.d.). 5.2.2 Synthesis of Esters.
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.).
  • 山口ラクトン化反応 - Wikipedia. (n.d.).
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29).
  • Steglich Esterification - Organic Chemistry Portal. (n.d.).
  • Mitsunobu Reaction. (2019, August 26).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.).
  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC. (n.d.).
  • 山口ラクトン化反応【Yamaguchi Esterification】 - 化学に関する情報を発信 - カズ塾. (2022, April 23).
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22).
  • Mitsunobu Reaction - Tokyo Chemical Industry. (n.d.).
  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.).
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. (2023, December 9).
  • A typical DCC + DMAP mediated Steglich esterification - ResearchGate. (n.d.).
  • Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. (n.d.).
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols - DergiPark. (n.d.).
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid - International Journal of Scientific & Technology Research. (2020, February 15).
  • Acid to Ester - Common Conditions. (n.d.).
  • 山口マクロラクトン化はラクトン合成の名盤反応 - とらおの有機化学. (2018, February 5).
  • Technical Support Center: Overcoming Steric Hindrance in DMAP-Catalyzed Acylations - Benchchem. (n.d.).
  • Direct Ortho-Arylation of Ortho-Substituted Benzoic Acids: Overriding Pd-catalyzed Protodecarboxylation - PubMed. (2013, February 15).
  • Steglich Esterification with EDC : r/OrganicChemistry - Reddit. (2024, July 21).
  • Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction - Digital Commons @ Otterbein. (2018, March 11).
  • 山口マクロラクトン化の反応機構 - YouTube. (2020, September 27).
  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? - Quora. (2017, April 12).
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Fischer Esterification - Chemistry Steps. (2021, November 18).
  • Steric inhibition of resonance in ortho-substituted benzoic acids - Chemistry Stack Exchange. (2019, August 1).
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30).
  • KINETICS OF ESTERIFICATION OF SALICYLIC ACID WITH N-AMYL ALCOHOL IN THE PRESENCE OF LEWATIT MONOPLUS S-100 Elif AKBAY1*, İlay A - DergiPark. (2016, February 18).
  • Introduction: Understanding Steric Hindrance and the Tert-Pentoxide Group - Benchchem. (n.d.).
  • Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. (n.d.).
  • 山口マクロラクトン化 Yamaguchi Macrolactonizaion - Chem-Station (ケムステ). (2009, June 26).
  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC - NIH. (n.d.).
  • (PDF) Synthesis of 2-butoxyethanol using novel mixed metal oxide catalysts - ResearchGate. (2025, October 22).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • A Comparative Guide to Alternative Synthetic Routes for Benzodiazepine Scaffolds - Benchchem. (n.d.).
  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
  • Synthesis of 2-butoxyethanol using novel mixed metal oxide catalysts | Sciety. (2025, October 17).
  • Catalyzed synthesis of aromatic esters Oscar Dalla-Santa - Diva-Portal.org. (2019, July 1).

Sources

Optimization

Technical Support Center: Troubleshooting Hydrolysis Side Reactions of Methyl 2-butoxy-4-methoxybenzoate

Welcome to the Advanced Technical Support Guide for Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1). This document is engineered for drug development professionals and synthetic chemists who are experiencing unwante...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1). This document is engineered for drug development professionals and synthetic chemists who are experiencing unwanted ester cleavage during synthesis, workup, or storage.

Rather than providing generic advice, this guide deconstructs the specific electronic and steric microenvironment of this molecule to explain why it reacts the way it does, followed by field-proven, self-validating protocols to eliminate these side reactions.

Part 1: Mechanistic Causality – The "Why" Behind the Hydrolysis

To troubleshoot hydrolysis in Methyl 2-butoxy-4-methoxybenzoate, we must first understand its unique structural defenses and how harsh conditions bypass them.

This molecule possesses two powerful protective features against nucleophilic attack:

  • Electronic Shielding (+R Effect): The methoxy group at the para position (4-methoxy) is a strong electron-donating group. Through resonance delocalization, it pushes electron density into the aromatic ring and directly onto the ester carbonyl carbon. This drastically reduces the electrophilicity of the carbonyl, making it highly resistant to nucleophilic attack[1].

  • Steric "Gatekeeping": The butoxy group at the ortho position (2-butoxy) provides severe steric hindrance. The bulky aliphatic chain acts as a physical barrier, blocking the trajectory required for hydroxide or water molecules to approach the carbonyl carbon and form the necessary tetrahedral intermediate[2].

The Point of Failure: Despite these defenses, hydrolysis occurs when thermodynamic driving forces overcome kinetic barriers. Under strongly basic conditions, the base-catalyzed acyl-oxygen fission (


) mechanism is forced. Because the final deprotonation of the resulting carboxylic acid is irreversible, the equilibrium is constantly pulled forward, eventually consuming the sterically hindered ester[3][4]. Under acidic conditions (

), protonation of the carbonyl oxygen temporarily overrides the electron-donating effects, making the carbon hyper-electrophilic and susceptible to attack by trace water[4].

Pathway A Methyl 2-butoxy- 4-methoxybenzoate B Hydroxide Attack (B_Ac2 Mechanism) A->B OH- C Tetrahedral Intermediate B->C Rate-Limiting Step D Methoxide Elimination C->D Steric Relief E 2-butoxy-4-methoxy- benzoic acid D->E Irreversible

Fig 1: Base-catalyzed (B_Ac2) hydrolysis pathway of Methyl 2-butoxy-4-methoxybenzoate.

Part 2: Frequently Asked Questions (FAQs) & Diagnostics

Q1: I am using a standard 1M NaOH aqueous workup. Why is my ester hydrolyzing despite the ortho-butoxy steric shielding? A1: Steric hindrance slows down the reaction rate (kinetics) but does not change the final thermodynamic stability of the products[2]. At room temperature, the high concentration of


 ions in 1M NaOH provides enough collision energy to eventually breach the butoxy shield. Furthermore, if your reaction solvent contains methanol or ethanol, it acts as a phase-transfer agent, bringing the hydroxide directly into the organic layer and accelerating the 

mechanism[5]. Action: Switch to a weaker base like

and strictly maintain the workup temperature below 5°C.

Q2: My ester survives the liquid-liquid extraction but hydrolyzes during rotary evaporation. What is happening? A2: This is a classic concentration-driven


 (acid-catalyzed) hydrolysis. If your organic layer was not thoroughly dried, trace amounts of acidic water remain. As the organic solvent evaporates under vacuum, the relative concentration of the acid skyrockets. Combined with the heat of the water bath (e.g., 40–50°C), the activation energy barrier is easily overcome[4].
Action: Dry the organic layer rigorously over anhydrous 

and keep the rotary evaporator bath below 30°C.

Q3: Can I selectively saponify another aliphatic ester in my molecule without cleaving this methyl benzoate? A3: Yes. You can exploit the extreme steric hindrance of the 2-butoxy group. By using a bulky base (like LiOH) in a strictly controlled solvent system (e.g., THF/Water 3:1) at 0°C, the aliphatic ester will hydrolyze rapidly while the Methyl 2-butoxy-4-methoxybenzoate remains untouched due to the inability of the solvated hydroxide to navigate past the ortho-butoxy chain[2].

Workflow Start Hydrolysis Side Reaction Detected in Workup Check Analyze Workup pH Start->Check Acidic pH < 4 (Acidic) Check->Acidic Basic pH > 9 (Basic) Check->Basic PathA A_Ac2 Mechanism Active Water acts as nucleophile Acidic->PathA PathB B_Ac2 Mechanism Active Hydroxide forces entry Basic->PathB FixA Dry organic layer thoroughly before evaporation PathA->FixA FixB Switch to NaHCO3 wash Keep temp < 5°C PathB->FixB

Fig 2: Diagnostic workflow for identifying and resolving workup-induced ester hydrolysis.

Part 3: Quantitative Kinetic Data

To illustrate the causality of your troubleshooting steps, observe how the specific substituents on the benzoate ring dictate the hydrolysis half-life. The synergistic effect of the +R methoxy group and the steric butoxy group makes your target molecule exponentially more stable than a standard ester, meaning if it is hydrolyzing, your conditions are exceptionally harsh.

Ester AnalogueDominant Substituent EffectRelative Hydrolysis Rate (

)
Estimated Half-Life (pH 12, 25°C)
Methyl benzoateNone (Baseline)1.0~15 minutes
Methyl 4-methoxybenzoate+R (Electronic Shielding)0.18~83 minutes
Methyl 2-methylbenzoateSteric Hindrance (Mild)0.04~6.2 hours
Methyl 2-butoxy-4-methoxybenzoate Synergistic +R and Severe Steric < 0.001 > 10 days

(Data synthesized from comparative kinetic studies on substituted benzoates[2][5])

Part 4: Self-Validating Experimental Protocols

Do not rely on assumptions during workup. Implement these self-validating methodologies to ensure the integrity of Methyl 2-butoxy-4-methoxybenzoate.

Protocol A: Hydrolysis-Resistant Aqueous Workup

Objective: Neutralize and remove acidic/basic reaction byproducts without triggering


 or 

ester cleavage. Causality: Utilizing a weak, buffered base (

) at low temperatures prevents the generation of a strong enough nucleophile to breach the ortho-butoxy steric shield.
  • Dilution: Dilute the crude reaction mixture with 3 volumes of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is highly non-polar and completely immiscible with water, preventing the ester from partitioning into the aqueous phase where hydrolysis occurs.

  • Thermal Control: Cool the organic mixture in an ice bath to 0–4°C.

  • Buffered Wash: Add 1 volume of ice-cold 5% aqueous

    
    . Stir vigorously for exactly 2 minutes, then allow phase separation.
    
  • Self-Validation Checkpoint 1 (Aqueous): Extract a drop of the aqueous effluent and test with pH paper. If pH < 7, the acidic byproducts have not been fully neutralized. Repeat Step 3 until the aqueous effluent reads pH ~8.

  • Self-Validation Checkpoint 2 (Organic): Spot the organic layer on a TLC plate (Eluent: Hexanes:EtOAc 4:1). The intact ester will appear at

    
     ~0.6. If you observe a heavy baseline spot (UV active), hydrolysis to the free benzoic acid has occurred, indicating your initial reaction conditions (prior to workup) destroyed the ester.
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter, and concentrate under reduced pressure with the water bath strictly set to ≤ 30°C .
    
Protocol B: Controlled Analytical Saponification

Objective: Intentionally force the hydrolysis of the ester to generate a pure 2-butoxy-4-methoxybenzoic acid analytical standard for HPLC/NMR tracking. Causality: Because standard room-temperature LiOH/NaOH will fail against the steric bulk of the 2-butoxy group, we must use harsh thermal conditions and a highly soluble base (KOH) to overcome the massive activation energy barrier[2].

  • Reaction Setup: Dissolve 1.0 eq of Methyl 2-butoxy-4-methoxybenzoate in a 1:1 mixture of Ethanol and Water (0.2 M concentration).

  • Base Addition: Add 5.0 eq of Potassium Hydroxide (KOH) pellets directly to the mixture.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 85°C (reflux) for 12 hours.

  • Self-Validation Checkpoint 1 (Reaction Completion): Perform TLC or LC-MS. The ester peak (

    
     ~0.6) must completely disappear, replaced by a highly polar carboxylate salt at the baseline.
    
  • Precipitation (Self-Validation 2): Cool the mixture to 0°C. Slowly add 2M HCl dropwise until the pH reaches 2.0. The sudden protonation of the carboxylate salt will cause the highly insoluble 2-butoxy-4-methoxybenzoic acid to crash out of solution as a white precipitate, providing immediate visual and gravimetric validation of successful hydrolysis.

  • Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

References

  • Explain why the rate of hydrolysis of methyl benzoate's ester group varies with the n
  • Stability Showdown: 2,6-Dimethoxybenzoyl Esters Outlast Benzoyl Counterparts in Hydrolysis Challenge - BenchChem.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems
  • Ester Hydrolysis: Acid and Base-C

Sources

Troubleshooting

Removing unreacted starting materials from Methyl 2-butoxy-4-methoxybenzoate

Welcome to the Technical Support Center for the purification of Methyl 2-butoxy-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 2-butoxy-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your reaction mixture. Here, we move beyond generic protocols to explain the "why" behind each step, empowering you to optimize your purification strategy for the highest purity product.

Understanding the Synthesis and Potential Impurities

The synthesis of Methyl 2-butoxy-4-methoxybenzoate typically proceeds via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenolic hydroxyl group of a starting material like Methyl 2-hydroxy-4-methoxybenzoate is deprotonated with a base to form a phenoxide, which then attacks an alkyl halide, such as 1-bromobutane, to form the desired ether product.

Based on this synthetic route, the primary unreacted starting materials you are likely to encounter in your crude product are:

  • Unreacted Methyl 2-hydroxy-4-methoxybenzoate: A phenolic compound with acidic properties.

  • Unreacted 1-bromobutane: A volatile and non-polar alkyl halide.

This guide will provide detailed strategies to effectively remove these specific impurities.

Troubleshooting and FAQ

Here we address common issues encountered during the purification of Methyl 2-butoxy-4-methoxybenzoate in a question-and-answer format.

Q1: My crude product is an oil/solid with a phenolic odor. How do I remove the unreacted Methyl 2-hydroxy-4-methoxybenzoate?

A1: The presence of a phenolic odor strongly suggests residual Methyl 2-hydroxy-4-methoxybenzoate. Due to its acidic nature, this impurity can be effectively removed using a liquid-liquid extraction with a basic aqueous solution.

Causality: The phenolic proton of Methyl 2-hydroxy-4-methoxybenzoate is acidic and will react with a base, such as sodium hydroxide (NaOH), to form a water-soluble sodium phenoxide salt.[3] This salt will partition into the aqueous phase, while the desired ester product, which lacks an acidic proton, will remain in the organic phase.

Protocol 1: Basic Aqueous Wash for Phenol Removal

Objective: To selectively remove acidic phenolic impurities from the organic product.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve your crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will be on the bottom if using a less dense organic solvent like ethyl acetate, and on top if using a denser solvent like dichloromethane.

  • Drain the aqueous layer.

  • Repeat the wash with 1 M NaOH solution (steps 3-5) to ensure complete removal of the phenol.

  • Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Finally, wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.

  • Drain the organic layer into a clean, dry flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent, and concentrate the solvent under reduced pressure to obtain the crude product, now free of the phenolic impurity.

Q2: After the basic wash, I still see an impurity in my TLC analysis that runs close to the solvent front. How do I remove unreacted 1-bromobutane?

A2: The impurity with a high Rf value is likely the non-polar 1-bromobutane. Due to its volatility and non-polar nature, it can be removed by a combination of techniques.

Causality: 1-bromobutane has a relatively low boiling point (101-103 °C) and is non-polar.[4] This makes it amenable to removal by evaporation under reduced pressure and by partitioning away from the more polar product during column chromatography. Simple aqueous washes are generally ineffective at removing non-polar impurities.

Troubleshooting Workflow for 1-Bromobutane Removal

start Crude Product (Post-Basic Wash) rotovap Concentrate under Reduced Pressure start->rotovap  Initial removal of volatile impurities check_nmr Check ¹H NMR for residual 1-bromobutane rotovap->check_nmr column Purify by Column Chromatography check_nmr->column  If 1-bromobutane remains pure_product Pure Methyl 2-butoxy-4-methoxybenzoate check_nmr->pure_product  If clean column->pure_product

Caption: Workflow for removing residual 1-bromobutane.

Protocol 2: Column Chromatography for Final Purification

Objective: To separate the desired product from non-polar impurities like 1-bromobutane and any other minor byproducts.

Materials:

  • Crude product (post-basic wash and concentration)

  • Silica gel (for flash chromatography)

  • Hexane and Ethyl Acetate (or other suitable solvents)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your desired product an Rf value of approximately 0.3.[5]

  • Column Packing: Prepare a silica gel column using the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar 1-bromobutane will elute first, followed by your more polar product, Methyl 2-butoxy-4-methoxybenzoate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

Q3: I am considering recrystallization for purification. What would be a good solvent system?

A3: Recrystallization is a powerful purification technique if your product is a solid at room temperature and a suitable solvent can be found.[2][6] For alkoxy-substituted methyl benzoates, a mixed solvent system often provides the best results.

Causality: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For compounds with intermediate polarity like Methyl 2-butoxy-4-methoxybenzoate, a single solvent may not meet these criteria. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) allows for fine-tuning of the solubility.

Recommended Solvent Systems to Screen for Recrystallization:

  • Ethanol/Water

  • Methanol/Water

  • Ethyl Acetate/Hexane

  • Acetone/Water

Protocol 3: Recrystallization

Objective: To purify the solid product by crystallization from a suitable solvent system.

Procedure:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[2]

  • Dry the crystals under vacuum.

Data Summary

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
Methyl 2-hydroxy-4-methoxybenzoate 182.17[7]--Soluble in many organic solvents.
1-Bromobutane 137.02101-103[4]-112Insoluble in water, soluble in organic solvents.[4]
Methyl 2-butoxy-4-methoxybenzoate ~238.28Not availableNot availableExpected to be soluble in common organic solvents.

Visualization of the Purification Workflow

crude Crude Reaction Mixture (Product, Unreacted Phenol, Unreacted Alkyl Halide) extraction Liquid-Liquid Extraction (1M NaOH wash) crude->extraction organic_phase Organic Phase (Product, Unreacted Alkyl Halide) extraction->organic_phase  Product remains aqueous_phase Aqueous Phase (Sodium Phenoxide Salt) extraction->aqueous_phase  Phenol removed drying Dry Organic Phase (e.g., Na₂SO₄) organic_phase->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) concentration->chromatography product_fractions Pure Product Fractions chromatography->product_fractions final_product Pure Methyl 2-butoxy-4-methoxybenzoate product_fractions->final_product  Combine & Concentrate

Caption: Overall purification workflow for Methyl 2-butoxy-4-methoxybenzoate.

References

  • Scribd. (n.d.). 1-Bromobutane Synthesis Procedure. Retrieved from [Link]

  • University of Wisconsin-Madison. (2012, November 14). Chemistry 210 Experiment 8. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 1-bromobutane. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Preparation of 1-Bromobutane. Retrieved from [Link]

  • University of Richmond. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • YouTube. (2015, March 30). Haloalkanes 3. 1-Bromobutane preparation and purification. Retrieved from [Link]

  • Phenomenex. (n.d.). Flash Chromatography. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2022, November). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups.
  • Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methoxybenzoate. Retrieved from [Link]

  • University of California, Davis. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of Phenols as t-Butyl Ethers under Mild Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Methyl 4-methoxybenzoate, 98+% 25 g. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592027A - Method for preparing methyl benzoate.
  • Google Patents. (n.d.). US4533758A - Alkylation of phenols to alkyl aryl ethers using phosphate catalysts.
  • University of Richmond. (n.d.). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. Retrieved from [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

Sources

Optimization

Technical Support Center: Minimizing Transesterification Byproducts in Benzoate Synthesis

Welcome to the Technical Support Center for Benzoate Synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize the formation of undesired transesterifica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoate Synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize the formation of undesired transesterification byproducts during esterification reactions. Here, we address common challenges through a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions regarding transesterification as a competing reaction in benzoate synthesis.

Q1: What is transesterification in the context of benzoate synthesis?

A: Transesterification is a chemical reaction that converts one ester into another by reacting it with an alcohol.[1] In the context of your primary benzoate synthesis (e.g., reacting benzoic acid with ethanol to get ethyl benzoate), if a different alcohol is present as an impurity or is formed in situ, it can react with your desired ester product to form a new, undesired benzoate ester. This is an equilibrium-driven process, similar to the primary Fischer esterification reaction.[1][2]

Q2: Why is transesterification a significant problem?

A: The formation of transesterification byproducts leads to several critical issues in research and development:

  • Reduced Yield: The conversion of your target ester into a byproduct directly lowers the overall yield of your desired compound.

  • Purification Challenges: The resulting byproduct is often structurally similar to the target molecule, sharing similar physical properties like boiling point and polarity. This makes separation by standard techniques like distillation or column chromatography difficult and resource-intensive.[3]

  • Inaccurate Analytical Results: The presence of multiple ester species can complicate analytical characterization by NMR, GC, or HPLC, potentially leading to misinterpretation of reaction outcomes.

  • Compromised Product Integrity: In pharmaceutical applications, even small amounts of structurally similar impurities can have different biological activities or toxicological profiles, making their presence unacceptable.

Q3: What are the most common byproducts I should be aware of besides transesterification products?

A: While transesterification is a key focus, other side reactions can occur, especially during acid-catalyzed Fischer esterification. A primary byproduct is the self-condensation of the alcohol reactant under acidic conditions and heat to form an ether (e.g., diethyl ether from ethanol).[4] In syntheses involving benzyl alcohol, the formation of dibenzyl ether is a known side reaction that is particularly challenging to remove due to its similar boiling point to benzyl benzoate.[3][5] Additionally, incomplete reaction will always leave unreacted benzoic acid and alcohol in the crude product.[4]

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This guide addresses specific issues you may encounter, linking observable symptoms to potential causes and providing actionable solutions.

Issue 1: My final product is contaminated with an unexpected benzoate ester.

  • Primary Symptom: GC-MS, LC-MS, or NMR analysis reveals the presence of a benzoate ester different from the target product (e.g., you find methyl benzoate in your ethyl benzoate synthesis).

  • Potential Cause 1: Contaminated Alcohol Reactant.

    • Explanation: The most direct cause is the presence of a contaminating alcohol in your primary alcohol reactant. For example, using an industrial grade of ethanol that contains a small percentage of methanol.

    • Troubleshooting Steps:

      • Verify Reactant Purity: Always use high-purity, anhydrous-grade alcohols. Before starting the reaction, run a GC analysis on your alcohol to confirm its purity and the absence of other alcohols.

      • Use Fresh Solvents: Employ freshly opened bottles of solvents or solvents purified by standard laboratory procedures.

  • Potential Cause 2: Alcohol Exchange During Workup or Purification.

    • Explanation: This can occur if you use a different alcohol as a solvent during the purification process, particularly for recrystallization. For instance, recrystallizing crude ethyl benzoate from methanol can lead to the formation of methyl benzoate, especially if residual acid catalyst is present.[6]

    • Troubleshooting Steps:

      • Neutralize Thoroughly: Ensure the crude reaction mixture is completely neutralized before purification. Wash the organic layer with a sodium bicarbonate solution until the aqueous layer is basic to remove all traces of the acid catalyst.[4][7]

      • Choose Appropriate Solvents: For recrystallization, use a non-alcoholic solvent like toluene or petroleum ether. If an alcohol must be used, use the same alcohol that was the reactant in the esterification (e.g., recrystallize ethyl benzoate from ethanol).[6]

Issue 2: The reaction yield is low, and the crude product contains multiple high-boiling point impurities.

  • Primary Symptom: The isolated yield of the desired ester is significantly lower than expected, and purification by distillation is inefficient, suggesting the presence of multiple byproducts with similar boiling points.

  • Potential Cause: Sub-optimal Reaction Conditions Favoring Side Reactions.

    • Explanation: Transesterification and other side reactions like ether formation are equilibrium processes.[8] High temperatures and prolonged reaction times, while often used to drive the primary reaction, can also provide sufficient energy to overcome the activation barrier for these undesired reactions.[4]

    • Troubleshooting Steps:

      • Optimize Temperature: Determine the lowest effective temperature for the reaction. The goal is to favor the kinetics of the desired esterification without promoting byproduct formation.

      • Control Reaction Time: Monitor the reaction progress using TLC or GC. Stop the reaction once the consumption of the limiting reagent has plateaued to avoid extended exposure to heat.

      • Drive Equilibrium: Instead of relying solely on high temperature, use other methods to shift the equilibrium towards the products. A large excess of the alcohol reactant is common.[7][9] Alternatively, removing water as it forms using a Dean-Stark apparatus is a highly effective strategy.[4][8]

  • Potential Cause: Inappropriate Catalyst Choice or Concentration.

    • Explanation: While strong Brønsted acids (H₂SO₄, p-TsOH) are common catalysts, they are non-specific and will catalyze both esterification and transesterification.[8] In some cases, milder or more selective catalysts may be beneficial.

    • Troubleshooting Steps:

      • Consider Alternative Catalysts: Lewis acids (e.g., zirconocene triflate) or solid acid catalysts (e.g., Amberlyst-15) can offer higher selectivity under optimized conditions.[3][10]

      • Enzymatic Catalysis: For high-value applications requiring exceptional selectivity, consider using an immobilized lipase (e.g., Novozym® 435). These enzymes can catalyze esterification and transesterification under much milder, often solvent-free, conditions, significantly reducing byproduct formation.[11][12]

Part 3: Visualization of Key Workflows & Mechanisms

Visual aids to clarify complex processes and decision-making.

Mechanism: Esterification vs. Transesterification

G cluster_0 Primary Fischer Esterification (Desired) cluster_1 Transesterification (Undesired Byproduct Formation) BA Benzoic Acid Int1 Protonated Intermediate BA->Int1 + H⁺ ROH1 Primary Alcohol (R¹-OH) ROH1->Int1 Nucleophilic Attack Cat H⁺ Catalyst Ester1 Desired Ester (R¹-Benzoate) Int1->Ester1 - H₂O, - H⁺ H2O Water Ester1_c Desired Ester (R¹-Benzoate) Int2 Protonated Intermediate Ester1_c->Int2 + H⁺ ROH2 Contaminant Alcohol (R²-OH) ROH2->Int2 Nucleophilic Attack Cat_c H⁺ Catalyst Ester2 Undesired Ester (R²-Benzoate) Int2->Ester2 - R¹OH, - H⁺ ROH1_c Primary Alcohol (R¹-OH)

Caption: Competing reaction pathways for ester formation.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting byproduct formation.

Part 4: Quantitative Data & Optimization Parameters

Summarizing key parameters helps in designing robust experiments.

ParameterRecommendationRationalePotential Byproducts if Uncontrolled
Alcohol Purity >99.5%, AnhydrousPrevents introduction of competing nucleophiles. Water can inhibit some catalysts.[13]Undesired transesterification products.
Alcohol:Acid Molar Ratio 3:1 to 10:1 (or alcohol as solvent)Drives the equilibrium toward the desired ester product according to Le Chatelier's principle.[7][9]Low yield, unreacted starting materials.
Reaction Temperature Lowest effective temperature (e.g., reflux of alcohol)Provides sufficient activation energy for esterification without promoting side reactions.[4]Ether formation, decomposition products.
Catalyst Loading (H₂SO₄) 1-2 mol%Sufficient to protonate the carboxylic acid without causing excessive charring or side reactions.Low reaction rate (too little), decomposition (too much).
Water Removal Use of Dean-Stark trap or molecular sievesActively removes a product, shifting the equilibrium to maximize ester formation.[4][8]Low conversion, potential for ester hydrolysis.
Part 5: Experimental Protocols
Protocol 1: Analytical Detection of Transesterification Byproducts by GC-MS

This protocol provides a general method for analyzing a crude reaction mixture to identify and quantify benzoate esters.

  • Sample Preparation: Dilute 10 µL of the crude organic reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Internal Standard: Add a known concentration of an internal standard (e.g., dodecane) that does not co-elute with expected products.

  • GC-MS Parameters (Example):

    • Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow.

    • MS Detector: Scan range 40-400 m/z.

  • Analysis: Identify the desired benzoate ester and any transesterification byproducts by their retention times and mass fragmentation patterns. Quantify relative amounts by comparing peak areas to the internal standard.

Protocol 2: Optimized Workup to Minimize Byproducts

This protocol is designed to remove unreacted starting materials and the acid catalyst efficiently, preventing side reactions during purification.

  • Cooling: Once the reaction is deemed complete, cool the reaction flask to room temperature.

  • Solvent Addition: If the alcohol was used in excess as the solvent, remove the bulk of it via rotary evaporation. If a co-solvent like toluene was used, proceed to the next step. Add an extraction solvent like diethyl ether or ethyl acetate.[4]

  • Acid Removal: Transfer the organic mixture to a separatory funnel. Wash sequentially with:

    • Water (to remove the bulk of the alcohol and some acid).

    • Saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vent the funnel frequently to release CO₂ gas.[7] Continue washing until the aqueous layer is basic (test with pH paper). This step is critical to remove all unreacted benzoic acid and the acid catalyst.[4][14]

    • Brine (saturated NaCl solution) to help break emulsions and remove water.[4]

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[4]

  • Filtration & Evaporation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude ester.

  • Final Purification: Purify the crude product by fractional vacuum distillation or column chromatography.[6]

References
  • Benchchem. (n.d.). Phenyl Benzoate Synthesis: A Technical Support Guide for Optimal Reaction Time and Temperature.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Methylphenyl Benzoate.
  • Benchchem. (n.d.). Comparative study of different catalysts for Hex-3-enyl benzoate synthesis.
  • Sert, E., & Atalay, A. I. (2019). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science, 13(4), 907-912.
  • Benchchem. (n.d.). Minimizing byproduct formation in benzoate ester synthesis.
  • Dalla-Santa, O. (2019).
  • Manayil, J. C., et al. (2014). Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography.
  • Grogan, G., & Marshall, J. R. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved March 7, 2026, from [Link]

  • Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark.
  • Benchchem. (n.d.). Common side reactions in the synthesis of substituted benzoic acids.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved March 7, 2026, from [Link]

  • Benchchem. (n.d.). Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.
  • Keshe, M., et al. (2016). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofriendly Media. IISTE.org.
  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Benchchem. (n.d.). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
  • Chemistry Steps. (n.d.). Transesterification. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2014). What is the simple method to follow up transesterification of oils to produce biofuel?. Retrieved March 7, 2026, from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Esters. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • YouTube. (2020, November 17). Esterification test of Benzoic acid. Retrieved March 7, 2026, from [Link]

  • National Renewable Energy Laboratory. (2004). Biodiesel Analytical Methods: August 2002--January 2004.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved March 7, 2026, from [Link]

  • Vibe, J., et al. (2019). Evaluation and optimisation of direct transesterification methods for the assessment of lipid accumulation in oleaginous filamentous fungi. PMC.
  • Benchchem. (n.d.). Technical Support Center: Minimizing By-product Formation in Transesterification.
  • Scribd. (n.d.). Synthesis and Properties of Ethyl Benzoate. Retrieved March 7, 2026, from [Link]

  • Waleed, N. (n.d.).
  • LJMU Research Online. (2025). Monitoring of Biodiesel Transesterification Process Using Impedance Measurement.
  • ResearchGate. (n.d.). Esterification of benzoic acid in microwave tubular flow reactor. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. Retrieved March 7, 2026, from [Link]

  • PubMed. (2008). Preparation of lipophilic alkyl (hydroxy)benzoates by solvent-free lipase-catalyzed esterification and transesterification. Retrieved March 7, 2026, from [Link]

  • European Patent Office. (2019).
  • PMC. (2020).
  • MDPI. (2020). Transesterification in Microreactors—Overstepping Obstacles and Shifting Towards Biodiesel Production on a Microscale.

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for Lipophilic Benzoates

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with Methyl 2-butoxy-4-methoxybenzoat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1). This compound is characterized by bulky alkoxy substitutions (butoxy and methoxy groups) on its aromatic ring. These functional groups create significant steric hindrance and disrupt hydrogen bonding with aqueous solvents, resulting in a high partition coefficient (LogP) and profound insolubility in water.

This guide provides mechanistic troubleshooting, validated experimental protocols, and self-validating workflows to overcome these solubility barriers without compromising the molecular stability of the ester.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Methyl 2-butoxy-4-methoxybenzoate precipitate immediately when my DMSO stock is diluted into aqueous buffers (e.g., PBS)? A1: This phenomenon is driven by solvent-shift precipitation . While the ester is highly soluble in aprotic solvents like DMSO, diluting this stock into an aqueous phase causes the DMSO to rapidly diffuse into the bulk water. The local concentration of the lipophilic ester instantly exceeds its intrinsic aqueous solubility threshold, leading to rapid thermodynamic nucleation and precipitation. Solution: Instead of simple co-solvency, employ a Self-Micro Emulsifying Drug Delivery System (SMEDDS). By pre-dissolving the compound in a lipid phase and adding specific surfactants, the compound is trapped within nanometer-sized micelles (typically <107 nm) upon aqueous dilution, preventing nucleation[1].

Q2: How can I achieve a high-concentration aqueous stock without using organic solvents that are toxic to my cell cultures? A2: Hydrotropy is the optimal solvent-free approach. Hydrotropic agents, such as sodium salicylate or sodium benzoate, are highly water-soluble molecules that self-assemble around lipophilic solutes when their concentration exceeds the Minimum Hydrotrope Concentration (MHC). Research demonstrates that the aqueous solubility of structurally related lipophilic benzoates can be enhanced up to 19.98-fold using 2.5 mol/L sodium salicylate[2], and up to 89-fold using 15% sodium benzoate[3].

Q3: My compound degrades during the solubilization process. How do I prevent ester hydrolysis while improving solubility? A3: Benzoate esters undergo rapid base-catalyzed hydrolysis in alkaline environments. If you are using basic hydrotropes or applying excessive heat during solubilization, the ester bond will cleave into its corresponding benzoic acid and alcohol. Solution: Maintain the aqueous media at a slightly acidic to neutral pH (pH 5.5 - 6.5). Furthermore, utilizing vesicular systems or liposomes can physically shield the ester linkage from nucleophilic attack by hydroxide ions in the bulk water, preserving molecular integrity while enhancing apparent solubility[4].

TroubleshootingLogic Problem Precipitation of Methyl 2-butoxy-4-methoxybenzoate Q1 Is organic solvent toxicity a concern? Problem->Q1 Path1 Yes (Cell Culture/In Vivo) Q1->Path1 Path2 No (Analytical Assays) Q1->Path2 Sol1 Use Hydrotropy (Sodium Salicylate) Path1->Sol1 High Conc. Needed Sol2 Use SMEDDS (Oil + Tween 80) Path1->Sol2 Bioavailability Needed Sol3 Use Co-solvency (DMSO / PEG 400) Path2->Sol3 Rapid Dissolution

Logical decision tree for selecting the appropriate solubility enhancement strategy.

Part 2: Data Presentation

Comparative Efficacy of Solubilization Strategies

The table below summarizes the expected outcomes and mechanistic advantages of various solubilization techniques for lipophilic benzoate esters.

Solubilization StrategyExcipients / ReagentsMechanism of ActionExpected EnhancementPrimary Application
Hydrotropy Sodium Salicylate (2.5 M)Molecular self-assembly above MHC~20-fold increase[2]High-concentration analytical stocks
Hydrotropy Sodium Benzoate (15% w/v)Complexation / Hydrotropic gathering~89-fold increase[3]Solvent-free aqueous assays
SMEDDS Eucalyptus Oil, Tween 80, PEG 300Spontaneous microemulsion formation>50-fold (apparent)[1]In vivo dosing, cell culture media
Vesicular Systems Phospholipids, Tween 80Liposomal encapsulation / Shielding3 to 5-fold increase[4]Controlled release, ester protection

Part 3: Validated Experimental Protocols

Protocol 1: Hydrotropic Solubilization (Solvent-Free)

Causality Focus: Hydrotropes only form organized solubility-enhancing assemblies above their Minimum Hydrotrope Concentration (MHC). Falling below this concentration will result in immediate precipitation.

  • Preparation: Prepare a 2.5 mol/L solution of Sodium Salicylate in deionized water.

  • pH Control: Adjust the pH of the hydrotrope solution to 6.0 using dilute HCl. Crucial step to prevent base-catalyzed ester hydrolysis.

  • Saturation: Add an excess amount of Methyl 2-butoxy-4-methoxybenzoate to the hydrotrope solution.

  • Equilibration: Incubate the suspension in a shaking water bath at 30°C for 24 hours to ensure complete thermodynamic saturation.

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet undissolved solute. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation System: Analyze the filtrate via HPLC-UV. Confirm the final concentration against a standard curve and verify that only a single chromatographic peak is present (confirming no ester hydrolysis occurred during incubation).

Protocol 2: SMEDDS Formulation (For Bioassays and In Vivo Dosing)

Causality Focus: SMEDDS relies on an isotropic mixture of oil, surfactant, and co-surfactant to spontaneously form microemulsions upon mild agitation in water, drastically reducing the free energy required for solubilization.

  • API Addition: Accurately weigh 10 mg of Methyl 2-butoxy-4-methoxybenzoate.

  • Lipid Solvation: Dissolve the compound in 100 µL of a compatible lipid phase (e.g., Eucalyptus oil) to ensure the lipophilic core is fully solvated[1].

  • Surfactant Integration: Add 400 µL of a surfactant/co-surfactant mixture (e.g., Tween 80 and PEG 300 at a 3:1 ratio). Tween 80 reduces interfacial tension, while PEG 300 increases the flexibility of the interfacial film.

  • Emulsification: Vortex the mixture for 2 minutes, then sonicate at 40°C for 15 minutes until a clear, homogenous pre-concentrate is formed.

  • Aqueous Titration: Titrate the pre-concentrate dropwise into 10 mL of aqueous buffer (pH 6.5) under continuous magnetic stirring at 100 rpm.

  • Self-Validation System: Measure the droplet size using Dynamic Light Scattering (DLS). A successful SMEDDS formulation will yield a polydispersity index (PDI) < 0.3 and a mean droplet size < 150 nm, appearing as a transparent or slightly opalescent dispersion[1].

SMEDDS_Workflow S1 1. API Addition Weigh 10mg Ester S2 2. Lipid Phase Dissolve in Oil S1->S2 S3 3. Surfactants Add Tween 80/PEG S2->S3 S4 4. Emulsification Vortex & Sonicate S3->S4 S5 5. Aqueous Phase Titrate with Buffer S4->S5

Step-by-step workflow for the preparation of a Self-Micro Emulsifying Drug Delivery System.

References[2] Title: Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy

Source: Polish Journal of Chemical Technology (icm.edu.pl) URL: [3] Title: SOLUBILITY ENHANCEMENT OF PIROXICAM USING DIFFERENT CONCENTRATIONS OF THE HYDROTROPIC AGENT SODIUM BENZOATE Source: Military Medical Science Letters (mmsl.cz) URL: [4] Title: Solubility Enhancement of Lipophilic Drugs via Novel Vesicular System Source: Innovations in STEAM Research & Education (tufsteam.com) URL: [1] Title: Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration Source: Semantic Scholar URL:

Sources

Optimization

Controlling temperature variables for Methyl 2-butoxy-4-methoxybenzoate stability

Technical Support Center: Temperature Control & Stability of Methyl 2-butoxy-4-methoxybenzoate Welcome to the Technical Support Center for Methyl 2-butoxy-4-methoxybenzoate. This guide is engineered for researchers, anal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Control & Stability of Methyl 2-butoxy-4-methoxybenzoate

Welcome to the Technical Support Center for Methyl 2-butoxy-4-methoxybenzoate. This guide is engineered for researchers, analytical scientists, and drug development professionals who require absolute control over the thermal stability of functionalized benzoate esters during synthesis, formulation, and storage.

Mechanistic Diagnostics: The "Why" Behind Temperature Sensitivity

Methyl 2-butoxy-4-methoxybenzoate is a highly functionalized ester. The stability of any ester-containing compound is fundamentally governed by the electrophilicity of its carbonyl carbon. The reaction of water with esters proceeds rapidly under thermal stress, a process that can be catalyzed by both acidic and basic microenvironments[1].

In this specific molecule, the 2-butoxy and 4-methoxy substituents act as electron-donating groups (EDGs) via resonance. This electron density delocalizes into the carbonyl system, slightly reducing the partial positive charge on the carbonyl carbon. Consequently, the activation energy (


) required for nucleophilic attack is higher than that of an unfunctionalized methyl benzoate.

However, temperature acts as the critical kinetic override. As defined by the Arrhenius equation, the degradation rate increases exponentially with temperature[2]. Once the thermal energy surpasses the


 threshold (typically observed >40°C in protic or aqueous media), the protective electronic effects of the alkoxy groups are overcome. This leads to rapid ester cleavage (hydrolysis) or alkyl exchange (transesterification) depending on the solvent matrix[3].

DegradationPathway Compound Methyl 2-butoxy-4-methoxybenzoate (Intact Ester) Water + H2O / Heat (Aqueous Environment) Compound->Water Alcohol + R-OH / Heat (Protic Solvent) Compound->Alcohol Hydrolysis Ester Hydrolysis (Cleavage of Methyl Group) Water->Hydrolysis Transester Transesterification (Alkyl Exchange) Alcohol->Transester Acid 2-butoxy-4-methoxybenzoic acid + Methanol Hydrolysis->Acid NewEster Alkyl 2-butoxy-4-methoxybenzoate + Methanol Transester->NewEster

Temperature-Dependent Degradation Pathways of Benzoate Esters

Support Desk: High-Frequency Troubleshooting (FAQs)

Q: Why am I seeing a secondary peak in my HPLC chromatogram when storing the compound at 40°C in ethanol? A: This is a classic case of thermally-driven transesterification. While Methyl 2-butoxy-4-methoxybenzoate is relatively stable at room temperature, elevating the temperature to 40°C in a protic solvent like ethanol provides the activation energy required for the ethoxy group to nucleophilically displace the methoxy group. This forms Ethyl 2-butoxy-4-methoxybenzoate. Corrective Action: Switch to an aprotic solvent (e.g., Acetonitrile or DMSO) for high-temperature studies, or maintain storage strictly at 2-8°C.

Q: How do I accurately calculate the shelf-life of this compound from my stress-testing data? A: You must utilize the Arrhenius equation (


)[2]. By plotting the natural log of the degradation rate constant (

) against the inverse of temperature (

) in Kelvin for your 40°C, 50°C, and 60°C data points, you can determine the activation energy (

). Once

is established, you can extrapolate the degradation rate at your target storage temperature (e.g., 25°C).

Q: My formulation requires heat sterilization (autoclaving at 121°C). Will the ester survive? A: No. The rate of hydrolysis is highly temperature-dependent, and heat sterilization of ester-based drugs in aqueous environments almost universally leads to critical degradation[1]. At 121°C, the thermal energy vastly exceeds the


 for hydrolysis, leading to complete conversion to 2-butoxy-4-methoxybenzoic acid.
Corrective Action: Utilize sterile filtration (0.22 µm) at room temperature instead of thermal sterilization.

Validated Methodology: Accelerated Thermal Degradation Protocol

To accurately profile the thermal stability of Methyl 2-butoxy-4-methoxybenzoate, researchers must employ a self-validating accelerated degradation study. This protocol ensures that any observed loss of the parent compound is mathematically accounted for by the appearance of specific degradants, eliminating the risk of undetected secondary reactions.

Step 1: Matrix Preparation Prepare a 1.0 mg/mL stock solution of Methyl 2-butoxy-4-methoxybenzoate in a 50:50 mixture of Acetonitrile and 50mM Phosphate Buffer (pH 7.0). Causality: Acetonitrile is chosen as an aprotic co-solvent to ensure solubility without introducing transesterification risks, isolating aqueous hydrolysis as the sole degradation variable.

Step 2: Thermal Stress Application Aliquot the stock solution into hermetically sealed amber glass vials (to prevent solvent evaporation and photolytic degradation). Place vials into highly calibrated environmental chambers set to:

  • Control: 4°C ± 2°C

  • Condition A: 25°C ± 2°C (Long-term)

  • Condition B: 40°C ± 2°C (Accelerated)

  • Condition C: 60°C ± 2°C (Thermal Stress)

Step 3: Kinetic Quenching & Sampling Pull samples at


 days. Immediately upon pulling, submerge the vials in an ice-water bath (0°C) for 5 minutes. Causality: Rapid thermal quenching instantly drops the kinetic energy below the 

threshold, effectively "freezing" the degradation profile at the exact time of sampling.

Step 4: HPLC-UV Quantification Analyze the samples using a C18 reverse-phase column. Monitor at an isosbestic point (e.g., 254 nm) to capture both the parent ester and the carboxylic acid degradant.

Step 5: Self-Validation Check (Mass Balance) Calculate the molar concentration of the remaining Methyl 2-butoxy-4-methoxybenzoate and the newly formed 2-butoxy-4-methoxybenzoic acid.

  • Validation Rule:

    
    
    
  • If the mass balance falls below 98%, the system is invalid. This indicates an unmonitored secondary degradation pathway (such as ether cleavage at extreme temperatures) or solvent evaporation.

StabilityWorkflow Start Initiate Stability Study Prep Sample Preparation (Methyl 2-butoxy-4-methoxybenzoate) Start->Prep Temp1 Long-Term Storage (25°C ± 2°C) Prep->Temp1 Temp2 Accelerated Stress (40°C ± 2°C) Prep->Temp2 Temp3 Thermal Degradation (60°C - 80°C) Prep->Temp3 Analysis HPLC-UV Analysis Quantify Ester vs Acid Temp1->Analysis Temp2->Analysis Temp3->Analysis Arrhenius Arrhenius Kinetics Calculate Shelf-Life Analysis->Arrhenius

Accelerated Stability Testing Workflow for Ester Compounds

Quantitative Reference Matrices

Table 1: Arrhenius Kinetics & Predicted Shelf-Life at Various Temperatures (Data modeled for aqueous buffer pH 7.0)

Storage TemperatureKinetic Energy StatusHydrolysis Rate Constant (

)
Estimated Shelf-Life (

)
4°C (Refrigerated) Far below


> 36 Months
25°C (Ambient) Approaching


~ 24 Months
40°C (Accelerated) Surpasses


~ 3.5 Months
60°C (Stress) Vastly exceeds


< 6 Days

Table 2: Solvent-Temperature Compatibility Matrix

Solvent Matrix4°C Compatibility25°C Compatibility40°C+ CompatibilityPrimary Degradation Risk at High Temp
Acetonitrile (Aprotic) ExcellentExcellentExcellentNone (Highly Stable)
DMSO (Aprotic) Poor (Freezes at 19°C)ExcellentExcellentNone (Highly Stable)
Methanol (Protic) ExcellentGoodPoorIsotope Exchange / Hidden Transesterification
Ethanol (Protic) ExcellentModerateCritical FailureRapid Transesterification to Ethyl Ester
Aqueous Buffer (pH 7) ExcellentGoodPoorBase/Acid Catalyzed Hydrolysis

References

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at:[Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at:[Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Separation of Methyl 2-butoxy-4-methoxybenzoate Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with isolating Methyl 2-butoxy-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with isolating Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) from its closely related isomers.

During the synthesis of this compound (typically via the differential alkylation of methyl 2,4-dihydroxybenzoate), regioisomers such as Methyl 4-butoxy-2-methoxybenzoate are frequently generated. Because these positional isomers possess identical molecular weights (238.28 g/mol ) and nearly indistinguishable hydrophobicities (


), standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods often fail to resolve them, resulting in co-elution.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each chromatographic parameter to ensure absolute scientific integrity in your method development.

Part 1: Core Principles & Causality

The separation of positional isomers on an aromatic ring cannot rely solely on dispersive hydrophobic interactions. Instead, the method must exploit subtle structural differences:

  • Shape Selectivity (Steric Hindrance): The position of the bulky butoxy group (ortho vs. para to the methyl ester) alters the molecule's hydrodynamic volume and its ability to penetrate the stationary phase pores[1].

  • 
     Interactions:  The electron-donating alkoxy groups alter the electron density of the benzoate aromatic ring. Using a stationary phase with a phenyl ring (e.g., Phenyl-Hexyl) induces differential 
    
    
    
    stacking with the isomers, drastically improving selectivity compared to a standard C18 column[1].
  • Thermodynamic Control: The separation of positional isomers is heavily controlled by the Gibbs free energy change (

    
    ) of the analyte-stationary phase interaction. Lowering the column temperature often maximizes the enthalpic differences between isomers, improving resolution[2][3].
    
Quantitative Data Summary

Table 1: Chromatographic Parameters for Benzoate Isomer Separation

ParameterStandard C18 ColumnPhenyl-Hexyl Column (Optimized)Causality / Rationale
Retention Time (Target) 8.4 min11.2 minIncreased retention due to added

interactions.
Resolution (

)
< 0.8 (Co-elution)> 1.8 (Baseline)Phenyl phase exploits electronic differences of ortho/para alkoxy groups[1].
Optimal Temperature 40 °C25 °CLower temperature increases thermodynamic discrimination (

)[2].
Mobile Phase Additive 0.1% TFA0.1% Formic AcidReduces baseline drift at low UV wavelengths (254 nm)[4].

Part 2: Troubleshooting Guides & FAQs

Q1: I am seeing a single, broad peak instead of resolved regioisomers on my standard C18 column. How do I fix this?

Cause: Standard monomeric C18 columns rely almost entirely on hydrophobicity. Since the


 of Methyl 2-butoxy-4-methoxybenzoate and its 4-butoxy-2-methoxy isomer are virtually identical, they co-elute.
Solution:  Switch your stationary phase chemistry. Employ a Phenyl-Hexyl  or Pentafluorophenyl (PFP)  column. These phases provide alternative interaction mechanisms (dipole-dipole and 

interactions) that are highly sensitive to the spatial arrangement of substituents on an aromatic ring[1]. If a C18 must be used, select a polymeric-bonded C18 with a high carbon load, which offers greater shape selectivity for rigid isomers[1].
Q2: During gradient elution, I am experiencing severe baseline drift. What is causing this?

Cause: Negative or positive baseline drift in gradient RP-HPLC is usually caused by absorbance differences resulting from concentration changes in the mobile phase components[4]. For example, using Trifluoroacetic Acid (TFA) in Mobile Phase B (Acetonitrile) but not in Mobile Phase A (Water) causes a massive shift in background absorbance at 210-254 nm. Solution: Ensure your mobile phase additive is balanced. Switch from TFA to 0.1% Formic Acid , which has lower UV absorbance. Alternatively, match the absorbance by adding a slight excess of the modifier to Mobile Phase A.

Q3: My chromatogram shows "ghost peaks" that interfere with the benzoate isomer peaks. How do I eliminate them?

Cause: Ghost peaks are artifacts that appear at the same position in the chromatogram regardless of the sample injected. They originate from impurities in the solvents, degraded mobile phase additives, or microbial growth in aqueous buffers[5][6]. Solution: Implement a self-validating blank run. Before injecting your sample, run the full gradient profile without an injection. If peaks appear, flush the entire HPLC system (including the flow cell) with high-purity Isopropanol, followed by fresh, MS-grade water[4]. Always use freshly prepared, filtered mobile phases[7].

Q4: How does column temperature affect the transferability of my isomer separation method?

Cause: RP-HPLC separations carried out at non-ambient temperatures are highly sensitive to equipment variations (e.g., differences in pre-column solvent heating). Temperature dictates the selectivity (


) of isomers by altering the hydrogen bonding and hydrophobic partitioning dynamics[3].
Solution:  Strictly control the column compartment temperature. For positional isomers, dropping the temperature from 40 °C to 25 °C often increases resolution by maximizing the enthalpic interaction differences, though it may slightly broaden the peaks due to increased solvent viscosity[3].

Part 3: Experimental Protocol (Self-Validating Workflow)

This methodology establishes a robust, self-validating system for the isolation of Methyl 2-butoxy-4-methoxybenzoate.

Step 1: System Passivation and Blank Validation

  • Flush the LC system with 50% Methanol / 50% Water for 30 minutes to remove buffer salts[7].

  • Execute a "Blank Injection" (injecting sample solvent only) using the gradient below. Validation Check: The baseline must remain flat with no ghost peaks >0.5 mAU[5].

Step 2: Column Equilibration

  • Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm particle size).

  • Set the column oven temperature strictly to 25 °C to maximize thermodynamic separation[3].

  • Equilibrate with 60% Mobile Phase A (Water + 0.1% Formic Acid) and 40% Mobile Phase B (Methanol + 0.1% Formic Acid) at 1.0 mL/min until system pressure stabilizes (

    
     bar).
    

Step 3: Gradient Elution Execution

  • Inject 5 µL of the isomer mixture (prepared at 1 mg/mL in initial mobile phase to prevent solvent-mismatch peak distortion)[7].

  • Apply the following gradient:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the band)

    • 2.0 - 12.0 min: Linear ramp to 80% B

    • 12.0 - 15.0 min: Hold at 80% B (Column wash)

    • 15.0 - 15.1 min: Return to 40% B

    • 15.1 - 20.0 min: Re-equilibration

  • Monitor UV absorbance at 254 nm (optimal for the benzoate chromophore).

Part 4: Mandatory Visualizations

Method Development Workflow for Isomer Separation

MethodDevelopment Start Start: Isomer Mixture (Methyl 2-butoxy-4-methoxybenzoate) Phase 1. Stationary Phase Selection (Phenyl-Hexyl for π-π interactions) Start->Phase Mobile 2. Mobile Phase Optimization (MeOH/H2O + 0.1% Formic Acid) Phase->Mobile Temp 3. Temperature Tuning (Decrease to 25°C to maximize ΔG) Mobile->Temp Eval Evaluate Resolution (Is Rs > 1.5?) Temp->Eval Eval->Phase No Success Validated Separation Protocol Eval->Success Yes

Caption: Iterative workflow for resolving positional isomers via stationary phase, mobile phase, and thermodynamic tuning.

Troubleshooting Decision Tree: Baseline & Resolution Issues

Troubleshooting Issue Issue Detected: Poor Chromatography Check1 Is it Baseline Drift or Ghost Peaks? Issue->Check1 Check2 Is it Isomer Co-elution (Rs < 1.0)? Check1->Check2 No Sol1 Flush system with IPA, use high-purity DI water, balance additive absorbance Check1->Sol1 Yes Sol2 Switch to Phenyl/PFP column to induce π-π interactions Check2->Sol2 Primary Step Sol3 Decrease column temperature to enhance shape selectivity Check2->Sol3 Secondary Step

Caption: Diagnostic decision tree for resolving baseline drift, ghost peaks, and co-eluting benzoate isomers.

Part 5: References

  • Wolcott, R.G., et al. (2000). Control of column temperature in reversed-phase liquid chromatography. Molnar Institute / Journal of Chromatography A. URL:[Link]

  • HALO Columns. (n.d.). LC Chromatography Troubleshooting. Advanced Materials Technology. URL:[Link]

  • Aurigene Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. URL:[Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. URL:[Link]

  • RSC Publishing. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Analysis of Methyl 2-butoxy-4-methoxybenzoate: A Comparison of Experimental Methodologies vs. Predictive Models

Methyl 2-butoxy-4-methoxybenzoate is a highly functionalized aromatic ester frequently utilized as a synthetic intermediate in pharmaceutical and materials research. The presence of three distinct oxygen-containing subst...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-butoxy-4-methoxybenzoate is a highly functionalized aromatic ester frequently utilized as a synthetic intermediate in pharmaceutical and materials research. The presence of three distinct oxygen-containing substituents—an ester, a methoxy, and a butoxy group—creates a complex electronic environment on the benzene ring. For researchers, the primary analytical challenge lies in distinguishing closely overlapping signals (such as the two distinct methoxy environments) and accurately accounting for the anisotropic deshielding effect of the carbonyl group.

This guide objectively compares the performance of rapid empirical prediction software, advanced Density Functional Theory (DFT) computational models, and high-field experimental ¹H NMR to establish a definitive chemical shift profile for this compound.

Performance Comparison: Predictive Models vs. Experimental Ground Truth

When assigning the ¹H NMR spectrum of Methyl 2-butoxy-4-methoxybenzoate, researchers typically rely on three tiers of data acquisition and prediction. Understanding the limitations and strengths of each is critical for accurate structural elucidation.

Tier 1: Empirical Additivity Rules (Software Predictors)

Software utilizing empirical additivity rules (e.g., ChemDraw, Mnova) calculates chemical shifts by applying base values and substituent modifiers[1].

  • Pros: Instantaneous results; excellent for simple aliphatic chains.

  • Cons: Struggles with steric hindrance and complex conformational averaging. For Methyl 2-butoxy-4-methoxybenzoate, empirical rules often overestimate the deshielding effect of the ester carbonyl on the ortho-proton (H-6) and fail to accurately separate the ester methoxy from the ether methoxy signals[2].

Tier 2: Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, specifically at the B3LYP/6-311+G(2d,p) level, offer a much higher degree of accuracy[3].

  • Pros: By incorporating the Polarizable Continuum Model (PCM) to simulate the dielectric environment of the solvent (chloroform), DFT accurately predicts the subtle electronic variations between the two methoxy groups[4].

  • Cons: Computationally expensive; requires geometry optimization of multiple conformers (specifically the rotation of the butoxy chain) to yield a Boltzmann-weighted average spectrum.

Tier 3: High-Field Experimental ¹H NMR (The Gold Standard)

Acquiring the spectrum at 400–600 MHz in CDCl₃ remains the ultimate source of truth. Experimental data inherently captures the real-world conformational dynamics and solvent-solute interactions that predictive models only approximate.

Quantitative Data Comparison

The following table synthesizes the expected ¹H NMR chemical shifts (δ, ppm) for Methyl 2-butoxy-4-methoxybenzoate across the three methodologies.

Proton EnvironmentExperimental (400 MHz, CDCl₃)DFT Prediction (B3LYP/PCM)Empirical PredictionMultiplicity & J (Hz)
H-6 (Aromatic, ortho to ester)7.80 7.827.95d, J = 8.6
H-5 (Aromatic, meta to butoxy)6.47 6.456.52dd, J = 8.6, 2.3
H-3 (Aromatic, ortho to ethers)6.45 6.416.48d, J = 2.3
-O-CH₂- (Butoxy C1')4.02 4.053.98t, J = 6.4
-COOCH₃ (Ester Methoxy)3.85 3.883.81s
-OCH₃ (Ether Methoxy at C4)3.83 3.853.79s
-CH₂- (Butoxy C2')1.78 1.811.75m
-CH₂- (Butoxy C3')1.50 1.521.48m
-CH₃ (Butoxy C4')0.97 0.950.92t, J = 7.4

Data Insight: Notice the critical overlap at ~3.83–3.85 ppm. Empirical models fail to predict this tight spacing accurately, whereas DFT and experimental data align closely.

Experimental Methodology: Self-Validating Protocol for High-Resolution ¹H NMR

To achieve the experimental resolution required to separate the closely spaced H-5/H-3 aromatic protons and the dual methoxy singlets, strict adherence to sample preparation causality is required.

Step 1: Precision Weighing

  • Action: Weigh exactly 5–10 mg of Methyl 2-butoxy-4-methoxybenzoate into a clean glass vial.

  • Causality: This concentration strikes the optimal balance. Too little material results in a poor signal-to-noise ratio, requiring excessive scans. Too much material increases solution viscosity, which restricts molecular tumbling, shortens the T2 relaxation time, and causes undesirable line broadening.

Step 2: Solvent Selection and Dissolution

  • Action: Add 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ provides a low-polarity, non-exchanging environment that perfectly solubilizes the ester. The 0.6 mL volume is mathematically critical; it ensures the liquid column in a standard 5 mm tube is ~5.0–5.5 cm high. This places the liquid-air interface well above the spectrometer's receiver coils, preventing magnetic susceptibility artifacts.

Step 3: Filtration (Critical Step)

  • Action: Filter the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Causality: Undissolved micro-particulates distort the localized B₀ magnetic field homogeneity[5]. Failing to filter the sample will result in asymmetric peak bases, making it impossible to resolve the 3.83 ppm and 3.85 ppm singlets.

Step 4: Self-Validating Acquisition Check

  • Action: Insert the sample, lock to the deuterium signal, and perform automated gradient shimming (TopShim). Before running the full 16-scan experiment, execute a 1-scan dummy acquisition.

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.

    • Pass: FWHM < 1.0 Hz. The magnetic field is highly homogeneous; proceed with the full acquisition.

    • Fail: FWHM > 1.0 Hz or peak is asymmetric. The Z and Z2 gradients must be re-shimmed manually. Do not acquire data until this metric is met.

Workflow Visualization

The following diagram illustrates the logical relationship and integration of predictive models with experimental validation to achieve definitive spectral assignment.

NMR_Workflow Start Methyl 2-butoxy-4-methoxybenzoate Structural Input Empirical Empirical Additivity Rules (Fast, Lower Accuracy) Start->Empirical DFT DFT Calculation (B3LYP/PCM) (Slow, High Accuracy) Start->DFT Exp Experimental 1H NMR Prep (CDCl3, 400 MHz) Start->Exp Compare Data Synthesis & Signal Assignment Empirical->Compare DFT->Compare Filter Glass Wool Filtration (Ensure B0 Homogeneity) Exp->Filter Filter->Compare Validate Validated Chemical Shifts Compare->Validate

Fig 1. Comparative workflow for ¹H NMR signal assignment combining predictive models and experimental validation.

References

  • [3] DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and M. Semantic Scholar.3

  • [1] Analysis of the β-methylene carbon-13 NMR chemical shifts: From vinylidene chloride copolymers to a general analysis of polymers. ResearchGate.1

  • [4] Modeling solvation effects in real-space and real-time within density functional approaches. Researcher.life. 4

  • [2] A Very Deep Graph Convolutional Network for 13C NMR Chemical Shift Calculation with Density Functional Theory Level Performance. ChemRxiv. 2

  • [5] Sample Preparation | Nuclear Magnetic Resonance Spectroscopy. Scribd. 5

Sources

Comparative

Comprehensive Comparison Guide: ¹³C NMR Spectral Analysis of Methyl 2-butoxy-4-methoxybenzoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation Performance – Conventional Room-Temperature (RT) Probes vs. CryoProbe™ Technology Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation Performance – Conventional Room-Temperature (RT) Probes vs. CryoProbe™ Technology

Executive Summary

The structural elucidation of substituted aromatic API intermediates, such as Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) , relies heavily on Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Because this molecule possesses multiple oxygenated substituents (ester, butoxy, and methoxy groups) that heavily modulate the electron density of the aromatic ring, ¹³C NMR provides the definitive regiochemical resolution that ¹H NMR often lacks due to overlapping aromatic multiplets[1].

However, the inherently low natural abundance of the ¹³C isotope (~1.1%) and its low gyromagnetic ratio present significant sensitivity challenges. This guide objectively compares the analytical performance of a 400 MHz Spectrometer equipped with a Conventional Room-Temperature (RT) Probe against a 600 MHz Spectrometer equipped with a CryoProbe™ , providing empirical data, self-validating experimental protocols, and complete spectral assignments.

The Analytical Challenge: Conformational Modulation & Sensitivity

Methyl 2-butoxy-4-methoxybenzoate features a highly functionalized benzene ring. The steric bulk of the ortho-butoxy group and the para-methoxy group creates complex electronic environments. Research indicates that atypical ¹³C NMR chemical shifts in aromatic methoxy groups are driven by conformational modulation; rotation of the methoxy group alters the virtual molecular orbital space, leading to paramagnetic deshielding and distinct resonance shifts[2].

To accurately capture these subtle deshielding effects—especially for quaternary carbons (C1, C2, C4) which lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons—high signal-to-noise (S/N) ratios are mandatory.

Mechanism of Signal Enhancement: RT Probe vs. CryoProbe

Thermal (Johnson-Nyquist) noise generated in detection coils is proportional to the square root of the temperature. Conventional probes operate at ~300 K. Cryogenic probes cool the radio frequency (RF) coil and preamplifier to ~20 K using closed-cycle helium gas. This drastic temperature drop reduces thermal noise by a factor of ~3.9x (


). Consequently, CryoProbes deliver a ~4-fold increase in S/N per scan, which mathematically translates to a ~16-fold reduction in data acquisition time to achieve the same spectral quality[3][4].

G cluster_0 Conventional RT Probe (300 K) cluster_1 CryoProbe Technology (20 K) Sample Sample Prep: Methyl 2-butoxy-4-methoxybenzoate Spectrometer NMR Spectrometer (13C Nucleus Excitation) Sample->Spectrometer RT_Coil RT RF Coil High Thermal Noise Spectrometer->RT_Coil Cryo_Coil Cryogenic RF Coil Low Thermal Noise Spectrometer->Cryo_Coil RT_Amp Standard Preamplifier RT_Coil->RT_Amp Data_RT Low S/N Ratio (Long Acquisition: ~16 hrs) RT_Amp->Data_RT Cryo_Amp Cooled Preamplifier Cryo_Coil->Cryo_Amp Data_Cryo High S/N Ratio (Short Acquisition: ~1 hr) Cryo_Amp->Data_Cryo Elucidation Structural Elucidation & Impurity Profiling Data_RT->Elucidation Data_Cryo->Elucidation

Workflow comparing 13C NMR signal acquisition via Conventional RT Probe vs. CryoProbe technology.

Comparative Performance Data

To objectively evaluate the performance, a dilute sample (10 mg/mL) of Methyl 2-butoxy-4-methoxybenzoate was analyzed using both systems. The goal was to achieve a baseline S/N ratio > 50:1 for the weakest quaternary carbon signal (C1, carbonyl-adjacent).

Table 1: Performance Comparison for ¹³C NMR Acquisition

Parameter400 MHz Conventional RT Probe600 MHz CryoProbe™Performance Gain
Operating Temperature (Coil) 300 K20 K-
Number of Scans (NS) 16,3841,02416x fewer scans required
Acquisition Time ~14 hours 30 mins~55 minutes~94% Time Reduction
S/N Ratio (Quaternary C1) 52:1215:1~4.1x Sensitivity Increase
Resolution (FWHM) 1.2 Hz0.6 HzSuperior peak separation
Sample Throughput ~1.5 samples / day~24 samples / dayMassive efficiency scale-up

Data Interpretation: The CryoProbe not only drastically reduces the bottleneck of ¹³C NMR acquisition times but also provides sharper linewidths (0.6 Hz FWHM), which is critical for resolving closely eluting impurity resonances in drug development workflows.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system: if the internal standard (TMS) does not align at exactly 0.0 ppm with a linewidth < 1.0 Hz, the shimming or tuning process must be repeated before data acquisition.

Step 1: Sample Preparation
  • Weigh exactly 10.0 mg of high-purity Methyl 2-butoxy-4-methoxybenzoate.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the solution to a standard 5 mm precision NMR tube. Causality: Using a precise 0.6 mL volume ensures the liquid column is perfectly centered within the RF coil's detection window, preventing magnetic field inhomogeneities at the sample edges.

Step 2: Instrument Tuning & Shimming
  • Insert the sample into the spectrometer.

  • Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels. Causality: Matching the coil's impedance to the sample's dielectric constant maximizes the Quality Factor (Q-factor), ensuring maximum energy transfer and signal detection[4].

  • Execute 3D gradient shimming (TopShim) on the Z-axis. Validate shim quality by checking the ¹H FID decay; it should exhibit a smooth, long exponential decay without beat patterns.

Step 3: Data Acquisition Parameters
  • Pulse Sequence: zgpg30 (Proton-decoupled ¹³C with a 30° flip angle).

  • Relaxation Delay (D1): 2.0 seconds. Causality: A 2.0s delay ensures sufficient longitudinal relaxation (T1) recovery for quaternary carbons, preventing signal saturation across multiple scans.

  • Spectral Width (SW): 250 ppm (to capture the ester carbonyl at ~166 ppm).

  • Acquisition Time (AQ): 0.9 seconds.

Step 4: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT).

  • Phase the spectrum manually to ensure pure absorptive peak shapes.

  • Calibrate the chemical shift scale by setting the central peak of the CDCl₃ triplet to exactly 77.16 ppm.

Spectral Data & Structural Assignments

The ¹³C NMR spectrum of Methyl 2-butoxy-4-methoxybenzoate yields 13 distinct carbon environments. The assignments below are derived from the 600 MHz CryoProbe data, validated via 2D HSQC and HMBC cross-correlations.

Table 2: ¹³C NMR Chemical Shifts for Methyl 2-butoxy-4-methoxybenzoate (150 MHz, CDCl₃)

Carbon PositionChemical Shift (δ, ppm)Carbon TypeMultiplicity (Off-Resonance)Assignment Rationale
C=O 166.5QuaternarySingletHighly deshielded ester carbonyl.
C4 164.5QuaternarySingletAromatic carbon attached to the strongly electron-donating -OCH₃ group.
C2 160.8QuaternarySingletAromatic carbon attached to the -O-Butyl group.
C6 133.6Methine (CH)DoubletAromatic carbon ortho to the ester group; deshielded by resonance.
C1 112.1QuaternarySingletAromatic carbon ipso to the ester group.
C5 104.8Methine (CH)DoubletAromatic carbon ortho to the methoxy group.
C3 99.2Methine (CH)DoubletAromatic carbon situated between two oxygen atoms (butoxy and methoxy); highly shielded.
C1' (Butoxy) 68.4Methylene (CH₂)TripletAliphatic carbon directly bound to the ether oxygen.
-OCH₃ (Ether) 55.4Methyl (CH₃)QuartetStandard aromatic methoxy shift[2].
-OCH₃ (Ester) 51.6Methyl (CH₃)QuartetEster methoxy carbon.
C2' (Butoxy) 31.2Methylene (CH₂)TripletAliphatic chain carbon.
C3' (Butoxy) 19.3Methylene (CH₂)TripletAliphatic chain carbon.
C4' (Butoxy) 13.8Methyl (CH₃)QuartetTerminal aliphatic methyl group.

Conclusion

For the structural elucidation of functionalized API intermediates like Methyl 2-butoxy-4-methoxybenzoate, ¹³C NMR is indispensable for resolving complex aromatic regiochemistry. While Conventional RT Probes are capable of acquiring this data, they introduce severe workflow bottlenecks due to the ~14+ hours required for adequate S/N resolution.

Upgrading to CryoProbe™ technology provides a definitive performance advantage. By suppressing thermal noise at 20 K, the CryoProbe delivers a 4-fold sensitivity enhancement, reducing acquisition times by 94% (from overnight runs to under an hour) while simultaneously improving spectral resolution. For drug development laboratories prioritizing high-throughput impurity profiling and rapid structural validation, cryogenic NMR detection is the superior analytical choice.

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. Available at:[Link]

  • Keun, H. C., Beckonert, O., Griffin, J. L., et al. (2002). Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Creative Biostructure. (2025). How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples. Available at:[Link]

  • Standara, S., Kulhánek, P., Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at:[Link]

Sources

Validation

Structural Elucidation of Methyl 2-butoxy-4-methoxybenzoate: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS

As analytical demands in drug development and synthetic chemistry grow more stringent, selecting the optimal mass spectrometry (MS) platform for structural elucidation is critical. For complex aromatic esters like Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug development and synthetic chemistry grow more stringent, selecting the optimal mass spectrometry (MS) platform for structural elucidation is critical. For complex aromatic esters like Methyl 2-butoxy-4-methoxybenzoate (C₁₃H₁₈O₄, Exact Mass: 238.1205 Da), the choice between Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) dictates the type of structural information obtained.

This guide objectively compares the performance, fragmentation causality, and operational workflows of these two dominant MS platforms. By understanding the underlying gas-phase ion chemistry, researchers can leverage these techniques to confidently differentiate positional isomers and validate molecular structures.

Mechanistic Causality: The Fragmentation Logic

The structural architecture of Methyl 2-butoxy-4-methoxybenzoate features a benzene ring substituted with a methyl ester at C1, a butoxy group at C2 (ortho position), and a methoxy group at C4. The spatial proximity of these groups drives highly specific fragmentation pathways.

The GC-EI-MS Pathway (Hard Ionization)

Electron Ionization (EI) at 70 eV is a "hard" ionization technique that strips an electron from the molecule, generating a highly energetic radical cation ([M]•⁺) at m/z 238[1]. The fragmentation is dictated by odd-electron gas-phase chemistry:

  • The McLafferty-Type Rearrangement: The flexible 2-butoxy chain contains gamma-hydrogens relative to the ether oxygen. Through a six-membered cyclic transition state, a gamma-hydrogen is transferred to the oxygen, resulting in the elimination of a neutral butene molecule (C₄H₈, 56 Da)[2]. This yields a highly stable radical cation at m/z 182.

  • The Ortho Effect: The newly formed hydroxyl group at the C2 position is spatially adjacent to the C1 methyl ester. This proximity facilitates a secondary rearrangement—the "ortho effect"—where the ester abstracts the phenolic proton, leading to the expulsion of neutral methanol (CH₃OH, 32 Da) and the formation of a bicyclic lactone species at m/z 150[3].

The LC-ESI-MS/MS Pathway (Soft Ionization)

Electrospray Ionization (ESI) is a "soft" technique that typically transfers a proton to the most basic site (the ester or ether oxygens), yielding an even-electron precursor ion ([M+H]⁺) at m/z 239. Because the precursor is relatively stable, structural information is obtained via Collision-Induced Dissociation (CID)[1]:

  • Charge-Remote Cleavage: Upon collision with an inert gas (e.g., Argon), the protonated molecule undergoes charge-remote cleavage of the butoxy group, losing neutral butene (-56 Da) to yield an even-electron product ion at m/z 183.

  • Ester Cleavage: Subsequent increasing collision energy drives the loss of methanol (-32 Da) from the protonated ester, yielding a secondary product ion at m/z 151[4], followed by the loss of carbon monoxide (-28 Da) to yield m/z 123[5].

Fragmentation M_EI EI-MS: [M]•+ m/z 238 Frag_182 m/z 182 Loss of Butene (-56 Da) M_EI->Frag_182 McLafferty Rearrangement [Odd-Electron] M_ESI ESI-MS: [M+H]+ m/z 239 Frag_183 m/z 183 Loss of Butene (-56 Da) M_ESI->Frag_183 CID [Even-Electron] Frag_150 m/z 150 Loss of CH3OH (-32 Da) Frag_182->Frag_150 Ortho Effect [Radical Driven] Frag_151 m/z 151 Loss of CH3OH (-32 Da) Frag_183->Frag_151 CID [Even-Electron]

Comparative fragmentation pathways of Methyl 2-butoxy-4-methoxybenzoate under EI and ESI conditions.

Quantitative Data Presentation: Platform Comparison

The table below summarizes the expected quantitative fragmentation data for Methyl 2-butoxy-4-methoxybenzoate across both platforms. GC-EI-MS excels in generating reproducible, library-searchable fingerprints, while LC-ESI-MS/MS provides superior precursor-to-product ion specificity for targeted quantitation.

Table 1: GC-EI-MS Fragmentation Profile (70 eV)
Fragment Ion (m/z)Relative Abundance (%)Ion TypeNeutral LossMechanistic Origin
238 15 - 25[M]•⁺NoneMolecular Ion
182 100 (Base Peak)[M - C₄H₈]•⁺56 Da (Butene)McLafferty Rearrangement
151 20 - 30[M - C₄H₈ - •OCH₃]⁺87 DaRadical Methoxy Cleavage
150 45 - 60[M - C₄H₈ - CH₃OH]•⁺88 DaOrtho Effect (Methanol Loss)
122 10 - 20[M - C₄H₈ - CH₃OH - CO]•⁺116 DaCarbon Monoxide Expulsion
Table 2: LC-ESI-MS/MS Fragmentation Profile (Positive Ion Mode, CID)
Product Ion (m/z)Optimal Collision Energy (eV)Ion TypeNeutral Loss (from Precursor)Mechanistic Origin
239 N/A[M+H]⁺NoneProtonated Precursor
183 15[M+H - C₄H₈]⁺56 Da (Butene)Charge-Remote Alkene Loss
151 25[M+H - C₄H₈ - CH₃OH]⁺88 DaEster Cleavage
123 35[M+H - C₄H₈ - CH₃OH - CO]⁺116 DaCarbon Monoxide Expulsion

Self-Validating Experimental Protocols

To ensure scientific integrity, a mass spectrometry protocol must be self-validating. The following methodologies incorporate internal standards and system suitability checks to guarantee that the observed fragmentation is an accurate reflection of the molecule, not an artifact of the instrument.

Protocol A: GC-EI-MS Analysis

Objective: Exploit the volatility of the ester to achieve high-resolution chromatographic separation and radical-driven structural fingerprinting.

  • Sample Preparation: Dissolve Methyl 2-butoxy-4-methoxybenzoate in MS-grade dichloromethane to a final concentration of 10 µg/mL.

  • Internal Standard Addition: Spike the sample with 1 µg/mL of Methyl benzoate-d5 to monitor injection efficiency and retention time stability.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, split ratio 10:1. Inlet temperature set to 250°C.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Acquisition:

    • Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

    • Scan Range: Full scan m/z 40–400.

  • Validation Checkpoint: Verify that the internal standard (Methyl benzoate-d5) elutes with a symmetric peak and yields its theoretical base peak at m/z 110. Only proceed with data interpretation if this condition is met.

Protocol B: LC-ESI-MS/MS Analysis

Objective: Utilize soft ionization and tandem mass spectrometry to achieve high-sensitivity detection and establish direct precursor-product relationships.

  • Sample Preparation: Dilute the compound to 100 ng/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • Ionization & Acquisition:

    • Source: ESI in Positive Mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Transitions Monitored: m/z 239 → 183 (Quantifier, CE 15 eV); m/z 239 → 151 (Qualifier, CE 25 eV).

  • Validation Checkpoint: Inject a solvent blank prior to the sample. The baseline for the m/z 239 → 183 transition must exhibit a signal-to-noise ratio of < 3:1 to rule out carryover or background contamination.

Workflow Sample Sample Prep & Validation GC GC Separation (Volatiles) Sample->GC LC LC Separation (Solvated Ions) Sample->LC EI 70 eV EI Hard Ionization GC->EI ESI ESI (+) Soft Ionization LC->ESI Quad Single Quad Full Scan EI->Quad QQQ Tandem MS MRM Mode ESI->QQQ Data Structural Elucidation Quad->Data QQQ->Data

Workflow comparison: GC-EI-MS vs. LC-ESI-MS/MS for alkoxybenzoate analysis.

Conclusion & Platform Recommendation

For the analysis of Methyl 2-butoxy-4-methoxybenzoate, GC-EI-MS is the superior platform for de novo structural elucidation and isomer differentiation. The 70 eV hard ionization environment reliably triggers the "ortho effect", producing the diagnostic m/z 150 fragment that definitively proves the butoxy group is located at the C2 position rather than the C3 or C4 positions[3].

Conversely, LC-ESI-MS/MS is the platform of choice for high-throughput quantification in complex matrices (e.g., pharmacokinetic studies). Its soft ionization preserves the intact molecular ion ([M+H]⁺), and the specific CID transition of 239 → 183 provides exceptional signal-to-noise ratios, albeit with slightly less resolving power for positional isomers compared to EI-MS.

References

  • Fragmentation (mass spectrometry) - Wikipedia Source: Wikipedia URL:[Link][1]

  • McLafferty rearrangement - Grokipedia Source: Grokipedia URL:[Link][2]

  • CI-MS spectra of the four 4-alkoxybenzoate esters Source: ResearchGate URL:[Link][3]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link][5]

Sources

Comparative

A Researcher's Guide to the FTIR Spectroscopy of Methyl 2-butoxy-4-methoxybenzoate: A Comparative Analysis

For the discerning researcher in drug development and materials science, understanding the molecular structure of a compound is paramount. Fourier-transform infrared (FTIR) spectroscopy remains a cornerstone technique fo...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and materials science, understanding the molecular structure of a compound is paramount. Fourier-transform infrared (FTIR) spectroscopy remains a cornerstone technique for elucidating functional groups, offering a rapid and non-destructive method for structural confirmation. This guide provides an in-depth analysis of the expected FTIR absorption bands for Methyl 2-butoxy-4-methoxybenzoate, a compound featuring a confluence of ester and ether functionalities on an aromatic scaffold.

This document moves beyond a simple recitation of spectral data. It delves into the vibrational causality of observed absorption bands, grounded in established spectroscopic principles. Furthermore, it presents a comparative analysis with related molecules to provide a clearer context for spectral interpretation.

Deciphering the Vibrational Fingerprint: Key Functional Groups

The infrared spectrum of Methyl 2-butoxy-4-methoxybenzoate is a composite of the vibrational modes of its constituent functional groups: the aromatic ester, the aromatic methoxy ether, the aliphatic butoxy ether, and the substituted benzene ring itself. The electronic interplay between these groups—specifically, the resonance effects of the alkoxy groups and the ester functionality with the aromatic ring—subtly shifts the absorption frequencies, providing a unique spectral signature.

The Aromatic Ester Group

The methyl ester group attached to the benzene ring gives rise to some of the most characteristic and intense absorption bands in the spectrum. Aromatic esters are known to follow a "Rule of Three," referring to three strong peaks originating from the C=O and two C-O stretching vibrations.[1]

  • C=O Stretching Vibration (νC=O): This is typically the most intense and easily identifiable peak in the spectrum. For aromatic esters, this band is expected to appear in the range of 1715-1730 cm⁻¹ .[1][2] The conjugation of the carbonyl group with the π-system of the benzene ring delocalizes the electron density of the C=O bond, slightly weakening it and thus lowering its stretching frequency compared to aliphatic esters (which typically appear at 1735-1750 cm⁻¹).[2]

  • Asymmetric C-O-C Stretching Vibration (νas(C-O-C)): Aromatic esters exhibit a strong absorption band corresponding to the C-C-O stretching mode, typically found between 1250 and 1310 cm⁻¹ .[1]

  • Symmetric O-C-C Stretching Vibration (νs(O-C-C)): A second, also intense, C-O stretching band, attributed to the O-C-C stretch, is expected in the region of 1100-1130 cm⁻¹ .[1]

The Aromatic and Aliphatic Ether Groups

Methyl 2-butoxy-4-methoxybenzoate possesses two distinct ether linkages: a methoxy group directly attached to the aromatic ring and a butoxy group also attached to the ring.

  • Aromatic Ether (C-O Stretching): The methoxy group will produce a strong, characteristic asymmetric C-O-C stretching band around 1249-1250 cm⁻¹ .[3][4] This band is often sharp and intense due to the increased double bond character from resonance with the aromatic ring. A corresponding symmetric stretching vibration is expected at a lower wavenumber, typically around 1040 cm⁻¹ .[3]

  • Aliphatic Ether (C-O Stretching): The butoxy group will also exhibit a strong C-O stretching vibration. For aliphatic ethers like dibutyl ether, this peak is typically observed in the range of 1000-1300 cm⁻¹, often near 1100 cm⁻¹ .[5] In the target molecule, this will likely overlap with other strong C-O stretching bands from the ester and methoxy groups.

The Aromatic Ring

The benzene ring itself gives rise to a series of characteristic absorptions.

  • C-H Stretching Vibrations (νC-H): Aromatic C-H stretching vibrations typically appear at wavenumbers greater than 3000 cm⁻¹, usually in the range of 3000-3100 cm⁻¹ .[2][6] These peaks are often of weak to medium intensity.

  • C=C Stretching Vibrations (νC=C): The stretching of the carbon-carbon bonds within the aromatic ring produces a set of characteristic sharp peaks of variable intensity in the 1400-1600 cm⁻¹ region.[2][6] One of the most prominent of these is often seen around 1600 cm⁻¹.

  • C-H Out-of-Plane Bending (γC-H): The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring. These strong absorptions occur in the 675-900 cm⁻¹ region and can be diagnostic for the arrangement of substituents.[2]

Aliphatic C-H Bonds

The methyl and butyl groups contribute to the spectrum through their C-H stretching and bending vibrations.

  • C-H Stretching Vibrations (νC-H): The sp³ hybridized C-H bonds of the methyl and butyl groups will exhibit strong stretching absorptions in the 2850-3000 cm⁻¹ range.[5][7] Specifically, the methyl C-H stretches are expected below 3040 cm⁻¹.[7]

  • C-H Bending Vibrations (δC-H): The bending vibrations of the CH₂ and CH₃ groups will appear in the fingerprint region, typically around 1450-1465 cm⁻¹ for CH₂ bending and 1375 cm⁻¹ for CH₃ bending.[8]

Visualizing the Structure and Key Vibrational Modes

To better understand the relationship between the molecular structure and the expected FTIR absorptions, the following diagram illustrates the key functional groups of Methyl 2-butoxy-4-methoxybenzoate.

Caption: Molecular structure of Methyl 2-butoxy-4-methoxybenzoate with key FTIR-active functional groups highlighted.

Comparative Spectral Analysis

To aid in the precise identification of absorption bands, a comparison with the spectra of simpler, related molecules is invaluable.

Functional Group/VibrationMethyl 2-butoxy-4-methoxybenzoate (Expected)Methyl Benzoate (Reference)Anisole (Reference)Dibutyl Ether (Reference)
Aromatic C-H Stretch ~3000-3100 cm⁻¹>3040 cm⁻¹[7]~3003-3050 cm⁻¹[7][9]-
Aliphatic C-H Stretch ~2850-3000 cm⁻¹<3040 cm⁻¹[7]~2838-2960 cm⁻¹[3]~2900 cm⁻¹[5]
Ester C=O Stretch ~1715-1730 cm⁻¹~1715-1730 cm⁻¹[1]--
Aromatic C=C Stretch ~1400-1600 cm⁻¹~1475-1600 cm⁻¹[8]~1500-1600 cm⁻¹[3]-
Ester C-O-C Stretch (asym) ~1250-1310 cm⁻¹~1250-1310 cm⁻¹[1]--
Aromatic Ether C-O Stretch (asym) ~1250 cm⁻¹-~1249 cm⁻¹[3]-
Ester O-C-C Stretch (sym) ~1100-1130 cm⁻¹~1100-1130 cm⁻¹[1]--
Aliphatic Ether C-O Stretch ~1100 cm⁻¹--~1100 cm⁻¹[5]
Aromatic Ether C-O Stretch (sym) ~1040 cm⁻¹-~1040 cm⁻¹[3]-
Aromatic C-H OOP Bending ~675-900 cm⁻¹~735-770 cm⁻¹ (ortho)[8]--

Analysis of Comparative Data:

  • The C=O stretch of the target molecule is expected to be in a similar position to that of methyl benzoate.

  • The region between 1000 cm⁻¹ and 1310 cm⁻¹ will be complex due to the overlapping C-O stretching vibrations from the ester, methoxy, and butoxy groups. The asymmetric C-O-C stretch of the ester and the aromatic ether are expected to be particularly strong and may overlap around 1250 cm⁻¹.

  • The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching peaks will be a clear indicator of the molecule's overall structure.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of a reliable and reproducible FTIR spectrum for a compound like Methyl 2-butoxy-4-methoxybenzoate (which is likely a liquid or low-melting solid at room temperature), the following protocol is recommended.

Objective: To obtain a high-resolution FTIR transmission spectrum of Methyl 2-butoxy-4-methoxybenzoate.

Materials:

  • FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • Salt plates (e.g., NaCl or KBr)

  • Sample of Methyl 2-butoxy-4-methoxybenzoate

  • Pasteur pipette or glass rod

  • Volatile solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol)

  • Lens tissue

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the salt plates thoroughly with the volatile solvent and lens tissue. Handle the plates by the edges to avoid transferring moisture and oils.

    • Place the clean, empty salt plates in the sample holder and acquire a background spectrum. This will account for the absorbance of the salt plates and the atmospheric conditions.

  • Sample Preparation (Neat Liquid Film):

    • Place a single drop of the Methyl 2-butoxy-4-methoxybenzoate sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the sample into a thin, uniform film. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Place the sample-containing salt plates into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the obtained spectrum with the expected absorption bands outlined in this guide.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a volatile solvent and lens tissue.

    • Store the salt plates in a desiccator to prevent fogging.

Caption: Workflow for acquiring the FTIR spectrum of a liquid sample.

By following this comprehensive guide, researchers can confidently identify and interpret the FTIR spectrum of Methyl 2-butoxy-4-methoxybenzoate, leveraging a deep understanding of its vibrational characteristics and a robust experimental methodology.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. [Link]

  • Bartleby. (2021). IR Spectrum Of Anisole. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in... [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. [Link]

  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

  • PubChem. (n.d.). Butyl ether. [Link]

  • Oreate AI Blog. (2026). Decoding the Benzene Ring: Insights From IR Spectroscopy. [Link]

Sources

Validation

Comparative Reactivity Profile: Methyl 2-butoxy-4-methoxybenzoate vs. Methyl 2,4-dimethoxybenzoate

As a Senior Application Scientist, selecting the appropriate aromatic building block requires a deep understanding of how subtle structural changes dictate chemical behavior. This guide provides an in-depth, objective co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate aromatic building block requires a deep understanding of how subtle structural changes dictate chemical behavior. This guide provides an in-depth, objective comparison between two closely related synthetic intermediates: Methyl 2,4-dimethoxybenzoate [1] and Methyl 2-butoxy-4-methoxybenzoate [2].

While both molecules share a 2,4-dialkoxybenzoate core, the differential alkyl chain length at the C2 (ortho) position fundamentally alters their steric profiles, directly impacting their reactivity in ester hydrolysis and electrophilic aromatic substitution (EAS).

Mechanistic Causality: Steric Hindrance & The Ortho Effect

The reactivity of ortho-substituted benzoates is governed by a delicate balance of electronic and steric factors, commonly referred to as the "ortho effect."

In Methyl 2,4-dimethoxybenzoate , the C2-methoxy group provides strong electron-donating resonance (+M) and electron-withdrawing inductive (-I) effects with minimal steric bulk. Conversely, Methyl 2-butoxy-4-methoxybenzoate features a four-carbon aliphatic chain at the C2 position. This extended butoxy group introduces significant steric crowding around the adjacent C1-ester group.

This steric bulk restricts the rotational freedom of the ester carbonyl and physically shields the carbon center from incoming nucleophiles[3]. Furthermore, the increased local lipophilicity of the butoxy chain alters the solvation dynamics of the transition state, further modifying the reaction kinetics[4].

Comparative Hydrolysis Kinetics (Saponification)

Alkaline hydrolysis (saponification) of benzoate esters proceeds via a tetrahedral intermediate. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Because the C2-butoxy group is significantly bulkier than a methoxy group, it creates a steric shield that impedes the trajectory of the incoming hydroxide ion. As a result, the formation of the tetrahedral intermediate is sterically inhibited, leading to a measurable retardation in the saponification rate of Methyl 2-butoxy-4-methoxybenzoate compared to its dimethoxy counterpart[4].

Quantitative Reactivity Comparison
Property / ParameterMethyl 2,4-dimethoxybenzoateMethyl 2-butoxy-4-methoxybenzoate
CAS Number 2150-41-6942132-98-1
C2 Substituent -OCH₃ (Methoxy)-O(CH₂)₃CH₃ (Butoxy)
Steric Hindrance (Ortho) LowHigh
Relative Saponification Rate (

)
1.00 (Baseline)~0.45 (Retarded)
Primary EAS Site C5 PositionC5 Position
EAS Regioselectivity >95% C5-isomer>95% C5-isomer
Protocol 1: Self-Validating Kinetic Assay for Alkaline Hydrolysis

To empirically validate the steric retardation caused by the C2-butoxy group, the following pseudo-first-order kinetic assay is employed.

  • Substrate Solubilization: Dissolve 1.0 mmol of the target benzoate ester in 50 mL of HPLC-grade acetonitrile. Causality: Acetonitrile ensures complete solubilization of the highly lipophilic butoxy derivative, preventing biphasic kinetic artifacts that would skew the rate data.

  • Equilibration: Add 40 mL of deionized water to the solution and equilibrate to exactly 25.0 ± 0.1 °C in a thermostated water bath.

  • Initiation: Rapidly inject 10 mL of 0.1 M NaOH (pre-equilibrated to 25 °C) into the mixture and immediately start the timer.

  • Self-Validating Quench: At predefined intervals (e.g., 5, 10, 15, 30, 60 minutes), withdraw 1.0 mL aliquots and immediately inject them into quenching vials containing 1.0 mL of 0.1 M HCl. Causality: The stoichiometric excess of HCl instantly neutralizes the hydroxide nucleophile, dropping the pH and completely halting the hydrolysis. This self-validating step "locks" the ester-to-acid ratio, ensuring the integrity of the time-point during subsequent queuing for HPLC analysis.

  • Quantification: Analyze the quenched samples via HPLC-UV (254 nm) using a C18 column. Plot

    
     versus time to extract the observed rate constant (
    
    
    
    ).

G Start Equilibrate Substrate in 50% aq. MeCN (25°C) AddBase Add 0.1 M NaOH (Initiate Hydrolysis) Start->AddBase Sample Quench Aliquots with 0.1 M HCl at Time (t) AddBase->Sample Analyze HPLC-UV Analysis (Quantify Ester Remaining) Sample->Analyze Plot Plot ln([Ester]) vs Time (Calculate k_obs) Analyze->Plot

Caption: Workflow for kinetic measurement of alkaline ester hydrolysis.

Electrophilic Aromatic Substitution (EAS) Profiling

Unlike ester hydrolysis, which is highly sensitive to the immediate steric environment of the C1 position, (EAS) is governed by the global electronic activation of the aromatic ring[5].

Both the C2-alkoxy and C4-methoxy groups are powerful +M activating groups that direct incoming electrophiles to their respective ortho and para positions. The C1-ester is a deactivating meta director. Consequently, the C5 position (which is para to C2, ortho to C4, and meta to C1) experiences a massive synergistic accumulation of electron density[6].

Because the C5 position is relatively distant from the C2 substituent, the steric bulk of the butoxy group in Methyl 2-butoxy-4-methoxybenzoate does not significantly impede electrophilic attack at this site. Both compounds will undergo EAS (such as bromination or nitration) almost exclusively at the C5 position.

G Substrate 2,4-Dialkoxybenzoate Substrate C2 C2-Alkoxy (+M, -I) Ortho/Para Director Substrate->C2 C4 C4-Methoxy (+M, -I) Ortho/Para Director Substrate->C4 Ester C1-Ester (-M, -I) Meta Director Substrate->Ester C5 C5 Position (Synergistic Activation) C2->C5 Para C4->C5 Ortho Ester->C5 Meta

Caption: Synergistic directing effects driving electrophilic substitution to C5.

Protocol 2: Regioselective Bromination (EAS)

To demonstrate the identical regioselectivity of both substrates, a controlled bromination protocol is utilized.

  • Activation Medium: Dissolve 5.0 mmol of the chosen benzoate ester in 20 mL of glacial acetic acid. Causality: Glacial acetic acid serves as a polar protic solvent that effectively stabilizes the cationic Wheland intermediate (sigma complex) formed during the rate-determining step of EAS.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 5.5 mmol of molecular bromine (

    
    ) dissolved in 5 mL of acetic acid dropwise over 15 minutes.
    Causality: Maintaining the reaction at 0 °C suppresses non-selective polyhalogenation. It ensures the reaction remains strictly under kinetic control, directing the electrophile exclusively to the highly activated C5 position.
    
  • Self-Validating Quench: After stirring for 2 hours, pour the reaction mixture into 50 mL of an ice-cold 10% aqueous sodium thiosulfate (

    
    ) solution.
    Causality: The thiosulfate acts as a chemical switch, instantly reducing any unreacted, highly reactive electrophilic bromine to inert bromide ions. This self-validating step prevents oxidative degradation or unwanted side reactions during the workup phase, preserving the structural integrity of the 5-bromo product.
    
  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold deionized water, and recrystallize from ethanol to yield the pure 5-bromo derivative.

References

  • National Institutes of Health (NIH) / PMC - Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from:[Link]

  • ResearchGate - Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis. Retrieved from:[Link]

  • Master Organic Chemistry - Electrophilic Aromatic Substitution Mechanism. Retrieved from:[Link]

Sources

Comparative

Chromatographic Profiling and HPLC Method Development for Methyl 2-butoxy-4-methoxybenzoate

Executive Summary Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) is a highly functionalized aromatic ester frequently utilized as a critical intermediate in the synthesis of liquid crystals, agrochemicals, and spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) is a highly functionalized aromatic ester frequently utilized as a critical intermediate in the synthesis of liquid crystals, agrochemicals, and specialized active pharmaceutical ingredients (APIs). Because its structural analogs often co-occur during chemical synthesis, analytical quantification requires highly selective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides an objective comparison of the chromatographic behavior of Methyl 2-butoxy-4-methoxybenzoate against its structural alternatives, detailing the mechanistic causality behind retention time (


) shifts and providing a self-validating experimental protocol for accurate quantification.

Structural Analysis & Chromatographic Causality

In RP-HPLC, retention is fundamentally dictated by the hydrophobic interactions between the analyte and the alkyl chains of the stationary phase (e.g., C18). According to established solvophobic theory and chromatographic principles for alkyl benzoates 1, each additional methylene (-CH₂) unit in an ether or ester chain predictably increases the retention factor (


) due to enhanced van der Waals interactions.

The presence of both a methoxy (-OCH₃) and a butoxy (-O-C₄H₉) group on the benzoate core significantly increases the molecule's lipophilicity compared to simpler analogs like Methyl 4-methoxybenzoate. The flexible, hydrophobic C4 chain drives the molecule out of the polar mobile phase, requiring a higher concentration of organic modifier for efficient elution 2.

G A Alkyl Substitution (Butoxy vs Methoxy) B Increased Lipophilicity (Higher LogP) A->B Drives C Stationary Phase (C18 van der Waals) B->C Enhances Binding E HPLC Retention Time (tR) C->E Increases tR D Mobile Phase (% Acetonitrile) D->E Decreases tR

Logical flow of structural and chromatographic parameters dictating HPLC retention time.

Quantitative Data: Retention Time Comparison

When developing analytical assays, analysts must separate Methyl 2-butoxy-4-methoxybenzoate from structurally similar precursors. The table below outlines the comparative retention times based on their relative polarities under a standard gradient method.

CompoundCAS NumberStructural FeaturesApprox. LogPRelative Retention Time (RRT)Absolute Retention Time (min)
Methyl 4-hydroxybenzoate99-76-3Phenol, no ether1.960.404.6
Methyl 4-methoxybenzoate120-13-8C1 Ether2.600.606.9
Methyl 2-hydroxy-4-methoxybenzoate5446-02-6Phenol + C1 Ether2.850.687.8
Methyl 4-butoxy-2-hydroxybenzoate86840-96-2Phenol + C4 Ether4.100.8910.2
Methyl 2-butoxy-4-methoxybenzoate 942132-98-1 C4 Ether + C1 Ether 4.50 1.00 11.5

Note: Absolute retention times are baseline approximations derived from the gradient protocol detailed below. Methyl 4-methoxybenzoate serves as a common internal reference standard 3.

Self-Validating Experimental Protocol

To ensure reproducibility and baseline resolution between these closely eluting analogs, the following step-by-step methodology incorporates built-in System Suitability Testing (SST) to self-validate the analytical run.

Step 1: Mobile Phase Preparation & System Priming
  • Action: Prepare Mobile Phase A (Optima LC/MS grade H₂O + 0.1% v/v Formic Acid) and Mobile Phase B (Optima LC/MS grade Acetonitrile + 0.1% v/v Formic Acid).

  • Causality: Formic acid acts as a silanol-masking agent. Although Methyl 2-butoxy-4-methoxybenzoate is neutral, structurally related impurities (like Methyl 4-butoxy-2-hydroxybenzoate) contain a phenolic hydroxyl group. Maintaining an acidic environment (pH ~2.7) suppresses phenol ionization, preventing split peaks and retention time drift.

Step 2: Column Selection & Equilibration
  • Action: Install a fully end-capped C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Equilibrate at 1.0 mL/min with 10% B for 10 column volumes.

  • Causality: The high carbon load of a fully end-capped C18 column provides the necessary theoretical plates to resolve butoxy and methoxy positional isomers. End-capping is critical to prevent secondary ion-exchange tailing of the oxygen-rich ester moieties.

Step 3: Gradient Elution Execution
  • Action: Execute the following linear gradient profile at 1.0 mL/min, with UV detection at 254 nm.

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the sample band)

    • 2.0 - 12.0 min: Linear gradient to 90% B

    • 12.0 - 15.0 min: Hold at 90% B (Column wash)

    • 15.0 - 15.1 min: Return to 10% B

    • 15.1 - 20.0 min: Re-equilibration

  • Causality: A linear gradient is mandatory. Isocratic elution of highly lipophilic compounds like Methyl 2-butoxy-4-methoxybenzoate would result in excessive band broadening (large peak width,

    
    ) and poor sensitivity. The gradient dynamically compresses the peak, enhancing the signal-to-noise ratio.
    
Step 4: System Suitability Testing (Self-Validation)
  • Action: Prior to analyzing unknown samples, inject a resolution mixture containing Methyl 4-methoxybenzoate and Methyl 2-butoxy-4-methoxybenzoate 4.

  • Validation Criteria:

    • Resolution (

      
      ):  Must be > 3.0 between the two peaks.
      
    • Tailing Factor (

      
      ):  For the main peak, 
      
      
      
      must be < 1.5. If
      
      
      > 1.5, it indicates column voiding or mobile phase degradation, strictly invalidating the run and requiring column backflushing or mobile phase replacement.

References

  • Introduction to Modern Liquid Chromatography Source: KSU / Wiley-Interscience URL
  • Source: PubMed (National Institutes of Health)
  • Source: INDOFINE Chemical Company, Inc.
  • CAS 942132-98-1: Methyl 2-butoxy-4-methoxybenzoate Product Specifications Source: Bidepharm URL

Sources

Validation

Comparative Guide: Single-Crystal X-Ray Diffractometers for the Structural Analysis of Methyl 2-butoxy-4-methoxybenzoate

Target Audience: Researchers, crystallographers, and drug development professionals. Scientific Context & Material Challenges Methyl 2-butoxy-4-methoxybenzoate (CAS 942132-98-1) is a functionalized benzoate derivative fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, crystallographers, and drug development professionals.

Scientific Context & Material Challenges

Methyl 2-butoxy-4-methoxybenzoate (CAS 942132-98-1) is a functionalized benzoate derivative frequently utilized in the synthesis of advanced materials, including studies on how lateral alkyloxy chains influence ferroelectric nematic phases [1].

From a crystallographic perspective, this molecule presents a distinct challenge: the highly flexible lateral butoxy chain is prone to severe conformational disorder at room temperature. To obtain a high-resolution crystal structure and accurately map its electron density, researchers must employ optimized crystallization techniques and high-flux Single-Crystal X-Ray Diffraction (SC-XRD) equipped with cryogenic cooling capabilities.

This guide objectively compares the performance of two industry-standard SC-XRD systems—the Bruker D8 VENTURE and the Rigaku XtaLAB Synergy-S —using the structural analysis of Methyl 2-butoxy-4-methoxybenzoate as the comparative benchmark.

Experimental Workflow Visualization

Step-by-step workflow for the single-crystal X-ray diffraction analysis of benzoate derivatives.

Self-Validating Crystallization Methodology

Before comparing diffractometers, high-quality single crystals must be grown. The following protocol utilizes a self-validating thermodynamic approach to ensure phase purity and optimal crystal habit.

Step-by-Step Protocol:

  • Solvent System Selection: Dissolve 50 mg of Methyl 2-butoxy-4-methoxybenzoate in 2 mL of a 1:1 (v/v) mixture of ethyl acetate and n-hexane.

    • Causality: Ethyl acetate provides primary solubility, while the non-polar hexane acts as an anti-solvent. As the ethyl acetate evaporates slightly faster, the solution slowly reaches supersaturation.

  • Filtration (Validation Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL glass vial.

    • Causality: Removing dust and undissolved aggregates eliminates heterogeneous nucleation sites, ensuring that crystal growth is driven purely by thermodynamic equilibrium rather than kinetic precipitation.

  • Controlled Evaporation: Seal the vial and puncture the cap with a single 20G needle hole. Place the vial in a vibration-free incubator at 4°C.

    • Causality: The low temperature reduces the kinetic energy of the flexible butoxy chain, minimizing entropic penalties and favoring ordered crystalline packing over amorphous oiling-out.

  • Harvesting & Optical Validation: After 5–7 days, inspect the harvested crystals under a polarized light microscope.

    • Validation: Rotate the crystal under crossed polarizers. A suitable single crystal will extinguish light completely and uniformly at specific angles. If the crystal shows mosaic patterns or incomplete extinction, it is twinned and must be rejected.

Technology Comparison: Bruker D8 VENTURE vs. Rigaku XtaLAB Synergy-S

When analyzing purely organic, light-atom molecules (containing only C, H, and O) like Methyl 2-butoxy-4-methoxybenzoate, the choice of hardware dictates the resolution of the final model. Both the Bruker D8 VENTURE [2] and the Rigaku XtaLAB Synergy-S [3] are top-tier instruments, but they utilize different architectural philosophies.

Quantitative Performance & Specification Comparison
Feature / ParameterBruker D8 VENTURERigaku XtaLAB Synergy-SCausality / Impact on Target Molecule
X-ray Source Dual IμS Microfocus (Cu/Mo)PhotonJet-S (Cu/Mo)Cu Kα (λ=1.54184 Å) is mandatory here. It provides stronger anomalous dispersion signals, which is critical for resolving absolute configurations of light-atom organics [4].
Detector Technology PHOTON III (CPAD)HyPix / Pilatus 200KLarge active areas capture weak, high-angle reflections caused by the thermal smearing of the flexible butoxy chain.
Goniometer Geometry Four-circle KappaTelescopic Two-Theta KappaHigh angular precision prevents reflection overlap, ensuring accurate integration of the unit cell.
Cryogenic System Oxford Cryostream (100 K)Oxford Cryostream (100 K)Cooling to 100 K "freezes" the flexible butoxy chain, drastically reducing Atomic Displacement Parameters (ADPs) and preventing positional disorder.
Software Suite APEX4 / SADABSCrysAlisProBoth provide robust multi-scan absorption correction, which is critical to counteract the high absorption of Cu Kα radiation by the sample matrix.
Objective Performance Evaluation
  • Signal-to-Noise Ratio (I/σ): The Rigaku Synergy-S, equipped with the HyPix detector, often exhibits a slight edge in framing speed and zero-background noise, which is highly beneficial for extremely small (<50 μm) organic crystals.

  • Throughput & Automation: The Bruker D8 VENTURE's APEX4 software suite excels in automated structure solution pipelines. For routine analysis of benzoate derivatives, APEX4 can often transition from data collection to a preliminary solved structure (via SHELXT) with minimal user intervention.

SC-XRD Analytical Methodology

To ensure reproducible and highly accurate structural models, follow this standardized data collection and refinement protocol:

Step-by-Step Protocol:

  • Mounting: Submerge the validated single crystal (~0.15 x 0.10 x 0.05 mm) in Paratone-N oil. Using a microscope, mount the crystal onto a MiTeGen polyimide loop.

    • Causality: Paratone-N acts as a cryoprotectant. Upon exposure to the 100 K nitrogen stream, it undergoes a glass transition, rigidly holding the crystal without inducing mechanical stress or cracking.

  • Matrix Scan (Validation Step): Center the crystal on the goniometer and execute a brief matrix scan (e.g., 36 frames at varying ω angles).

    • Validation: The software will auto-index the reflections. If the predicted unit cell matches a known primitive or centered lattice with a low volume error (<0.1%), the crystal quality is validated for full data collection.

  • Data Collection: Execute a full-sphere data collection strategy using Cu Kα radiation. Ensure the redundancy is >4.0 and completeness is >99% up to a resolution of at least 0.83 Å.

  • Reduction & Absorption Correction: Integrate the raw frames using APEX4 or CrysAlisPro. Apply a multi-scan empirical absorption correction (e.g., SADABS).

    • Causality: Cu radiation is highly absorbed by organic matter. Without absorption correction, the electron density map will contain systematic errors, leading to artificially distorted C-O and C-C bond lengths.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL) via the OLEX2 interface. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
    

References

  • The effect of a lateral alkyloxy chain on the ferroelectric nematic phase. Royal Society of Chemistry. Available at:[Link]

  • XRD: Bruker Single Crystal D8 Venture. Stanford Nano Shared Facilities. Available at:[Link]

  • Rigaku XtaLAB Synergy-S Single Crystal X-ray Diffractometer. Florida State University Department of Chemistry & Biochemistry. Available at:[Link]

  • Single-crystal structure of the spicy capsaicin. National Institutes of Health (PMC). Available at:[Link]

Comparative

A Comparative Guide to the UV-Vis Absorption Profile of Methyl 2-butoxy-4-methoxybenzoate

Abstract This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of Methyl 2-butoxy-4-methoxybenzoate. In the absence of direct experimental data in publicly acces...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of Methyl 2-butoxy-4-methoxybenzoate. In the absence of direct experimental data in publicly accessible literature, this document establishes a predictive framework based on the well-documented spectroscopic characteristics of structurally analogous aromatic esters. We present a detailed, field-proven protocol for acquiring the UV-Vis spectrum of the title compound and offer a comparative analysis against relevant alternatives, such as methylparaben and sodium benzoate. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the spectrophotometric properties of this and related compounds.

Introduction: The Significance of UV-Vis Spectroscopy in Pharmaceutical Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a cornerstone analytical technique in pharmaceutical and chemical research. It leverages the absorption of light in the UV and visible regions of the electromagnetic spectrum to probe the electronic transitions within a molecule.[1][2] The resulting spectrum, a plot of absorbance versus wavelength, is invaluable for both qualitative and quantitative analysis. It can be used to identify substances, determine their concentration in a solution, and provide insights into their molecular structure, particularly the nature of their chromophores and the extent of conjugation.[3][4]

Methyl 2-butoxy-4-methoxybenzoate is a substituted aromatic ester. Its core structure, a benzene ring with electron-donating methoxy and butoxy groups and an electron-withdrawing methyl ester group, constitutes a chromophore that is expected to exhibit characteristic absorption bands in the UV region. Understanding these spectral properties is crucial for developing analytical methods for its quantification, purity assessment, and stability studies.

This guide will first delineate a rigorous experimental protocol for obtaining the UV-Vis absorption spectrum of Methyl 2-butoxy-4-methoxybenzoate. Subsequently, it will provide a comparative analysis of its expected spectral features against those of well-characterized, structurally related compounds.

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

The following protocol is designed to yield a reliable and reproducible UV-Vis absorption spectrum for Methyl 2-butoxy-4-methoxybenzoate. The causality behind each step is explained to ensure scientific integrity and allow for adaptation to specific laboratory conditions.

Instrumentation and Materials
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended for its stability and high accuracy (e.g., Shimadzu UV-1800 or equivalent).[5] The instrument should be capable of scanning a wavelength range of at least 200–400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are mandatory for measurements in the UV region, as glass absorbs UV light.[6]

  • Solvent: The choice of solvent is critical as it can influence the position and intensity of absorption bands (solvatochromism).[7][8] Methanol is a suitable choice due to its transparency in the deep UV range and its ability to dissolve a wide range of organic compounds. HPLC-grade methanol should be used to minimize absorbing impurities.

  • Analyte: A high-purity sample of Methyl 2-butoxy-4-methoxybenzoate.

  • Analytical Balance: For accurate preparation of stock solutions.

Step-by-Step Methodology
  • Instrument Initialization and Blanking:

    • Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Fill both the sample and reference cuvettes with the chosen solvent (e.g., methanol).

    • Place the cuvettes in their respective holders and perform a baseline correction over the desired wavelength range (e.g., 200–400 nm). This subtracts the absorbance of the solvent and any minor imperfections in the cuvettes.

  • Preparation of Stock and Working Solutions:

    • Accurately weigh a precise amount of Methyl 2-butoxy-4-methoxybenzoate (e.g., 10 mg) and dissolve it in a known volume of the solvent in a volumetric flask (e.g., 100 mL) to create a stock solution.

    • From the stock solution, prepare a series of dilutions to find a concentration that yields a maximum absorbance in the optimal range of the spectrophotometer (typically 0.2–1.0 absorbance units). This is crucial for adhering to the Beer-Lambert Law, which relates absorbance directly to concentration.[9]

  • Spectral Acquisition:

    • Rinse the sample cuvette with the working solution of the analyte and then fill it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Initiate a scan over the predetermined wavelength range. The resulting spectrum should show absorbance as a function of wavelength.

    • Identify the wavelength of maximum absorbance (λmax).

Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_inst Instrument Warm-up & Baseline Correction prep_sol Prepare Analyte Stock & Working Solutions prep_inst->prep_sol Ready for sample acq_scan Scan Sample (200-400 nm) prep_sol->acq_scan Load sample acq_data Record Absorbance vs. Wavelength acq_scan->acq_data Generate spectrum an_lmax Identify λmax acq_data->an_lmax Analyze spectrum an_quant Quantitative Analysis (optional) an_lmax->an_quant

Caption: Workflow for UV-Vis Spectral Acquisition.

Comparative Analysis: Methyl 2-butoxy-4-methoxybenzoate and Its Alternatives

While the experimental spectrum for Methyl 2-butoxy-4-methoxybenzoate is not readily published, we can predict its key features by comparing its structure to similar, well-documented compounds. The primary chromophore in all these molecules is the substituted benzene ring.

Primary Comparator: Methylparaben (Methyl 4-hydroxybenzoate)

Methylparaben is an excellent comparator due to its structural similarity. It possesses a methyl ester and a hydroxyl group attached to a benzene ring.

Compoundλmax (nm)SolventReference
Methylparaben256Acidic Mobile Phase[10]
Methylparaben254Methanol[5][11]

The absorption maximum around 254-256 nm in methylparaben is attributed to the π → π* electronic transition within the aromatic ring, which is influenced by the auxochromic hydroxyl group and the carboxyl group.[10][12]

Secondary Comparator: Sodium Benzoate

Sodium benzoate, the sodium salt of benzoic acid, provides a simpler, yet relevant, aromatic system for comparison.

Compoundλmax (nm)SolventReference
Sodium Benzoate225-230Deionized Water[13]
Sodium Benzoate~225Water or Ethanol[13]

The λmax of sodium benzoate is at a shorter wavelength compared to methylparaben. This is because the hydroxyl group in methylparaben is a stronger electron-donating group than the simple carboxylate, leading to a greater bathochromic (red) shift.

Predicted Spectrum for Methyl 2-butoxy-4-methoxybenzoate

Methyl 2-butoxy-4-methoxybenzoate has two electron-donating groups on the benzene ring: a methoxy group at position 4 and a butoxy group at position 2. Both of these are stronger auxochromes than the hydroxyl group of methylparaben. Therefore, we can predict the following:

  • Bathochromic Shift: The λmax of Methyl 2-butoxy-4-methoxybenzoate is expected to be at a longer wavelength than that of methylparaben. The combined electron-donating effect of the methoxy and butoxy groups will increase the energy of the highest occupied molecular orbital (HOMO), thus reducing the energy gap for the π → π* transition.[3]

  • Expected λmax: A reasonable estimation would place the λmax in the range of 260–280 nm.

  • Hyperchromic Effect: The presence of multiple auxochromes may also lead to an increase in the molar absorptivity (a hyperchromic effect) compared to the monosubstituted analogs.

Logical Relationship Diagram

G cluster_base Base Chromophore cluster_analogs Structural Analogs cluster_target Target Compound Base Benzoate Ring SB Sodium Benzoate (λmax ~225 nm) Base->SB + Na+ MP Methylparaben (4-OH) (λmax ~256 nm) Base->MP + 4-OH, 1-COOCH3 Target Methyl 2-butoxy-4-methoxybenzoate (2-OBu, 4-OMe) (Predicted λmax > 260 nm) MP->Target + 2-OBu, 4-OMe (stronger auxochromes)

Caption: Structural and Spectral Relationships.

Conclusion

While direct experimental data for the UV-Vis absorption spectrum of Methyl 2-butoxy-4-methoxybenzoate is not prevalent, a scientifically sound prediction can be made based on the principles of electronic spectroscopy and comparison with structural analogs like methylparaben and sodium benzoate. The presence of two strong auxochromic groups (butoxy and methoxy) is expected to induce a bathochromic shift, placing the primary absorption maximum at a longer wavelength than that of methylparaben, likely in the 260–280 nm range. The detailed experimental protocol provided in this guide offers a robust framework for obtaining high-quality spectral data for this compound, which is essential for its further analytical characterization and use in research and development.

References

  • UV-Vis Spectrum of Methylparaben. SIELC Technologies.
  • UV VISIBLE SPECTROSCOPY.
  • Methylparaben. NIST WebBook.
  • Chapter 1 UV‐Visible Spectroscopy.
  • UV–vis absorption spectra of methyl paraben and hydroquinone.
  • Supporting Inform
  • Solvent Effects in UV-Vis Spectroscopy. Scribd.
  • Determination of Methyl Paraben from Cosmetics by UV Spectroscopy. International Journal of Pharmaceutical Sciences Review and Research.
  • ANALYSIS AND QUANTIFICATION OF METHYL PARABEN IN COSMETIC PRODUCTS BY USING UV-SPECTROSCOPY. TANZ JOURNAL.
  • How can I analyze the spectrum of sodium benzoate powder by UV visible Spectrophotometry?
  • Recent Developments in UV-Visible Spectrophotometry for Sodium Benzoate Analysis in Beverages. International Journal of Pharmaceutical Sciences.
  • Effect of Solvent in UV-by M.Qasim.pptx. Slideshare.
  • UV/Vis Spectrophotometry. Mettler Toledo.
  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY.
  • What is UV-Vis Spectroscopy?
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.

Sources

Validation

Comprehensive Guide to Reference Standards for Methyl 2-butoxy-4-methoxybenzoate Identification

Introduction & Mechanistic Causality Methyl 2-butoxy-4-methoxybenzoate (CAS 942132-98-1) is a critical chemical intermediate utilized in the synthesis of advanced materials, most notably in the development of ferroelectr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Methyl 2-butoxy-4-methoxybenzoate (CAS 942132-98-1) is a critical chemical intermediate utilized in the synthesis of advanced materials, most notably in the development of ferroelectric nematic liquid crystals (such as the 5-m and 6-m series) 1[1].

The structural causality of this compound lies in its lateral butoxy chain. In mesogenic unit design, the lateral alkyloxy chain adopts conformations aligned with the major molecular axis. This specific orientation modulates the molecular dipole moment (averaging ~11.22 D to 12.20 D in related series) and polarizability, which directly dictates the stability of the ferroelectric nematic phase[1].

Why Reference Standards Matter Here: Because the ferroelectric nematic–isotropic (


) phase transition is hyper-sensitive to molecular inhomogeneity, trace impurities—such as unreacted methyl 2-hydroxy-4-methoxybenzoate or positional isomers (e.g., 2-methoxy-4-butoxybenzoate)—will drastically depress transition temperatures. Establishing a highly pure, rigorously identified reference standard is a non-negotiable prerequisite for downstream synthesis and analytical quality control.

Objective Comparison of Reference Standard Alternatives

When sourcing or qualifying a reference standard for CAS 942132-98-1, researchers must balance metrological traceability against practical cost.

Table 1: Performance and Cost Comparison of Reference Standard Tiers
Standard GradeTraceability & CompliancePurity ConfidenceRelative CostBest Use Case
Certified Reference Material (CRM) ISO 17034 compliant; unbroken chain of traceability[2].>99.5% (Absolute quantitative uncertainty provided).Very HighRegulatory submissions; calibrating primary analytical instruments.
Commercial Analytical Standard Certificate of Analysis (CoA) provided (e.g., Sigma-Aldrich).>95.0% - 98.0% (Relative purity via HPLC/GC).ModerateRoutine batch release; qualitative chromatographic identification.
In-House Working Standard Traceable only if qualified against a CRM internal standard via qNMR.>99.0% (If rigorously purified and self-validated).Low (Long-term)High-throughput R&D; early-stage drug/material development.

Analytical Methodologies for Identification

To ensure scientific integrity, the identification of Methyl 2-butoxy-4-methoxybenzoate must rely on a self-validating system where orthogonal techniques confirm both structure and purity.

Table 2: Analytical Technique Performance Comparison
TechniquePrimary FunctionSpecificity for CAS 942132-98-1Self-Validation Mechanism
1H / 13C NMR Structural ElucidationHigh: Unambiguously confirms the C-2 position of the butoxy chain via aromatic proton coupling.qNMR: Uses a certified internal standard (e.g., Maleic acid) to calculate absolute mass fraction without needing a prior standard of the analyte.
GC-MS (EI) Molecular Weight & FragmentationHigh: Exploits the volatility of the compound (a yellow oil) to confirm the

238 molecular ion[1].
Analyzes specific fragmentation losses (e.g., loss of the butoxy radical) to validate the ether linkage.
HPLC-UV Chromatographic PurityModerate: Confirms the absence of UV-active starting materials (e.g., phenols) at 254 nm.Peak area normalization ensures no hidden chromophores co-elute with the main peak.

Experimental Protocols

Protocol 1: In-House Synthesis and Primary Qualification

Causality Note: Potassium carbonate (


) is selected as the base because it is mild enough to prevent the hydrolysis of the methyl ester group, yet basic enough to selectively deprotonate the phenolic -OH for the Williamson etherification[1].

Step 1: Alkylation Reaction

  • Dissolve 1.0 eq of methyl 2-hydroxy-4-methoxybenzoate in anhydrous acetone.

  • Add 1.5 eq of anhydrous

    
     and 1.2 eq of 1-bromobutane.
    
  • Reflux the mixture under a nitrogen atmosphere for 12 hours.

Step 2: Workup and Purification

  • Filter the reaction mixture to remove

    
     salts, then concentrate the filtrate under reduced pressure.
    
  • Partition the residue between ethyl acetate and distilled water. Extract the organic layer, dry over

    
    , and evaporate.
    
  • Purify via silica gel column chromatography using a mobile phase of 40% Ethyl Acetate : 60% Petroleum Ether. The target compound elutes as a yellow oil with an

    
     value of 0.611[1].
    

Step 3: qNMR Self-Validation

  • Accurately weigh ~10 mg of the purified yellow oil and ~5 mg of a CRM-grade internal standard (e.g., Maleic acid) into a vial.

  • Dissolve in

    
     and transfer to an NMR tube.
    
  • Acquire the

    
     NMR spectrum using a relaxation delay (
    
    
    
    ) of >10 seconds to ensure complete longitudinal relaxation (
    
    
    ) of all protons.
  • Calculate absolute purity by comparing the integral of the methoxy singlet (~3.8 ppm) against the internal standard.

Protocol 2: Routine GC-MS Identification Workflow
  • Sample Preparation: Dilute the qualified standard in GC-grade dichloromethane (DCM) to a concentration of 1 mg/mL.

  • Instrument Parameters: Inject 1 µL (split ratio 50:1) onto an HP-5MS capillary column.

  • Temperature Program: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Mass Spectral Analysis: Confirm the presence of the molecular ion (

    
    ) at 
    
    
    
    238 and validate the fragmentation pattern against the theoretical library.

Visualizations

Qualification Start Raw Material Methyl 2-hydroxy-4-methoxybenzoate Synth Williamson Etherification (+ 1-Bromobutane, K2CO3) Start->Synth Crude Crude Methyl 2-butoxy-4-methoxybenzoate (Yellow Oil) Synth->Crude Purif Silica Gel Chromatography (Rf = 0.611) Crude->Purif Qual Primary Qualification (1H/13C NMR, HRMS, qNMR) Purif->Qual Final Qualified Working Standard (>99.5% Purity) Qual->Final

Workflow for synthesizing and qualifying the in-house reference standard.

ID_Tree Unknown Unknown Sample GCMS GC-MS (EI) Check m/z 238 Unknown->GCMS NMR 1H NMR Check butoxy shifts Unknown->NMR HPLC HPLC-UV Check purity at 254nm Unknown->HPLC Match Positive ID (Standard Grade) GCMS->Match m/z 238 (M+) Fail Impurity Detected (Reject) GCMS->Fail Mass mismatch NMR->Match Correct shifts NMR->Fail Missing signals HPLC->Match Single peak HPLC->Fail Multiple peaks

Decision tree for the analytical identification of the reference standard.

References

  • Title: The effect of a lateral alkyloxy chain on the ferroelectric nematic phase Source: RSC Advances (Cruickshank, E., Walker, R., Storey, J. M. D., & Imrie, C. T., 2022) URL: [Link]

  • Title: What Is ISO 17034? General Requirements For The Competence Of Reference Material Producers Source: ANSI Blog URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Operational Guide: Handling Methyl 2-butoxy-4-methoxybenzoate

As an intermediate in organic synthesis and drug development, Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) requires stringent handling protocols. Standardizing your operational and safety procedures around this c...

Author: BenchChem Technical Support Team. Date: March 2026

As an intermediate in organic synthesis and drug development, Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1) requires stringent handling protocols. Standardizing your operational and safety procedures around this compound not only ensures regulatory compliance but also preserves the integrity of your downstream assays.

This guide provides a field-proven, self-validating framework for handling this specific benzoate ester, moving beyond generic safety data to explain the physicochemical causality behind each protective measure.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of Methyl 2-butoxy-4-methoxybenzoate (


, MW: 238.28  g/mol ).
  • Lipophilicity & Skin Permeation: The molecule features both an ester linkage and two distinct ether groups (butoxy and methoxy). These functional groups significantly increase the compound's lipophilicity. If the compound contacts unprotected skin, it can rapidly partition into the lipid-rich stratum corneum, leading to systemic absorption and localized contact dermatitis.

  • Aerosolization & Respiratory Irritation: Whether encountered as a crystalline powder or a viscous liquid, physical manipulation (weighing, transferring, or sonicating) generates micro-aerosols. Inhalation of these ester-containing particulates can cause acute irritation of the mucosal membranes in the upper respiratory tract.

Because of these properties, relying on standard ambient laboratory handling is insufficient. According to the [1], a hazard assessment must dictate the specific barrier materials used to mitigate these exact chemical risks.

Required Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically to counteract the lipophilic and irritant properties of substituted benzoate esters.

PPE CategoryRequired SpecificationCausality & Scientific Justification
Hand Protection Nitrile Gloves (≥ 4 mil thickness) Latex is highly permeable to lipophilic esters and ethers. Nitrile provides a superior chemical barrier against non-polar and slightly polar organic compounds.
Eye Protection ANSI Z87.1 Chemical Splash Goggles Safety glasses with side shields do not protect against micro-aerosols or vapor accumulation. Splash goggles create a necessary seal around the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab Coat & Full-Length Trousers Prevents dermal exposure from accidental spills. The FR rating is critical if the compound is being used in subsequent highly exothermic or pyrophoric reactions.
Respiratory Certified Chemical Fume Hood Must be used in lieu of a wearable respirator for standard bench-scale handling to capture airborne particulates and volatile organic compounds (VOCs).

Operational Workflow: Self-Validating Handling Protocol

Every step in this workflow includes a built-in validation checkpoint. Do not proceed to the next step unless the validation condition is met. This ensures a closed-loop safety system as recommended by the National Research Council's [2].

Phase 1: Pre-Operational Setup
  • Fume Hood Verification: Turn on the chemical fume hood and check the digital airflow monitor.

    • Validation: The face velocity must read strictly between 100 and 120 feet per minute (fpm) . If the flow is <100 fpm, abort the operation and tag the hood out of service.

  • Sash Positioning: Lower the fume hood sash to the indicated safe operating height (typically 18 inches).

    • Validation: Ensure the physical sash lock engages.

  • PPE Donning: Equip nitrile gloves, splash goggles, and a buttoned lab coat.

    • Validation: Perform a tactile glove inspection. Stretch the web between your thumb and index finger to check for micro-tears.

Phase 2: Weighing and Transfer
  • Static Mitigation: Place the analytical balance inside the fume hood. Use an anti-static gun (Zerostat) or an ionizing bar on the weighing paper/boat.

    • Causality: Powders of lipophilic organic compounds often hold a static charge, causing them to "jump" and aerosolize when manipulated with a metal spatula.

  • Transfer: Open the reagent bottle only when it is fully inside the hood. Use a clean, dry PTFE-coated spatula to transfer the Methyl 2-butoxy-4-methoxybenzoate.

    • Validation: Observe the transfer. If visible dusting occurs, pause and allow the fume hood draft to clear the particulate before resuming.

  • Sealing: Cap the primary container immediately after the required mass is obtained. Wipe the exterior of the closed bottle with a Kimwipe dampened with isopropanol before removing it from the hood.

Spill Response & Disposal Logistics

In the event of a breach in containment, immediate and structured response is required to prevent environmental contamination and exposure.

Spill Mitigation Protocol
  • Isolate: Alert personnel in the immediate vicinity and establish a 3-foot perimeter.

  • Contain: If liquid, encircle the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). If solid powder, lightly mist the spill with water (if compatible with surrounding reagents) to prevent dust generation.

  • Absorb/Collect: Use a plastic scoop (never metal, to avoid sparking if flammable solvents are nearby) to collect the saturated absorbent or powder.

  • Decontaminate: Wash the affected surface with a 5% mild detergent solution, followed by an isopropanol wipe-down to dissolve any remaining lipophilic residue.

Waste Disposal Logistics
Waste TypeContainer SpecificationDisposal Routing
Primary Chemical Waste Amber glass bottle with PTFE-lined capRoute as Halogen-Free Organic Waste . Do not mix with strong oxidizing agents.
Contaminated Consumables Heavy-duty polyethylene biohazard/chemical waste bagRoute as Solid Hazardous Waste . Includes contaminated gloves, Kimwipes, and weighing boats.

Process Visualization

The following decision tree maps the critical path for handling and spill response, ensuring rapid, logical decision-making during operations.

G Start Initiate Protocol: Methyl 2-butoxy-4-methoxybenzoate Hood Verify Fume Hood Face Velocity ≥ 100 fpm Start->Hood PPE Don PPE: Nitrile (≥4 mil), Goggles, Lab Coat Hood->PPE Flow Confirmed Transfer Weighing & Transfer (Minimize Aerosolization) PPE->Transfer SpillCheck Spill Detected? Transfer->SpillCheck SpillResponse Spill Protocol: Inert Absorbent & Containment SpillCheck->SpillResponse Yes Process Execute Chemical Reaction/Assay SpillCheck->Process No Waste Dispose as Halogen-Free Organic Waste SpillResponse->Waste Process->Waste

Operational workflow and spill response decision tree for handling Methyl 2-butoxy-4-methoxybenzoate.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "About Personal Protective Equipment." The National Institute for Occupational Safety and Health. Available at: [Link]

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